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PsD2

Cat. No.: B1576740
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Description

PsD2 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Fungi,

sequence

KTCENLSGTFKGPCIPDGNCNKHCRNNEHLLSGRCRDDFRCWCTNRC

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Psd2 Defensin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psd2 is a plant defensin isolated from pea (Pisum sativum) seeds, demonstrating significant antifungal activity. Its mechanism of action is multifaceted, primarily initiated by a specific interaction with the fungal plasma membrane, which is rich in glucosylceramide (GlcCer) and ergosterol. This initial binding event is crucial and selective for fungal cells, leading to a cascade of events that ultimately inhibit fungal growth and viability. This technical guide provides a comprehensive overview of the current understanding of the this compound defensin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism: Fungal Membrane Interaction

The primary mechanism of this compound's antifungal action is its targeted interaction with specific lipid components of the fungal cell membrane. Unlike many other antimicrobial peptides that cause indiscriminate membrane disruption, this compound exhibits a high degree of selectivity for fungal membranes over mammalian ones, which accounts for its low cytotoxicity to human cells.

Specific Recognition of Fungal Lipids

This compound's antifungal activity is contingent on its ability to recognize and bind to glucosylceramide (GlcCer) and ergosterol, lipids that are abundant in fungal membranes and often concentrated in membrane rafts.[1][2][3] Studies have shown that the presence of C8-C9 double bonds and a methyl group at the C9 position of the sphingoid base of GlcCer are important for this compound's activity.[3][4] This specificity for fungal GlcCer contributes to its selective toxicity.

Protein-lipid overlay assays have demonstrated that this compound directly interacts with Fusarium solani GlcCer (GlcCerF.solani) and ergosterol.[3] Additionally, this compound shows an affinity for certain phosphatidylinositol species, such as PtdIns(3)P, PtdIns(5)P, and PtdIns(3,5)P2.[2][3]

Preferential Partitioning into Fungal Mimetic Membranes

Fluorescence spectroscopy and surface plasmon resonance (SPR) studies have quantitatively demonstrated this compound's preference for membranes mimicking the fungal lipid composition. This compound shows a higher affinity for and partitioning into phosphatidylcholine (POPC) vesicles that are enriched with GlcCer and ergosterol compared to vesicles containing cholesterol, the predominant sterol in mammalian cell membranes.[3]

This compound Structure: A Cysteine-Stabilized αβ (CSαβ) Fold

This compound is a small, 4.7 kDa cationic peptide composed of 47 amino acid residues.[5] Its three-dimensional structure, determined by NMR spectroscopy (PDB ID: 6NOM), reveals the classic cysteine-stabilized alpha-beta (CSαβ) motif.[5] This structure is characterized by an α-helix packed against a triple-stranded antiparallel β-sheet, all held together by four disulfide bridges.[5] A notable feature of this compound is the exposure of most of its hydrophobic residues on the surface, forming hydrophobic clusters that are believed to be crucial for its interaction with fungal membranes.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the antifungal and membrane-binding properties of this compound.

Table 1: Antifungal and Antibiofilm Activity of this compound

Fungal SpeciesActivityMetricConcentration (µM)Reference
Aspergillus nidulansAntifungalIC50~5[2][4]
Aspergillus nigerAntifungal--[2]
Neurospora crassaAntifungal--[2]
Fusarium solaniAntifungal--[2]
Aspergillus nidulansBiofilm Viability Inhibition50%10[6][7]
Aspergillus nidulansBiofilm Biomass Inhibition50%10[6][7]
Aspergillus nidulansBiofilm Extracellular Matrix Production Inhibition40%10[6][7]

Table 2: Membrane Interaction Parameters of this compound

Membrane CompositionMethodParameterValueReference
POPC vesiclesFluorescence SpectroscopyPartition Coefficient (Kp)-[3]
POPC vesicles with GlcCerF.solaniFluorescence SpectroscopyPartition Coefficient (Kp)Higher than POPC alone[3]
POPC vesicles with ErgosterolFluorescence SpectroscopyPartition Coefficient (Kp)Higher than POPC alone[3]
POPC vesicles with GlcCer and Ergosterol (70:30)Surface Plasmon ResonanceBinding AffinityHigher than POPC:Cholesterol[3]

Proposed Downstream Effects

While the direct interaction with the fungal membrane is the well-established primary mechanism of this compound, evidence from related plant defensins suggests that this binding can trigger downstream signaling pathways within the fungal cell, leading to cell death.

Induction of Reactive Oxygen Species (ROS)

Several plant defensins, such as RsAFP2, have been shown to induce the production of reactive oxygen species (ROS) in fungal cells following their interaction with membrane glucosylceramides.[8] This accumulation of ROS leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately contributing to cell death. While not yet directly demonstrated for this compound, it is a plausible downstream consequence of its membrane interaction.

Apoptosis

The oxidative stress induced by ROS can, in turn, trigger a programmed cell death pathway, or apoptosis, in fungi.[9] This has been observed for other plant defensins like HsAFP1 and is a potential, though unconfirmed, component of this compound's mechanism of action.

Visualizing the Mechanism and Workflows

Signaling Pathways and Mechanisms

Psd2_Mechanism_of_Action This compound This compound Defensin MembraneInteraction Membrane Binding & Partitioning This compound->MembraneInteraction Initial Interaction FungalMembrane Fungal Plasma Membrane (GlcCer and Ergosterol Rich) FungalMembrane->MembraneInteraction ROS Reactive Oxygen Species (ROS) Production (Proposed) MembraneInteraction->ROS Downstream Signaling FungalGrowthInhibition Fungal Growth Inhibition MembraneInteraction->FungalGrowthInhibition Primary Effect OxidativeStress Oxidative Stress (Proposed) ROS->OxidativeStress Apoptosis Apoptosis (Proposed) OxidativeStress->Apoptosis Apoptosis->FungalGrowthInhibition

Caption: Proposed mechanism of action for this compound defensin.

Experimental Workflow

Experimental_Workflow cluster_Lipid_Binding Lipid Binding Characterization cluster_Antifungal_Activity Antifungal Activity Assessment PLO Protein-Lipid Overlay Assay SPR Surface Plasmon Resonance (SPR) PLO->SPR Confirms Lipid Specificity Fluorescence Fluorescence Spectroscopy SPR->Fluorescence Quantifies Membrane Partitioning MIC_Assay Broth Microdilution Assay (IC50/MIC) Fluorescence->MIC_Assay Correlates Binding to Activity Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay Assesses Complex Growth Inhibition

Caption: Experimental workflow for characterizing this compound's mechanism.

Experimental Protocols

Protein-Lipid Overlay Assay

This assay is used to qualitatively assess the binding of this compound to different lipids.

  • Lipid Preparation: Dissolve lipids in a suitable organic solvent (e.g., chloroform/methanol/water, 2:1:0.8, v/v/v).

  • Membrane Spotting: Spot serial dilutions of the lipids (e.g., starting from 100 pmol) onto a nitrocellulose or PVDF membrane and allow them to dry completely at room temperature.

  • Blocking: Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: Incubate the membrane with a solution of purified this compound (e.g., 1 µg/mL in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane extensively with TBS-T (e.g., 3 x 10 minutes).

  • Antibody Incubation: Incubate the membrane with a primary antibody against this compound or an epitope tag for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein-lipid interaction using an enhanced chemiluminescence (ECL) substrate and imaging system.

Liposome Preparation for SPR and Fluorescence Spectroscopy

Model membrane vesicles (liposomes) are essential for quantitative binding studies.

  • Lipid Film Formation: Mix the desired lipids (e.g., POPC with or without GlcCer and ergosterol) in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., PBS or HEPES buffer) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding affinity of this compound to lipid vesicles.

  • Chip Preparation: Use a sensor chip suitable for lipid vesicle capture, such as an L1 chip.

  • Vesicle Immobilization: Inject the prepared liposomes over the sensor chip surface, where they will be captured.

  • Analyte Injection: Inject different concentrations of purified this compound in running buffer over the immobilized vesicles.

  • Data Acquisition: Record the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound against fungal species.

  • Inoculum Preparation: Grow the fungal strain in a suitable liquid medium (e.g., Sabouraud dextrose broth) and adjust the concentration of spores or yeast cells to a standard density (e.g., 1-5 x 105 CFU/mL).

  • Serial Dilutions: Prepare serial dilutions of this compound in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (no this compound) and negative (no fungus) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours.

  • Growth Assessment: Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of growth inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 or determine the MIC as the lowest concentration that inhibits visible growth.

Conclusion

The mechanism of action of this compound defensin is a targeted process initiated by its specific recognition of and binding to glucosylceramide and ergosterol in the fungal plasma membrane. This interaction is highly selective, underpinning the peptide's potent antifungal activity and low toxicity to mammalian cells. While the direct consequences of this membrane binding are the primary drivers of its antifungal effect, there is a strong possibility of subsequent induction of intracellular signaling pathways involving ROS production and apoptosis, similar to other plant defensins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound and its potential development as a novel antifungal therapeutic.

References

Antifungal Spectrum of Pisum sativum Defensin 2 (Psd2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Psd2, a plant defensin isolated from pea (Pisum sativum). This document details its spectrum of activity, the experimental methodologies used for its characterization, and its proposed mechanism of action, including relevant signaling pathways.

Quantitative Antifungal Spectrum of this compound

This compound has demonstrated significant inhibitory activity against a range of filamentous fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values reported for this compound against various fungal species.

Fungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference
Aspergillus niger10.2-[1]
Aspergillus versicolor0.34-[1]
Fusarium moniliforme10.0-[1]
Fusarium oxysporum>100-[1]
Fusarium solani8.5-[1]
Neurospora crassa<0.5-[1]
Saccharomyces cerevisiae>100-[1]
Trichophyton mentagrophytes<100-[1]
Aspergillus niger-0.04 - 22[2]
Various Fungi-0.04 - 22[2]

Note: The inhibitory activity of this compound can be influenced by the presence of cations such as Ca2+, Mg2+, Na+, and K+ in the growth medium, which has been shown to decrease its effectiveness[2].

In addition to planktonic fungal growth, this compound has also been shown to inhibit the formation of Aspergillus nidulans biofilms. At a concentration of 10 µM, this compound inhibited 50% of biofilm viability and biomass, and 40% of extracellular matrix production.

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of this compound's antifungal activity.

Purification of Recombinant this compound from Pichia pastoris

The production of recombinant this compound is crucial for obtaining sufficient quantities for research and development. A common expression system is the methylotrophic yeast Pichia pastoris.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for Pisum sativum defensin 2 is synthesized and cloned into a suitable P. pastoris expression vector, such as pPICZαA, which allows for the secretion of the recombinant protein.

  • Transformation of P. pastoris: The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Selection of Transformants: Transformed yeast cells are selected on YPDS plates containing zeocin.

  • Expression Screening: Small-scale expression cultures are grown in BMGY medium, and protein expression is induced by transferring the cells to BMMY medium containing methanol.

  • Large-Scale Fermentation: High-yield production is achieved in a fermenter. The culture is initially grown in a glycerol-based medium to generate biomass, followed by a methanol-fed phase to induce this compound expression.

  • Purification:

    • The culture supernatant is harvested by centrifugation.

    • The supernatant is concentrated and buffer-exchanged.

    • Initial purification is performed by ammonium sulfate fractionation.

    • Further purification is achieved through gel filtration chromatography (e.g., on Sephadex G-75).

    • A final polishing step is carried out using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the recombinant this compound are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Fungal Inoculum Preparation: Fungal spores or yeast cells are harvested from fresh cultures and suspended in a suitable medium (e.g., Potato Dextrose Broth). The suspension is adjusted to a standardized concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).

  • Serial Dilution of this compound: A two-fold serial dilution of purified this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (fungal growth without this compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visible inhibition of fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the production and functional characterization of this compound.

Psd2_Workflow cluster_production Recombinant this compound Production cluster_characterization Antifungal Characterization A Gene Synthesis & Cloning B Pichia pastoris Transformation A->B C Fermentation & Expression B->C D Purification (Chromatography) C->D E Antifungal Susceptibility Testing (Broth Microdilution) D->E G Biofilm Inhibition Assay D->G H Mechanism of Action Studies D->H F MIC Determination E->F

Caption: Workflow for this compound production and antifungal testing.

Proposed Mechanism of Action of this compound

This compound exerts its antifungal activity primarily through interaction with the fungal cell membrane. The proposed mechanism involves the recognition of specific lipid components, leading to membrane disruption and subsequent cellular dysfunction.

Psd2_Mechanism cluster_membrane Fungal Cell Membrane GlcCer Glucosylceramide (GlcCer) Erg Ergosterol This compound This compound Defensin Interaction Binding to GlcCer & Ergosterol This compound->Interaction Interaction->GlcCer Interaction->Erg Disruption Membrane Permeabilization & Disruption Interaction->Disruption Effect Inhibition of Fungal Growth Disruption->Effect

Caption: this compound interaction with the fungal cell membrane.

References

The Interaction of Psd2 with Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the pea defensin Psd2 and fungal cell membranes. It is designed to offer a comprehensive resource for researchers and professionals involved in antifungal drug development and the study of plant-based antimicrobial peptides. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows.

Core Interaction: this compound's Affinity for Fungal Membrane Components

This compound, a 47-amino acid defensin isolated from pea seeds (Pisum sativum), exhibits potent antifungal activity against a range of pathogenic fungi, including Aspergillus nidulans, Aspergillus niger, Neurospora crassa, and Fusarium solani.[1] Its efficacy is rooted in its specific interaction with key components of the fungal cell membrane, distinguishing it from host membranes and thus conferring a high degree of selectivity.

The primary targets of this compound on the fungal cell surface are glucosylceramide (GlcCer) and ergosterol .[1][2] These lipids are often concentrated in membrane microdomains known as lipid rafts, which are crucial for various cellular processes in fungi.[2] this compound demonstrates a preferential binding to membranes enriched with these two components, suggesting that its antifungal action is initiated by recognizing and binding to these specific lipid assemblies.[1][2] This interaction is a critical first step that leads to a cascade of events culminating in fungal cell growth inhibition and death.

Studies have shown that the structural characteristics of fungal glucosylceramides, specifically the presence of C8-C9 double bonds and a methyl group at the C9 position of the sphingoid base, are important for this compound's activity against Aspergillus nidulans.[1] This highlights the specificity of the interaction and provides a molecular basis for this compound's selective toxicity towards fungi.

Quantitative Data on this compound's Antifungal Activity

The following table summarizes the available quantitative data regarding the antifungal effects of this compound.

ParameterFungus/SystemValueReference
Biofilm Inhibition (IC50) Aspergillus nidulans10 µM[3]
Partition Coefficient (Kp) POPC vesicles with GlcCer and ErgosterolHigh (indicating preference)[1]

Experimental Protocols for Studying this compound-Membrane Interactions

This section details the methodologies for key experiments used to characterize the interaction of this compound with fungal cell membranes. While the exact, detailed protocols from the primary literature are not fully available, the following represents the standard procedures for these techniques.

Protein-Lipid Overlay Assay

This assay is used to identify the lipid-binding specificity of a protein.

Methodology:

  • Lipid Preparation: Dissolve various lipids (e.g., glucosylceramide, ergosterol, phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Membrane Spotting: Spot serial dilutions of the lipid solutions onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 3% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of the protein of interest.

  • Protein Incubation: Incubate the blocked membrane with a solution containing purified this compound (typically with an epitope tag for detection, e.g., GST or His-tag) for several hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Detection: Detect the bound this compound using a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein-lipid interaction using a chemiluminescent substrate.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_detection Detection Lipids Lipid Stock Solutions Membrane Nitrocellulose Membrane Lipids->Membrane Spot Lipids Blocking Block with BSA Membrane->Blocking Incubation Incubate with this compound Blocking->Incubation Washing1 Wash Unbound this compound Incubation->Washing1 PrimaryAb Primary Antibody Washing1->PrimaryAb SecondaryAb HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Protein-Lipid Overlay Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) with varying lipid compositions (e.g., pure POPC, POPC with glucosylceramide and ergosterol, POPC with cholesterol) by sonication or extrusion.

  • Chip Immobilization: Immobilize the prepared liposomes onto an L1 sensor chip. The L1 chip has a lipophilic surface that captures lipid vesicles.

  • This compound Injection: Inject a series of concentrations of purified this compound over the sensor chip surface at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. The binding of this compound to the immobilized liposomes causes an increase in mass on the surface, which is proportional to the change in the refractive index, measured in resonance units (RU).

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G cluster_setup SPR Setup cluster_measurement Measurement cluster_analysis Data Analysis Liposomes Prepare Liposomes Immobilize Immobilize Liposomes Liposomes->Immobilize SensorChip L1 Sensor Chip SensorChip->Immobilize This compound Inject this compound Immobilize->this compound Association Association Phase This compound->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Regeneration->Sensorgram Kinetics Calculate ka, kd, Kd Sensorgram->Kinetics

Surface Plasmon Resonance Workflow

Fluorescence Spectroscopy

Fluorescence-based assays can be used to study the partitioning of this compound into lipid membranes and the resulting changes in the local environment of the protein.

Methodology:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with different lipid compositions.

  • Tryptophan Fluorescence: this compound contains a tryptophan residue (Trp42) whose fluorescence is sensitive to its local environment.[1] Measure the intrinsic tryptophan fluorescence of this compound in the absence and presence of the lipid vesicles. A blue shift in the emission maximum and an increase in fluorescence intensity typically indicate the transfer of the tryptophan residue to a more hydrophobic environment, i.e., insertion into the lipid bilayer.

  • Fluorescence Quenching: Use soluble quenchers (e.g., acrylamide) and lipid-soluble quenchers (e.g., doxyl-stearic acids) to determine the accessibility of the tryptophan residue. Reduced quenching by a soluble quencher and increased quenching by a lipid-soluble quencher in the presence of vesicles confirm membrane insertion.

  • Partition Coefficient (Kp) Determination: Quantify the preference of this compound for the lipid phase over the aqueous phase by titrating this compound with increasing concentrations of lipid vesicles and measuring the change in fluorescence. The partition coefficient (Kp) can then be calculated.

Downstream Effects and Signaling Pathways

While the specific signaling pathways in fungi directly triggered by this compound are not yet fully elucidated, the mechanisms of other plant defensins provide a framework for potential downstream events. The interaction of this compound with the fungal membrane is likely to initiate a series of cellular responses that contribute to its antifungal activity.

Induction of Reactive Oxygen Species (ROS)

A common mechanism of action for many plant defensins is the induction of reactive oxygen species (ROS) in fungal cells. For instance, the radish defensin RsAFP2 has been shown to induce ROS in Candida albicans. This is thought to be a downstream event following the binding of the defensin to glucosylceramides in the fungal membrane. The accumulation of ROS can lead to oxidative damage to cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.

Experimental Protocol for ROS Detection:

  • Fungal Culture: Grow fungal cells to the desired growth phase.

  • This compound Treatment: Treat the fungal cells with different concentrations of this compound for various time points.

  • Fluorescent Probe Incubation: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

G This compound This compound Membrane Fungal Cell Membrane This compound->Membrane GlcCer_Erg GlcCer/Ergosterol Rich Domains This compound->GlcCer_Erg Binding Membrane->GlcCer_Erg SignalCascade Unknown Signaling Cascade GlcCer_Erg->SignalCascade Triggers ROS Increased ROS SignalCascade->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Fungal Cell Death OxidativeStress->CellDeath

Hypothetical this compound-Induced ROS Signaling

Disruption of Ion Homeostasis and MAP Kinase Pathway Activation

Other plant defensins have been shown to disrupt ion homeostasis, leading to an influx of Ca²⁺ and an efflux of K⁺. These ion imbalances can act as secondary messengers, triggering downstream signaling pathways. The Mitogen-Activated Protein (MAP) kinase pathways are central signaling cascades in fungi that regulate responses to various stresses, including cell wall damage and oxidative stress. It is plausible that this compound, by interacting with the cell membrane, activates one or more MAP kinase pathways, leading to a cellular stress response that ultimately contributes to cell death. For example, the defensin MsDef1 has been shown to activate the Gpmk1 and Mgv1 MAP kinases.

G This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Binds IonChannels Ion Channels Membrane->IonChannels Perturbs Ca_Influx Ca²⁺ Influx IonChannels->Ca_Influx MAPKKK MAPKKK Ca_Influx->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates StressResponse Stress Response (e.g., Cell Wall Integrity) MAPK->StressResponse Regulates

Potential this compound-Induced MAP Kinase Pathway

Conclusion

This compound represents a promising antifungal agent with a specific mode of action targeting key lipid components of the fungal cell membrane. Its preference for glucosylceramide and ergosterol provides a basis for its selective toxicity. While the precise binding affinities and the full scope of the downstream signaling pathways are still under investigation, the available data strongly support a model where this compound's initial interaction with the fungal membrane triggers a cascade of events, potentially including the induction of reactive oxygen species and the activation of stress-related signaling pathways, ultimately leading to fungal cell death. Further research to elucidate the detailed molecular interactions and signaling cascades will be crucial for the development of this compound and other defensins as novel antifungal therapeutics.

References

The Biological Function of Psd2 in Pea Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Plant Defensin and Clarification of Phosphatidylserine Decarboxylase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological function of Psd2, a well-characterized protein isolated from pea seeds (Pisum sativum). A critical clarification is warranted at the outset. Within the scientific literature concerning Pisum sativum, This compound refers to a plant defensin , a small, cysteine-rich peptide with potent antifungal properties. This is distinct from the nomenclature in other organisms, such as yeast (Saccharomyces cerevisiae) and rice (Oryza sativa), where this compound designates Phosphatidylserine decarboxylase 2, an enzyme involved in lipid metabolism. While phosphatidylserine decarboxylase activity has been observed in peas, no specific enzyme with the designation "this compound" has been identified in this role in Pisum sativum. This guide will therefore focus on the scientifically established function of this compound as a plant defensin in pea seeds and will also briefly address the broader context of phosphatidylserine decarboxylase activity in this organism to provide a complete and accurate picture.

Part 1: this compound - A Plant Defensin in Pea Seeds

This compound is a 5.4 kDa, 47-amino-acid peptide that plays a crucial role in the innate immune system of pea seeds, protecting them from fungal pathogens.[1][2] Its function is primarily characterized by its potent antifungal activity against a range of planktonic fungal species.[1][2]

Molecular Structure

Like other plant defensins, this compound possesses a highly stable structure characterized by an α-helix and antiparallel β-sheets. This structure is stabilized by four disulfide bonds formed by eight cysteine residues, creating a cysteine-stabilized αβ (CSαβ) motif.[1][2] This compact fold is crucial for its biological activity and stability.

Mechanism of Antifungal Action

The antifungal activity of this compound is multifaceted and primarily targets the fungal cell membrane. The proposed mechanism involves the following key steps:

  • Interaction with Fungal-Specific Lipids: this compound exhibits a binding preference for specific lipids found in fungal cell membranes, namely glucosylceramide (GlcCer) and ergosterol.[1][2][3] This interaction is a critical first step in its antifungal action. The specificity for these lipids contributes to its low toxicity towards mammalian cells, which lack these components in their membranes.[2]

  • Membrane Permeabilization and Disruption: Following binding, this compound is thought to disrupt the integrity of the fungal cell membrane. While the precise mechanism of permeabilization is still under investigation, it is believed to involve the formation of pores or the induction of significant membrane stress, leading to leakage of cellular contents and ultimately, cell death.

  • Inhibition of Biofilm Formation: this compound has been shown to inhibit the formation of fungal biofilms, which are structured communities of fungal cells encased in an extracellular matrix.[1] This is a significant finding as biofilms are notoriously resistant to conventional antifungal agents. This compound can reduce biofilm viability, biomass, and extracellular matrix production.[1]

Quantitative Data on Antifungal Activity

The efficacy of this compound against various fungal species has been quantified through several studies. The following table summarizes key quantitative data on its antifungal and antibiofilm activities.

Fungal SpeciesAssayMetricThis compound ConcentrationResultReference
Aspergillus nidulansBiofilm InhibitionViability Reduction10 µM~50% inhibition[1]
Aspergillus nidulansBiofilm InhibitionBiomass Reduction10 µM~50% inhibition[1]
Aspergillus nidulansBiofilm InhibitionExtracellular Matrix Reduction10 µM~40% inhibition[1]
Candida albicansAntifungal Susceptibility-Not specifiedWild-type susceptible, Δgcs mutant less susceptible[2]
Aspergillus nidulansAntifungal Susceptibility-Not specifiedWild-type susceptible, Δgcs mutant less susceptible[2]
Experimental Protocols

This section details the methodologies used in key experiments to characterize the function of this compound.

1. Expression and Purification of Recombinant this compound:

  • Host System: Pichia pastoris strain GS115.

  • Vector: pPIC9-Psd2 construct.

  • Methodology:

    • An isolated colony of P. pastoris containing the pPIC9-Psd2 construct is grown in a buffered minimal glycerol medium (100 mM potassium phosphate buffer pH 6.0, 1.34% yeast nitrogen base without amino acids, 4 × 10⁻⁵% biotin, and 1% glycerol) at 28°C for 16-18 hours.

    • The culture is then scaled up and grown for an additional 18 hours.

    • Protein expression is induced by the addition of methanol.

    • The secreted this compound is purified from the culture medium using chromatographic techniques, such as affinity and reverse-phase chromatography.[3]

2. Antifungal Susceptibility Testing:

  • Methodology:

    • Fungal spores or cells are cultured in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • A serial dilution of purified this compound is added to the cultures.

    • The cultures are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

    • Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

3. Biofilm Inhibition Assay:

  • Methodology:

    • Fungal spores are allowed to adhere to the surface of a microtiter plate for a few hours.

    • Non-adherent spores are washed away.

    • Fresh medium containing various concentrations of this compound is added to the wells.

    • The plate is incubated for 24-48 hours to allow for biofilm formation.

    • Biofilm viability is quantified using a metabolic assay such as the XTT reduction assay.

    • Biofilm biomass is quantified by staining with crystal violet, followed by solubilization and absorbance measurement.

    • The extracellular matrix can be quantified using specific dyes like safranin.[1]

4. Protein-Lipid Overlay Assay:

  • Purpose: To determine the lipid-binding specificity of this compound.

  • Methodology:

    • Various lipids (e.g., phosphatidylcholine, ergosterol, glucosylceramide) are spotted onto a nitrocellulose membrane and allowed to dry.

    • The membrane is blocked with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.

    • The membrane is incubated with a solution containing purified this compound.

    • Unbound this compound is washed away.

    • Bound this compound is detected using a specific primary antibody against this compound, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.[3]

Signaling Pathways and Experimental Workflows

This compound Antifungal Mechanism Workflow

Psd2_Antifungal_Mechanism cluster_fungus Interaction with Fungal Pathogen This compound This compound Defensin Binding Binding to Membrane Lipids This compound->Binding FungalCell Fungal Cell Membrane Fungal Cell Membrane (GlcCer and Ergosterol) Membrane->Binding Disruption Membrane Disruption/ Permeabilization Binding->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Caption: Workflow of this compound antifungal activity.

Experimental Workflow for this compound Characterization

Psd2_Experimental_Workflow Expression Recombinant this compound Expression (Pichia pastoris) Purification Purification (Chromatography) Expression->Purification AntifungalAssay Antifungal Susceptibility Assays Purification->AntifungalAssay BiofilmAssay Biofilm Inhibition Assays Purification->BiofilmAssay LipidBinding Lipid Binding Assays (Protein-Lipid Overlay) Purification->LipidBinding Mechanism Elucidation of Antifungal Mechanism AntifungalAssay->Mechanism BiofilmAssay->Mechanism LipidBinding->Mechanism

Caption: Experimental workflow for this compound characterization.

Part 2: Phosphatidylserine Decarboxylase in Peas

As previously mentioned, the acronym this compound is used for Phosphatidylserine decarboxylase 2 in organisms like yeast and rice. This enzyme catalyzes the conversion of phosphatidylserine (PS) to phosphatidylethanolamine (PE), a crucial step in phospholipid metabolism.

While there is no evidence of a protein named "this compound" with this function in pea seeds, research has confirmed the presence of phosphatidylserine decarboxylase activity in Pisum sativum. This activity is essential for the synthesis of phosphatidylethanolamine, a key component of cellular membranes.

The synthesis of ethanolamine moieties in plants, including peas, can occur through two primary pathways: the decarboxylation of free serine by serine decarboxylase (SDC) and the decarboxylation of phosphatidylserine by phosphatidylserine decarboxylase (PSD). In plants like Arabidopsis, multiple PSD enzymes have been identified (PSD1, this compound, and PSD3), which are localized to different cellular compartments, including mitochondria and endomembranes. It is plausible that a similar enzymatic system exists in peas, but further research is needed to identify and characterize the specific phosphatidylserine decarboxylase enzymes in Pisum sativum.

Phospholipid Biosynthesis Pathway

Phospholipid_Biosynthesis PS Phosphatidylserine (PS) PSD Phosphatidylserine Decarboxylase (PSD) PS->PSD PE Phosphatidylethanolamine (PE) PSD->PE CO2 CO2 PSD->CO2

Caption: General pathway of phosphatidylserine decarboxylation.

Conclusion

In pea seeds, this compound is a well-characterized plant defensin with significant antifungal properties. Its mechanism of action, involving targeted interaction with fungal-specific membrane lipids, makes it a promising candidate for the development of novel antifungal agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in this area. It is crucial to distinguish this defensin from the phosphatidylserine decarboxylase 2 (this compound) found in other organisms. While peas do possess phosphatidylserine decarboxylase activity, the specific enzymes responsible have not been fully elucidated and are not referred to as this compound in the current scientific literature. Future research may uncover the specific phosphatidylserine decarboxylases in peas and their potential roles in seed development and lipid metabolism.

References

Homologs of Phosphatidylserine Decarboxylase 2 (Psd2) in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologs of Phosphatidylserine Decarboxylase 2 (Psd2) in key plant species, with a focus on Arabidopsis thaliana, Oryza sativa (rice), Zea mays (maize), and Glycine max (soybean). This document summarizes the current understanding of these proteins, their functional roles, and the experimental methodologies used to characterize them.

Introduction

Phosphatidylserine decarboxylases (PSDs) are a conserved family of enzymes crucial for the synthesis of the essential phospholipid phosphatidylethanolamine (PE) through the decarboxylation of phosphatidylserine (PS). In plants, PE is a major component of cellular membranes and is involved in various cellular processes, including membrane trafficking, cell division, and stress responses. The this compound protein in the model plant Arabidopsis thaliana is part of a small family of PSD enzymes. Understanding the conservation and divergence of this compound homologs in other economically important plant species is critical for advancements in crop improvement and for potential applications in biotechnology and drug development.

This compound Homologs in Plants

Arabidopsis thaliana possesses three genes encoding proteins with sequence similarity to phosphatidylserine decarboxylases: PSD1 (At4g11570), this compound (At5g57190), and PSD3 (At1g08400). While PSD1 is localized to the mitochondria, this compound and PSD3 are associated with the endomembrane system. Functional studies in Arabidopsis, including the analysis of a psd1 this compound psd3 triple mutant, have revealed partial functional redundancy and the importance of this pathway for PE accumulation in mitochondria.

Homologs of Arabidopsis thaliana this compound have been identified in other key plant species through sequence similarity searches. The following table summarizes the closest homologs found in rice, maize, and soybean.

SpeciesGene ID/Protein IDHomolog of Atthis compound (AT5G57190)% IdentityE-value
Arabidopsis thaliana AT5G57190-100%0.0
Oryza sativa (japonica) XP_015648880.1Phosphatidylserine decarboxylase domain-containing protein62.59%0.0
Zea mays NP_001148788.1Phosphatidylserine decarboxylase 265.25%0.0
Glycine max XP_003529329.1Phosphatidylserine decarboxylase 2-like68.97%0.0

Table 1: Homologs of Arabidopsis thaliana this compound in Selected Plant Species. Sequence identity and E-values were determined by BLASTp analysis of the A. thaliana this compound protein sequence (AT5G57190) against the non-redundant protein sequences database for each respective species.

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound and its homologs in plants.

Identification and Analysis of T-DNA Insertion Mutants

The generation and analysis of T-DNA insertion mutants are fundamental to understanding gene function in plants.

Protocol:

  • Mutant Screening: Seeds from T-DNA insertion lines (e.g., SALK, GABI-KAT) for the target Psd gene are obtained from stock centers. Seeds are surface-sterilized and plated on selection media containing an appropriate antibiotic (e.g., kanamycin) to identify heterozygous and homozygous mutant plants.

  • Genotyping PCR: Genomic DNA is extracted from the leaves of putative mutants. Two sets of PCR reactions are performed for each plant:

    • Gene-specific primers (LP and RP): These primers flank the T-DNA insertion site. A PCR product will be amplified from the wild-type allele.

    • T-DNA left border primer (LB) and a gene-specific primer (RP): This combination will only amplify a product if the T-DNA is inserted at the target locus.

    • Homozygous mutants will only show a product with the LB+RP primer pair, while heterozygous plants will show products with both primer pairs. Wild-type plants will only show a product with the LP+RP primers.

  • Phenotypic Analysis: Homozygous mutant lines are grown alongside wild-type control plants under standard and stress conditions to observe any developmental or physiological phenotypes.

  • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) is performed to confirm the absence or reduction of the target gene transcript in the mutant lines.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive technique used to measure the transcript levels of Psd homologs in different tissues and under various conditions.

Protocol:

  • RNA Extraction: Total RNA is isolated from various plant tissues (e.g., roots, leaves, flowers) using a suitable RNA extraction kit or the Trizol method. The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for the target Psd homolog and a reference gene (e.g., Actin, Ubiquitin) are designed using primer design software. Primers should amplify a product of 100-200 bp.

  • qRT-PCR Reaction: The qRT-PCR reaction is set up using a SYBR Green-based master mix, cDNA template, and the specific primers. The reaction is performed in a real-time PCR thermal cycler.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.

Subcellular Localization of Psd Proteins

Determining the subcellular localization of Psd homologs is crucial for understanding their specific cellular functions.

Protocol (GFP Fusion and Confocal Microscopy):

  • Vector Construction: The full-length coding sequence of the Psd homolog is cloned into a plant expression vector in-frame with a fluorescent reporter gene, such as Green Fluorescent Protein (GFP), at the C-terminus or N-terminus.

  • Plant Transformation: The resulting construct is introduced into Agrobacterium tumefaciens, which is then used to transiently or stably transform plant tissues (e.g., Nicotiana benthamiana leaves for transient expression, or Arabidopsis for stable transformation).

  • Confocal Microscopy: The transformed plant tissues are observed under a confocal laser scanning microscope. The GFP fluorescence signal is detected, and its localization pattern is compared with that of known organelle markers (e.g., mitochondrial or endoplasmic reticulum markers) to determine the subcellular compartment where the Psd protein resides.

Phosphatidylserine Decarboxylase Activity Assay

This assay measures the enzymatic activity of Psd homologs.

Protocol (adapted for plant mitochondria):

  • Isolation of Mitochondria: Mitochondria are isolated from plant tissues by differential centrifugation.

  • Enzyme Reaction: The isolated mitochondria are incubated with radiolabeled [14C]-phosphatidylserine in a reaction buffer.

  • Extraction of Lipids: After the reaction, total lipids are extracted from the reaction mixture using a chloroform/methanol solvent system.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using a suitable solvent system to separate phosphatidylserine (PS) and phosphatidylethanolamine (PE).

  • Quantification: The radioactive spots corresponding to PS and PE are visualized by autoradiography and quantified using a scintillation counter or a phosphorimager. The enzyme activity is calculated based on the amount of [14C]-PE produced per unit of protein per unit of time.

Signaling Pathways and Logical Relationships

The synthesis of phosphatidylethanolamine (PE) via the PSD pathway is a key step in phospholipid metabolism. PE itself is a precursor for the synthesis of phosphatidylcholine (PC) and is also involved in membrane dynamics and signaling. The following diagrams illustrate the core enzymatic reaction and a general workflow for characterizing Psd homologs.

Psd2_Signaling_Pathway PS Phosphatidylserine (PS) This compound This compound Homolog (Phosphatidylserine Decarboxylase) PS->this compound PE Phosphatidylethanolamine (PE) This compound->PE CO2 CO₂ This compound->CO2 decarboxylation

Caption: Core enzymatic reaction catalyzed by this compound homologs.

Experimental_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_molecular Molecular & Genetic Analysis cluster_biochemical Biochemical & Cell Biology Analysis a Identify Homologs (BLASTp) b Sequence Alignment & Phylogenetic Analysis a->b c Gene Expression Profiling (qRT-PCR) b->c d Mutant Analysis (T-DNA Insertion) b->d e Subcellular Localization (GFP Fusion) c->e f Enzyme Activity Assay d->f e->f

Caption: General experimental workflow for characterizing this compound homologs.

Conclusion

The identification and characterization of this compound homologs in various plant species are essential for a deeper understanding of phospholipid metabolism and its role in plant growth, development, and stress responses. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the function of these important enzymes. Future research, including the generation and analysis of mutants in crop species and the elucidation of the regulatory networks governing Psd gene expression, will be crucial for translating this fundamental knowledge into practical applications for crop improvement.

An In-depth Technical Guide to PSD-95 Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Postsynaptic Density-95 (PSD-95), a critical scaffolding protein at excitatory synapses. Understanding the molecular mechanisms that govern PSD-95 turnover is paramount for elucidating synaptic plasticity and developing therapeutic strategies for a range of neurological disorders. This document details the key post-translational modifications that regulate PSD-95 stability, summarizes quantitative data on its turnover, and provides detailed protocols for seminal experiments in the field.

Introduction to PSD-95 and its Importance in Synaptic Function

Postsynaptic density-95 (PSD-95), encoded by the DLG4 gene, is a cornerstone of the postsynaptic density (PSD), a complex protein network essential for synaptic transmission and plasticity. As a member of the membrane-associated guanylate kinase (MAGUK) family, PSD-95 acts as a master scaffolding protein, organizing neurotransmitter receptors, ion channels, and signaling molecules at the synapse. Its stability and dynamic regulation are crucial for maintaining synaptic structure and function, and dysregulation of PSD-95 is implicated in various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and autism spectrum disorders. The controlled turnover of PSD-95 is a key mechanism for modulating synaptic strength and is intricately regulated by a variety of post-translational modifications and degradation pathways.

Quantitative Analysis of PSD-95 Stability

The stability of PSD-95 is not static; it varies across different brain regions, developmental stages, and in response to neuronal activity. This dynamic nature is reflected in its half-life, which has been quantified using various techniques.

ParameterValueBrain Region/ConditionCitation
Half-life (t½) 12.1 daysMouse Motor Cortex (Layer 1)
1.2 daysMouse Olfactory Bulb (Glomerular Layer)
11-16 daysMouse Brain (Metabolic Labeling & Mass Spectrometry)
~10% shorterMouse Brain (Enriched Environment)
Protein Replacement ~40-50%Mouse Brain (Over 7 days)
Palmitoylation Stoichiometry ~60% (di-palmitoylated)Young Cultured Neurons

Key Regulatory Mechanisms of PSD-95 Stability and Degradation

The turnover of PSD-95 is primarily controlled by a series of post-translational modifications (PTMs) that tag the protein for degradation or alter its synaptic localization and stability. The major pathways involved are ubiquitination, palmitoylation, and phosphorylation.

Ubiquitination and Proteasomal Degradation

Ubiquitination is a key signaling process that marks proteins for degradation by the proteasome. In the context of PSD-95, this pathway is crucial for activity-dependent synaptic remodeling.

  • Mechanism: The attachment of ubiquitin, a small regulatory protein, to lysine residues on PSD-95 targets it for degradation by the 26S proteasome. This process is initiated by NMDA receptor activation, leading to the recruitment of the E3 ubiquitin ligase Mdm2 to the synapse. Mdm2 then catalyzes the ubiquitination of PSD-95, leading to its removal from the postsynaptic density and subsequent degradation. This process is thought to "un-tether" AMPA receptors, allowing for their endocytosis and a reduction in synaptic strength, a process known as long-term depression (LTD).[1][2]

  • Ubiquitination Sites: Mass spectrometry has identified several lysine residues on PSD-95 that are ubiquitinated, including K10, K403, K544, K672, and K679. Both mono- and polyubiquitination of PSD-95 have been observed, with K63-linked polyubiquitination also playing a non-degradative, signaling role.[3][4][5]

PSD95_Ubiquitination_Pathway cluster_synapse Postsynaptic Terminal NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Glutamate binding Mdm2_inactive Mdm2 (inactive) Ca_influx->Mdm2_inactive Activates Mdm2_active Mdm2 (active) Mdm2_inactive->Mdm2_active PSD95 PSD-95 Mdm2_active->PSD95 Ubiquitinates Ub_PSD95 Ubiquitinated PSD-95 PSD95->Ub_PSD95 Ub Ubiquitin Ub->Mdm2_active Proteasome 26S Proteasome Ub_PSD95->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation

Caption: Ubiquitination pathway of PSD-95 leading to proteasomal degradation.

Palmitoylation and Synaptic Localization

Palmitoylation, the reversible attachment of the fatty acid palmitate to cysteine residues, is a critical determinant of PSD-95's localization and stability at the synapse.

  • Mechanism: Palmitoylation of cysteine residues at the N-terminus of PSD-95 (Cys3 and Cys5) anchors the protein to the postsynaptic membrane. This modification is dynamic, with cycles of palmitoylation and depalmitoylation regulating the synaptic clustering of PSD-95. Increased neuronal activity can lead to depalmitoylation and subsequent dissociation of PSD-95 from the synapse. This dynamic turnover is crucial for synaptic plasticity.

  • Enzymes: Palmitoylation is catalyzed by a family of enzymes called DHHC palmitoyltransferases, while depalmitoylation is carried out by palmitoyl-protein thioesterases.

PSD95_Palmitoylation_Cycle cluster_membrane Postsynaptic Membrane Membrane_PSD95 Membrane-Associated PSD-95 (Palmitoylated) Synaptic_Clustering Synaptic Clustering and Stability Membrane_PSD95->Synaptic_Clustering PPT PPT (Depalmitoylation) Membrane_PSD95->PPT Cytosolic_PSD95 Cytosolic PSD-95 (Depalmitoylated) DHHC DHHC-PAT (Palmitoylation) Cytosolic_PSD95->DHHC DHHC->Membrane_PSD95 PPT->Cytosolic_PSD95

Caption: Dynamic palmitoylation cycle of PSD-95 regulating its synaptic localization.

Phosphorylation

Phosphorylation of PSD-95 by various kinases adds another layer of regulation to its stability and function.

  • Mechanism: Phosphorylation can alter the conformation of PSD-95, affecting its interactions with other proteins and its susceptibility to degradation. For example, phosphorylation of Serine 295 has been identified and is thought to be involved in regulating synaptic plasticity.[6]

  • Kinases and Phosphatases: Several kinases, including CaMKII and GSK-3β, and phosphatases are known to act on PSD-95, suggesting a complex interplay of signaling pathways that fine-tune its function.

Other Degradation Pathways

While the ubiquitin-proteasome system is a major route for PSD-95 degradation, other pathways also contribute to its turnover.

  • Calpain-Mediated Cleavage: The calcium-activated protease calpain can cleave PSD-95, particularly during development and under conditions of excitotoxicity.[7]

  • Autophagy: There is emerging evidence that autophagy, the cellular process of degrading and recycling cellular components, may also be involved in the degradation of PSD-95, particularly in the context of long-term depression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PSD-95 stability and degradation.

Acyl-Biotin Exchange (ABE) Assay for Palmitoylation

This protocol is for the detection of palmitoylated PSD-95 in cultured neurons.

Materials:

  • Lysis Buffer (LB): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors.

  • Blocking Buffer: LB containing 25 mM N-ethylmaleimide (NEM).

  • Washing Buffer: LB.

  • Hydroxylamine (HAM) Solution: 1 M Hydroxylamine in LB, pH 7.4 (prepare fresh).

  • Biotinylation Buffer: LB containing 1 mM HPDP-biotin.

  • Streptavidin-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Anti-PSD-95 antibody.

Procedure:

  • Cell Lysis: Lyse cultured neurons in Blocking Buffer on ice for 20 minutes to block free thiol groups.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Precipitation: Precipitate proteins using chloroform/methanol to remove NEM.

  • Resuspension: Resuspend the protein pellet in LB with 1% SDS.

  • Thioester Cleavage: Divide the sample into two aliquots. To one, add HAM Solution (+HAM), and to the other, add LB (-HAM) as a negative control. Incubate for 1 hour at room temperature.

  • Biotinylation: Add Biotinylation Buffer to both samples and incubate for 1 hour at room temperature to label the newly exposed thiol groups.

  • Capture of Biotinylated Proteins: Add streptavidin-agarose beads to each sample and incubate for 2 hours at 4°C with rotation.

  • Washing: Wash the beads three times with Washing Buffer.

  • Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting with an anti-PSD-95 antibody. A stronger signal in the +HAM lane compared to the -HAM lane indicates palmitoylation.

ABE_Assay_Workflow start Cell Lysate in NEM-containing buffer block_thiols Block free -SH groups start->block_thiols precipitate Protein Precipitation (remove NEM) block_thiols->precipitate resuspend Resuspend in SDS buffer precipitate->resuspend split Split Sample resuspend->split ham_treat Hydroxylamine (+HAM) Cleave thioester bonds split->ham_treat no_ham Control (-HAM) split->no_ham biotinylate_ham Biotinylate new -SH groups ham_treat->biotinylate_ham biotinylate_no_ham Biotinylation control no_ham->biotinylate_no_ham capture_ham Streptavidin pulldown biotinylate_ham->capture_ham capture_no_ham Streptavidin pulldown biotinylate_no_ham->capture_no_ham wb_ham Western Blot for PSD-95 (Palmitoylated Signal) capture_ham->wb_ham wb_no_ham Western Blot for PSD-95 (Background Signal) capture_no_ham->wb_no_ham

Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.

Immunoprecipitation (IP) for Ubiquitination Assay

This protocol describes the immunoprecipitation of PSD-95 to detect its ubiquitination.

Materials:

  • RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors and 10 mM NEM.

  • Wash Buffer: RIPA Lysis Buffer without NEM.

  • Protein A/G agarose beads.

  • Anti-PSD-95 antibody for IP.

  • Anti-ubiquitin antibody for Western blotting.

Procedure:

  • Cell Lysis: Lyse cells in RIPA Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge lysate at 14,000 x g for 20 minutes at 4°C.

  • Pre-clearing: Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-PSD-95 antibody and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash three times with Wash Buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Analysis: Analyze the eluate by Western blotting using an anti-ubiquitin antibody. A ladder of high molecular weight bands indicates polyubiquitination of PSD-95.

In Vitro Kinase Assay

This protocol is for assessing the phosphorylation of PSD-95 by a specific kinase.

Materials:

  • Purified recombinant PSD-95 protein (substrate).

  • Purified active kinase.

  • Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, with phosphatase inhibitors.[6]

  • ATP solution (with [γ-³²P]ATP for radioactive detection, or non-radioactive for Western blotting with a phospho-specific antibody).

  • SDS-PAGE and autoradiography/Western blotting reagents.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified PSD-95, the active kinase, and Kinase Buffer.

  • Initiate Reaction: Start the reaction by adding the ATP solution.

  • Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Radioactive: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film to detect the incorporation of ³²P into PSD-95.

    • Non-radioactive: Perform Western blotting using a phospho-specific antibody against the expected phosphorylation site on PSD-95.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility and turnover of fluorescently tagged PSD-95 in live neurons.

Materials:

  • Cultured neurons transfected with a vector expressing PSD-95 fused to a fluorescent protein (e.g., GFP).

  • Confocal microscope with a high-power laser for photobleaching.

  • Live-cell imaging chamber with temperature and CO₂ control.

Procedure:

  • Cell Preparation: Plate transfected neurons in a live-cell imaging dish.

  • Image Acquisition Setup: Place the dish on the confocal microscope stage and locate a neuron expressing fluorescently tagged PSD-95.

  • Pre-bleach Imaging: Acquire a series of images at low laser power to establish the baseline fluorescence intensity of a selected postsynaptic density.

  • Photobleaching: Use a high-intensity laser to photobleach the region of interest (the PSD-95 punctum).

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. The rate of fluorescence recovery provides information about the mobility of PSD-95 molecules, and the extent of recovery indicates the mobile fraction of the protein.

Conclusion and Future Directions

The stability of PSD-95 is a highly regulated process that is fundamental to synaptic plasticity. The interplay of ubiquitination, palmitoylation, and phosphorylation provides a sophisticated mechanism for fine-tuning the levels and localization of this critical scaffolding protein in response to neuronal activity. A thorough understanding of these degradation pathways is not only crucial for basic neuroscience research but also holds significant promise for the development of novel therapeutics for a wide range of neurological and psychiatric disorders characterized by synaptic dysfunction.

Future research will likely focus on further dissecting the complex signaling networks that control PSD-95 turnover, identifying novel regulatory proteins, and exploring the therapeutic potential of modulating PSD-95 stability. The continued development of advanced imaging and proteomic techniques will undoubtedly provide deeper insights into the dynamic life cycle of this essential synaptic component.

References

In Silico Modeling of Plant Defensin Antifungal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Plant Defensins and Psd1

Plant defensins are a class of small, cysteine-rich, cationic peptides that constitute a vital component of the innate immune system in plants. They exhibit broad-spectrum antimicrobial activity against a range of fungal and, in some cases, bacterial pathogens. Psd1 is a well-characterized plant defensin that has demonstrated significant antifungal activity against several pathogenic fungi, including the opportunistic human pathogen Candida albicans.[1] Its mechanism of action involves a multi-step process that begins with the recognition of specific components on the fungal cell surface, leading to membrane disruption and subsequent intracellular effects.[1][2][3]

Quantitative Antifungal Activity of Psd1

The antifungal efficacy of Psd1 has been quantified using various in vitro assays, with the Minimum Inhibitory Concentration (MIC) being a key metric. The MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Fungal SpeciesPsd1 ConcentrationObserved EffectReference
Candida albicans (planktonic cells)20 µM100% growth inhibition.[1][3][1][3]
Candida albicans (biofilm)200 µMTotal inhibition and partial eradication.[1][1]
Candida albicans (gcs-deleted strain)20 µM70% growth inhibition.[1][1]

In Silico Modeling Workflow for Antifungal Peptides

In silico modeling plays a crucial role in elucidating the molecular mechanisms of antifungal peptides like Psd1 and in the rational design of novel therapeutic agents. A typical computational workflow involves several key stages, from protein structure prediction to detailed simulations of its interaction with fungal cell membrane components.

In Silico Modeling Workflow cluster_DataPrep Data Preparation cluster_Docking Molecular Docking cluster_MDSim Molecular Dynamics Simulation cluster_Analysis Analysis PDB Protein Structure (Homology Modeling or PDB) Docking Molecular Docking (e.g., AutoDock, GOLD) PDB->Docking Ligand Ligand/Membrane Model (Lipid Bilayer Construction) Ligand->Docking MD_Setup System Solvation & Ionization Docking->MD_Setup MD_Run MD Simulation (e.g., GROMACS, AMBER) MD_Setup->MD_Run Binding_Energy Binding Free Energy Calculation MD_Run->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, van der Waals) MD_Run->Interaction_Analysis

A generalized workflow for the in silico modeling of antifungal peptide interactions.
Experimental Protocols

The following sections outline the generalized methodologies for the key in silico experiments.

  • Objective: To generate a three-dimensional structure of Psd1 in the absence of an experimentally determined structure.

  • Protocol:

    • Template Identification: The amino acid sequence of Psd1 is used as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLAST to identify homologous proteins with known structures.

    • Sequence Alignment: The target sequence (Psd1) is aligned with the template sequence(s) to establish residue-residue correspondences.

    • Model Building: A 3D model of Psd1 is generated based on the alignment with the template structure using software such as MODELLER or SWISS-MODEL.

    • Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to evaluate its stereochemical properties.

  • Objective: To predict the binding mode and affinity of Psd1 with specific fungal membrane components, such as glucosylceramide (GlcCer) and ergosterol.

  • Protocol:

    • Receptor and Ligand Preparation: The 3D structure of Psd1 (receptor) and the target ligands (e.g., GlcCer, ergosterol) are prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

    • Grid Box Definition: A grid box is defined around the putative binding site on the Psd1 molecule to specify the search space for the docking algorithm.

    • Docking Simulation: Docking is performed using software like AutoDock Vina or GOLD. The program explores various conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

    • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions.

  • Objective: To study the dynamic behavior of the Psd1-membrane complex over time and to assess the stability of the interaction.

  • Protocol:

    • System Setup: The docked Psd1-ligand complex is placed in a simulated lipid bilayer environment, solvated with water molecules, and neutralized with ions.

    • Energy Minimization: The energy of the system is minimized to remove steric clashes and unfavorable contacts.

    • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.

    • Production Run: A long-duration MD simulation is performed to generate a trajectory of the atomic motions of the system over time.

    • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond formation, and binding free energy, to understand the dynamics and stability of the Psd1-membrane interaction.

Mechanism of Action and Signaling Pathway of Psd1

The antifungal activity of Psd1 is a multi-faceted process that involves both membrane-level interactions and subsequent intracellular effects. In silico modeling, in conjunction with experimental data, has been instrumental in elucidating this mechanism.

Interaction with the Fungal Cell Membrane

A key determinant of Psd1's antifungal specificity is its interaction with glucosylceramide (GlcCer), a sphingolipid present in the fungal cell membrane.[1][4] Psd1 exhibits a higher binding affinity for fungal GlcCer compared to plant-derived GlcCer.[4] This interaction is crucial for anchoring Psd1 to the fungal membrane and is a prerequisite for its internalization.[4] Furthermore, Psd1 shows a high affinity for membranes containing ergosterol, the primary sterol in fungal membranes, while having a low affinity for cholesterol-rich membranes, which explains its reduced toxicity to mammalian cells.[1] The interaction of Psd1 with the fungal membrane leads to its destabilization.[4]

Psd1 Mechanism of Action cluster_Extracellular Extracellular cluster_Intracellular Intracellular Psd1 Psd1 Membrane Fungal Cell Membrane (GlcCer & Ergosterol) Psd1->Membrane Binding & Anchoring Internalization Internalization Membrane->Internalization Membrane Destabilization CyclinF Cyclin F (Cell Cycle Control) Internalization->CyclinF Interference Apoptosis Apoptosis CyclinF->Apoptosis

A schematic representation of the proposed mechanism of action of Psd1.
Intracellular Targeting and Signaling

Following its interaction with the cell membrane, Psd1 is internalized into the fungal cell.[2][4] Once inside, it is proposed that Psd1 interferes with key intracellular processes. One identified intracellular target is Cyclin F, a protein involved in cell cycle control.[1][3] By disrupting the function of Cyclin F, Psd1 can lead to cell cycle arrest and ultimately trigger apoptosis, or programmed cell death, in the fungal pathogen.[1][3] This dual action of membrane disruption and intracellular targeting contributes to the potent antifungal activity of Psd1.

Conclusion

In silico modeling provides a powerful suite of tools for investigating the antifungal activity of plant defensins like Psd1 at a molecular level. Through techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into their mechanisms of action, identify key molecular determinants of their activity, and guide the development of novel antifungal therapeutics. The study of Psd1 highlights the importance of specific lipid interactions in the fungal cell membrane for peptide recognition and subsequent antifungal effects. As computational methods continue to advance, their role in the fight against fungal pathogens will undoubtedly expand.

References

Methodological & Application

Application Note: High-Purity Isolation of the Antifungal Peptide Psd2 from Pea Seeds (Pisum sativum)

Application Notes and Protocols for Recombinant Expression of Phosphatidylserine Decarboxylase 2 (Psd2) in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression and subsequent purification of Phosphatidylserine Decarboxylase 2 (Psd2) in an Escherichia coli host system. This compound is a key enzyme in phospholipid metabolism, catalyzing the conversion of phosphatidylserine (PS) to phosphatidylethanolamine (PE), a crucial component of cellular membranes.[1] The ability to produce significant quantities of active, purified this compound is essential for structural studies, functional assays, and screening for potential therapeutic modulators.

The following protocols are synthesized from established methodologies for the expression of membrane-associated proteins in E. coli and specific examples of phosphatidylserine decarboxylase expression.[2]

Introduction to this compound and Recombinant Expression in E. coli

Phosphatidylserine decarboxylases are a family of enzymes found across various organisms, from bacteria to mammals.[3] In many species, these enzymes are integral membrane proteins or are tightly associated with cellular membranes.[4] The E. coli expression system is a robust and cost-effective platform for producing recombinant proteins.[5] However, the expression of membrane-associated enzymes like this compound can be challenging due to potential issues with proper folding, solubility, and toxicity to the host cells.[6]

This guide outlines a strategy to overcome these challenges, focusing on the use of a T7 promoter-based expression system, which allows for high-level and tightly controlled protein production.[7][8] The protocol also details a purification strategy employing affinity and size-exclusion chromatography to obtain highly pure and active this compound.

Data Presentation: Illustrative this compound Purification Table

The following table presents example data from a hypothetical purification of a His-tagged this compound from a 1-liter E. coli culture. This data is for illustrative purposes to provide researchers with expected values and benchmarks for a successful purification protocol.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Cell Lysate 1500300021001
Solubilized Membrane Fraction 30027009904.5
IMAC (Ni-NTA) Elution 1522501507575
Size-Exclusion Chromatography 1018001806090

Note: A "Unit" of this compound activity can be defined as the amount of enzyme that converts 1 µmol of phosphatidylserine to phosphatidylethanolamine per minute under standard assay conditions.

Experimental Protocols

Gene Cloning and Vector Selection

The coding sequence for the target this compound should be codon-optimized for expression in E. coli and synthesized or amplified via PCR. It is highly recommended to incorporate an N-terminal or C-terminal polyhistidine tag (e.g., 6xHis) to facilitate purification. A Tobacco Etch Virus (TEV) protease cleavage site can be included between the tag and the this compound sequence to allow for tag removal if necessary.

Vector: A suitable expression vector is a high-copy number plasmid with a strong, inducible promoter. The pET series of vectors (e.g., pET-28a) are excellent choices as they utilize the T7 promoter system, which is tightly regulated and capable of driving high levels of protein expression.

Host Strain Selection and Transformation

Host Strain: E. coli BL21(DE3) is a commonly used strain for T7 promoter-based expression. For potentially toxic or difficult-to-express proteins, derivative strains such as C41(DE3), C43(DE3), or Rosetta(DE3) (which supplies tRNAs for rare codons) can be beneficial. For this protocol, we will use Rosetta(DE3).

Transformation Protocol:

  • Thaw a 50 µL aliquot of chemically competent Rosetta(DE3) cells on ice.

  • Add 1-5 µL of the ligation reaction or plasmid DNA (10-100 ng) to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking (220 rpm).

  • Plate 100 µL of the transformed cells onto LB agar plates containing the appropriate antibiotics (e.g., kanamycin for pET-28a and chloramphenicol for the Rosetta plasmid).

  • Incubate the plates overnight at 37°C.

Protein Expression

Small-Scale Expression Trial: Before proceeding to a large-scale culture, it is crucial to optimize expression conditions on a small scale (e.g., 10 mL cultures). Test different IPTG concentrations (0.1 mM, 0.5 mM, 1.0 mM) and post-induction temperatures (18°C, 25°C, 37°C) to determine the optimal conditions for soluble this compound expression.

Large-Scale Expression Protocol:

  • Inoculate a single colony from the transformation plate into 50 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • The next morning, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Incubate at 37°C with vigorous shaking (220 rpm) until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C) before adding the inducer.

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[2]

  • Continue to incubate the culture for 16-20 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C.

Cell Lysis and Membrane Solubilization
  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Separate the soluble and insoluble fractions by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The membrane-associated this compound will be in the pellet.

  • Resuspend the membrane pellet in 30 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and 1% (w/v) n-dodecyl-β-D-maltoside (DDM)).

  • Stir gently at 4°C for 1 hour to solubilize the membrane proteins.

  • Clarify the solubilized fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized, His-tagged this compound.

Protein Purification

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a 5 mL Ni-NTA column with IMAC Equilibration Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 0.05% DDM).

  • Load the clarified, solubilized supernatant onto the column.

  • Wash the column with 10 column volumes of IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 0.05% DDM).

  • Elute the bound this compound with IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 0.05% DDM).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified this compound.

Step 2: Size-Exclusion Chromatography (SEC)

  • Pool the fractions from the IMAC step that contain the highest concentration of this compound.

  • Concentrate the pooled fractions to a volume of 1-2 mL using an appropriate centrifugal filter device.

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.05% DDM).

  • Load the concentrated protein onto the column and run the chromatography.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure this compound, determine the concentration, and store at -80°C.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification This compound Gene This compound Gene Ligation Ligation This compound Gene->Ligation Expression Vector (pET) Expression Vector (pET) Expression Vector (pET)->Ligation Recombinant Plasmid Recombinant Plasmid Ligation->Recombinant Plasmid Transformation Transformation Recombinant Plasmid->Transformation E. coli Culture E. coli Culture Transformation->E. coli Culture IPTG Induction IPTG Induction E. coli Culture->IPTG Induction Cell Harvest Cell Harvest IPTG Induction->Cell Harvest Cell Lysis & Solubilization Cell Lysis & Solubilization Cell Harvest->Cell Lysis & Solubilization IMAC IMAC Cell Lysis & Solubilization->IMAC SEC SEC IMAC->SEC Pure this compound Pure this compound SEC->Pure this compound

Caption: Experimental workflow for recombinant this compound expression and purification.

T7_Expression_System cluster_host E. coli Host (BL21(DE3)) cluster_plasmid pET Vector lacI lacI Lac Repressor Lac Repressor lacI->Lac Repressor expresses lac Operator Lac Repressor->lac Operator binds & represses T7 RNA Polymerase Gene T7 RNA Polymerase Gene T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase Gene->T7 RNA Polymerase transcribed & translated T7 Promoter T7 Promoter This compound Gene This compound Gene T7 Promoter->this compound Gene drives transcription of This compound mRNA This compound mRNA This compound Gene->this compound mRNA transcribed to IPTG IPTG IPTG->Lac Repressor inactivates T7 RNA Polymerase->T7 Promoter binds to This compound Protein This compound Protein This compound mRNA->this compound Protein translated to

Caption: IPTG-inducible T7 expression system for recombinant protein production.

References

Application Notes and Protocols for Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Antifungal Susceptibility Testing Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal susceptibility testing (AFST) is a critical tool in clinical mycology and antifungal drug development. It is used to determine the in vitro activity of an antifungal agent against a specific fungal isolate. This information is vital for guiding therapeutic decisions, monitoring the emergence of resistance, and for the discovery and development of new antifungal compounds. Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results across different laboratories.[1]

This document provides a detailed protocol for performing antifungal susceptibility testing using the broth microdilution method, which is considered the reference method by both CLSI and EUCAST.[2][3] While the prompt mentions "Psd2," which is likely a typographical error for Pseudomonas aeruginosa, a bacterium, this protocol will focus on testing the susceptibility of a common pathogenic fungus, Candida albicans. The principles and methods described herein can be adapted for testing other fungal species.

Key Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a microtiter plate.[4][5] The Minimum Inhibitory Concentration (MIC) is determined following incubation, which is the lowest concentration of the drug that inhibits fungal growth.[3][5]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[2]

  • Antifungal agents (e.g., fluconazole, amphotericin B)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • Spectrophotometer or densitometer

  • Sterile saline or distilled water

  • Vortex mixer

  • Incubator (35°C)

  • Micropipettes and sterile tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Inoculum Preparation Inoculate 4. Inoculate Microtiter Plate Inoculum->Inoculate Standardized fungal suspension Antifungal 2. Antifungal Dilution Antifungal->Inoculate Serial dilutions QC 3. QC Strain Preparation QC->Inoculate QC strain suspension Incubate 5. Incubate at 35°C for 24-48h Inoculate->Incubate Read 6. Read MICs Visually or with Plate Reader Incubate->Read Interpret 7. Interpret Results based on Breakpoints Read->Interpret

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to obtain fresh, well-isolated colonies.[6]

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.[2]

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (0.5-2.5 x 10^3 CFU/mL).

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.

  • Microtiter Plate Inoculation:

    • Add 100 µL of each antifungal dilution to the wells of the final test microtiter plate.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.[3] For some slower-growing fungi, incubation may need to be extended.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[3]

    • Results can be read visually or with a microplate reader.

    • The results for the QC strains must fall within the acceptable ranges for the test to be valid.

Data Presentation

Quality Control MIC Ranges

It is imperative to include quality control strains in each assay to ensure the accuracy and reproducibility of the results.[7][8] The MICs for these strains should fall within established limits.

Quality Control StrainAntifungal AgentExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole2.0 - 8.0
Amphotericin B0.5 - 2.0
Candida krusei ATCC 6258Fluconazole16 - 64
Amphotericin B1.0 - 4.0

Note: These ranges are illustrative and should be verified against the current CLSI or EUCAST documentation.

Antifungal Resistance Signaling Pathways

Understanding the molecular mechanisms of antifungal resistance is crucial for the development of new therapeutic strategies. In fungi, resistance can be mediated by various signaling pathways that regulate drug efflux, target modification, and biofilm formation.

Calcineurin Signaling Pathway in Azole Resistance

G cluster_cell Fungal Cell cluster_pathway Calcineurin Pathway cluster_resistance Resistance Mechanisms Azole Azole Antifungal Erg11 ERG11 (Lanosterol demethylase) Azole->Erg11 inhibits Membrane Cell Membrane Stress Erg11->Membrane leads to Calcineurin Calcineurin Membrane->Calcineurin activates Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 dephosphorylates and activates Efflux Efflux Pump Upregulation (e.g., CDR1, MDR1) Crz1->Efflux promotes transcription of Ergosterol Ergosterol Biosynthesis Upregulation Crz1->Ergosterol promotes transcription of

References

Application Notes and Protocols for Psd2 in Fungal Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. The formation of these complex microbial communities on various surfaces, including medical devices and host tissues, is a critical virulence factor for many pathogenic fungi, such as Aspergillus nidulans. This has spurred research into novel therapeutic strategies, including the use of antimicrobial peptides (AMPs). Psd2, a plant defensin isolated from pea (Pisum sativum), has demonstrated potent antifungal activity against planktonic fungal cells and, importantly, shows significant efficacy in inhibiting the formation of fungal biofilms.[1][2] This document provides detailed application notes and protocols for utilizing this compound in fungal biofilm inhibition assays, with a focus on Aspergillus nidulans.

This compound is a 5.4 kDa cationic peptide rich in cysteine residues.[1][3] Its primary mechanism of action involves the interaction with specific lipid components of the fungal cell membrane, namely glucosylceramide and ergosterol.[1][2][3] This interaction disrupts membrane integrity and function, ultimately leading to fungal cell death and the inhibition of biofilm development.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on Aspergillus nidulans biofilms.

Table 1: Inhibition of Aspergillus nidulans Biofilm Viability, Biomass, and Extracellular Matrix (ECM) by this compound

This compound Concentration (µM)Inhibition of Biofilm Viability (%)Inhibition of Biofilm Biomass (%)Inhibition of ECM Production (%)
10505040

Data derived from studies on Aspergillus nidulans biofilms treated with this compound for 48 hours.[1][3][4]

Proposed Mechanism of Action and Signaling Pathway

This compound's antibiofilm activity is initiated by its interaction with the fungal cell surface. The peptide specifically recognizes and binds to glucosylceramide and ergosterol, which are abundant in the fungal cell membrane but not in mammalian cells, providing a degree of selectivity.[1][2][3] This binding event is proposed to trigger a cascade of events leading to the inhibition of biofilm formation. While the precise downstream signaling pathways affected by this compound in Aspergillus nidulans are still under investigation, a plausible mechanism involves the disruption of the cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival and morphogenesis. The interaction of this compound with the cell membrane likely induces cell wall stress, which would typically activate the CWI pathway to reinforce the cell wall. However, the persistent membrane disruption caused by this compound may overwhelm this compensatory mechanism, leading to impaired hyphal growth, reduced adhesion, and ultimately, the inhibition of biofilm formation.

Psd2_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GlcCer_Erg Glucosylceramide & Ergosterol This compound->GlcCer_Erg Binding Membrane Membrane Disruption GlcCer_Erg->Membrane CWI_Pathway Cell Wall Integrity (CWI) Pathway Disruption Membrane->CWI_Pathway Induces Stress Adhesion Decreased Adhesion CWI_Pathway->Adhesion Hyphal_Growth Impaired Hyphal Growth CWI_Pathway->Hyphal_Growth Biofilm_Inhibition Biofilm Formation Inhibition Adhesion->Biofilm_Inhibition Hyphal_Growth->Biofilm_Inhibition

Caption: Proposed mechanism of this compound action on fungal cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biofilm inhibitory activity of this compound.

Protocol 1: Aspergillus nidulans Biofilm Formation Assay

This protocol describes the formation of A. nidulans biofilms in a 96-well plate format, which is suitable for high-throughput screening of antibiofilm agents.

Materials:

  • Aspergillus nidulans conidia suspension (1 x 10^7 conidia/mL)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution (in a suitable solvent, e.g., sterile water or PBS)

  • Incubator (37°C)

Procedure:

  • Prepare a working suspension of A. nidulans conidia at a final concentration of 1 x 10^5 conidia/mL in RPMI 1640 medium.

  • Add 100 µL of the conidial suspension to each well of a 96-well plate.

  • Prepare serial dilutions of the this compound stock solution in RPMI 1640 medium.

  • Add 100 µL of the this compound dilutions to the wells containing the conidial suspension. Include a positive control (no this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

Biofilm_Formation_Workflow A Prepare A. nidulans conidia suspension (1x10^5 conidia/mL) B Add 100 µL of suspension to each well of a 96-well plate A->B D Add 100 µL of this compound dilutions to the wells B->D C Prepare serial dilutions of this compound C->D E Incubate at 37°C for 24-48 hours D->E F Biofilm Quantification Assays E->F

Caption: Workflow for the Aspergillus nidulans biofilm formation assay.

Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Staining)

This method quantifies the total biofilm biomass attached to the surface of the microtiter plate wells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (99%)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • After the incubation period for biofilm formation (Protocol 1), carefully remove the planktonic cells and medium from each well by aspiration.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes at room temperature.

  • Remove the methanol and allow the plate to air dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% Crystal Violet solution to each well and incubating for 10 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well and incubating for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Quantification of Biofilm Viability (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • PBS

Procedure:

  • Following biofilm formation and washing as described in Protocol 2 (steps 1 and 2), prepare the XTT-menadione solution immediately before use by mixing 5 µL of menadione solution with every 1 mL of XTT solution.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Protocol 4: Quantification of Extracellular Matrix (Safranin O Staining)

This protocol quantifies the polysaccharide-rich extracellular matrix of the biofilm.

Materials:

  • 0.1% (w/v) Safranin O solution

  • PBS

  • Microplate reader

Procedure:

  • After biofilm formation and washing (Protocol 2, steps 1 and 2), add 200 µL of 0.1% Safranin O solution to each well.

  • Incubate for 5 minutes at room temperature.

  • Remove the safranin solution and wash the wells with PBS until the washing solution is clear.

  • Add 200 µL of PBS to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

Logical Relationship of Experimental Assays

The following diagram illustrates the relationship between the different experimental assays used to evaluate the antibiofilm activity of this compound.

Assay_Relationship Start Biofilm Formation Assay (Protocol 1) Biomass Biomass Quantification (Crystal Violet - Protocol 2) Start->Biomass Viability Viability Assessment (XTT Assay - Protocol 3) Start->Viability ECM ECM Quantification (Safranin O - Protocol 4) Start->ECM Analysis Data Analysis and Interpretation Biomass->Analysis Viability->Analysis ECM->Analysis

Caption: Relationship between biofilm inhibition assays.

Conclusion

This compound presents a promising alternative to conventional antifungal agents for combating fungal biofilms. Its distinct mechanism of action, targeting specific fungal membrane lipids, makes it an attractive candidate for further development. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the antibiofilm properties of this compound and similar antimicrobial peptides, facilitating the discovery and development of novel antifungal therapeutics.

References

Application of Pisum sativum Defensin 2 (Psd2) as a Biofungicide in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pisum sativum defensin 2 (Psd2) is a small, cysteine-rich, cationic peptide isolated from pea seeds that belongs to the plant defensin family of antimicrobial peptides.[1][2][3] Plant defensins are key components of the innate immune system in plants, providing a first line of defense against a broad range of pathogens.[4][5] this compound has demonstrated significant antifungal activity against several important plant and human pathogenic fungi, making it a promising candidate for development as a biofungicide in agriculture.[2] Its mechanism of action, which involves targeting fungal cell membranes and potentially intracellular processes, reduces the likelihood of resistance development compared to conventional single-target fungicides.[6]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for its evaluation.

Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily targeting the integrity of the fungal cell membrane. The proposed mechanism involves several key steps:

  • Electrostatic Interaction: As a cationic peptide, this compound initially interacts with negatively charged components on the surface of the fungal cell wall and plasma membrane.[7]

  • Lipid Raft Interaction: this compound shows a preference for interacting with specific lipids, such as glucosylceramide (GlcCer) and ergosterol, which are enriched in fungal membrane rafts.[8] This interaction is crucial for its antifungal activity.

  • Membrane Permeabilization: Following binding, this compound can disrupt the fungal plasma membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6]

  • Inhibition of Biofilm Formation: this compound has been shown to inhibit the formation of fungal biofilms, which are critical for the virulence and persistence of many pathogenic fungi. It achieves this by reducing the colonized surface area, altering the biofilm structure, and inhibiting the production of the extracellular matrix.[8][9]

  • Potential Intracellular Targets: While membrane disruption is a primary mechanism, some plant defensins are known to be internalized and interact with intracellular targets to inhibit fungal growth.[10][11] The precise intracellular targets of this compound, if any, are still under investigation.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on a fungal cell.

Psd2_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall Components This compound->CellWall Initial Binding LipidRafts Glucosylceramide & Ergosterol Rich Rafts CellWall->LipidRafts Interaction MembraneDisruption Membrane Permeabilization LipidRafts->MembraneDisruption Induces IonLeakage Ion Leakage MembraneDisruption->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Proposed mechanism of action of this compound on a fungal cell.

Quantitative Data

The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize the available data.

Table 1: In Vitro Antifungal Activity of this compound (IC50 Values)

Fungal SpeciesIC50 (µg/mL)Reference
Aspergillus niger0.04 - 22[2]
Aspergillus nidulansNot specified[8]
Neurospora crassaNot specified
Fusarium solaniNot specified

Note: IC50 is the concentration of this compound that inhibits 50% of fungal growth.

Table 2: Anti-Biofilm Activity of this compound against Aspergillus nidulans

This compound Concentration (µM)Biofilm Viability Inhibition (%)Biofilm Biomass Inhibition (%)Extracellular Matrix Inhibition (%)Reference
10505040[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and IC50

This protocol is based on the broth microdilution method to determine the susceptibility of a fungal strain to this compound.

Materials:

  • This compound (lyophilized powder)

  • Target fungal strain

  • Sterile Roswell Park Memorial Institute (RPMI) 1640 medium (or other suitable fungal growth medium)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or appropriate solvent for this compound

  • Fungal inoculum standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve the lyophilized this compound in sterile water or a suitable solvent to a known stock concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with the fungal growth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized fungal inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the target fungus (e.g., 24-48 hours at 37°C).

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 530 nm or 600 nm) using a microplate reader.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.

    • To determine the IC50, plot the percentage of growth inhibition against the this compound concentration and fit the data to a dose-response curve.

Workflow Diagram:

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B C Add Standardized Fungal Inoculum B->C D Incubate Plate C->D E Measure Optical Density D->E F Determine MIC and Calculate IC50 E->F

Workflow for MIC and IC50 determination.
Protocol 2: Fungal Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of fungal biofilms.

Materials:

  • This compound

  • Target biofilm-forming fungal strain

  • Appropriate growth medium for biofilm formation (e.g., YUU medium)

  • Sterile 96-well polystyrene plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of fungal conidia or cells.

  • Plate Preparation: Add different concentrations of this compound to the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (inoculum without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

  • Washing: Gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the wells again to remove excess stain.

  • Destaining: Add ethanol to each well to solubilize the Crystal Violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration relative to the positive control.

Workflow Diagram:

Biofilm_Inhibition_Workflow A Prepare Fungal Inoculum B Add this compound and Inoculum to 96-well Plate A->B C Incubate to Allow Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain Biofilm with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain with Ethanol F->G H Measure Absorbance G->H I Calculate Percentage Inhibition H->I

Workflow for the fungal biofilm inhibition assay.

Application in Agriculture

This compound holds significant potential as a biofungicide for crop protection. Its broad-spectrum antifungal activity and novel mode of action make it a valuable tool for integrated pest management (IPM) strategies. Further research is needed to optimize formulation and delivery methods for field applications. The development of transgenic plants expressing this compound could also provide a durable and sustainable approach to disease resistance in crops.[5]

References

Application Notes and Protocols for Psd1 as a Potential Therapeutic Target for Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent advances in molecular mycology have identified novel targets for the development of new antifungal therapies. One such promising target is the enzyme Phosphatidylserine Decarboxylase 1 (Psd1). In fungi, Psd1 is a key enzyme in the biosynthesis of phosphatidylethanolamine (PE), an essential phospholipid for mitochondrial function and overall cellular integrity. Genetic studies in model organisms like Saccharomyces cerevisiae have shown that the deletion of the PSD1 gene leads to significant cellular defects, including impaired mitochondrial function and increased susceptibility to chemical stressors. These findings suggest that inhibiting Psd1 could be an effective strategy for controlling fungal growth.

These application notes provide an overview of Psd1 as a therapeutic target and detail protocols for researchers and drug development professionals to investigate the potential of Psd1 inhibitors as antifungal agents. It is important to note that the query "Psd2" did not yield relevant results in the context of mycology; however, "Psd1" is a well-characterized protein in fungi, and it is presumed that this was the intended subject of the query.

Data Presentation

The following tables summarize the quantitative data from studies on Saccharomyces cerevisiae with a deleted PSD1 gene, which can be used as a benchmark for the expected effects of a Psd1 inhibitor.

Table 1: Phenotypic Consequences of PSD1 Deletion in Saccharomyces cerevisiae

PhenotypeObservation in Δpsd1 MutantImplication for a Psd1 Inhibitor
MitophagyDecreasedMay lead to the accumulation of damaged mitochondria, inducing cell death.
Oxidative PhosphorylationDecreasedReduced energy production, leading to impaired growth.
Oxidative Stress ResistanceIncreasedThis is a potential counter-therapeutic effect to be aware of.
Invasive Growth (Sigma1278b strain)Increased (with overexpression)Inhibition might reduce tissue invasion in pathogenic fungi.
Resistance to ChemicalsReducedIncreased susceptibility to other antifungal agents.
Vegetative Growth RateReducedDirect antifungal effect by slowing down fungal proliferation.
Mitochondrial MorphologyAbnormalDisruption of essential cellular processes.
Vacuolar MorphologyAbnormalDisruption of cellular homeostasis and stress response.

Experimental Protocols

This section provides detailed methodologies for key experiments to screen for and characterize Psd1 inhibitors.

Protocol 1: High-Throughput Screening (HTS) for Psd1 Inhibitors

Objective: To identify small molecule inhibitors of fungal Psd1 from a chemical library.

Materials:

  • Saccharomyces cerevisiae strain overexpressing Psd1 with a fluorescent tag (e.g., Psd1-GFP).

  • 96-well microplates.

  • Fluorescence microplate reader.

  • Chemical library of small molecules.

  • Yeast growth media (e.g., YPD).

  • Positive control (a known inhibitor, if available, or a Δpsd1 strain for comparison).

  • Negative control (DMSO).

Method:

  • Culture Preparation: Grow the Psd1-GFP expressing yeast strain in YPD broth overnight at 30°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture to an OD600 of 0.1 in fresh YPD media.

    • In a 96-well plate, add 198 µL of the diluted culture to each well.

    • Add 2 µL of each compound from the chemical library to individual wells (final concentration typically 10 µM). Include wells with DMSO as a negative control.

  • Incubation: Incubate the plate at 30°C for 4-6 hours.

  • Measurement: Measure the GFP fluorescence intensity and OD600 using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence intensity to cell density (GFP/OD600).

    • Calculate the Z-score for each compound to identify significant hits. Compounds that cause a significant decrease in the GFP/OD600 ratio are potential inhibitors of Psd1 expression or function.

Protocol 2: In Vitro Psd1 Enzyme Activity Assay

Objective: To confirm the direct inhibitory effect of hit compounds on Psd1 enzymatic activity.

Materials:

  • Purified fungal Psd1 enzyme.

  • Phosphatidylserine (PS) substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT).

  • A method to detect phosphatidylethanolamine (PE) production (e.g., HPLC-MS or a fluorescently labeled PS).

  • Hit compounds from HTS.

Method:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified Psd1, and the hit compound at various concentrations.

  • Initiate Reaction: Add the PS substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 10% TCA).

  • Detection: Quantify the amount of PE produced using the chosen detection method.

  • Data Analysis:

    • Plot the rate of PE formation against the inhibitor concentration.

    • Calculate the IC50 value for each hit compound.

Protocol 3: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Psd1 inhibitors against pathogenic fungi.

Materials:

  • Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Standardized antifungal susceptibility testing medium (e.g., RPMI-1640).

  • 96-well microplates.

  • Psd1 inhibitor compounds.

  • Spectrophotometer.

Method:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Drug Dilution: Prepare serial dilutions of the Psd1 inhibitor in the microplate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth. This can be assessed visually or by measuring the OD600.

Visualizations

Psd1 Signaling Pathway

Psd1_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_cellular_effects Cellular Effects PS Phosphatidylserine (PS) Psd1 Psd1 PS->Psd1 substrate PE Phosphatidylethanolamine (PE) Psd1->PE product Mito_Function Mitochondrial Function PE->Mito_Function Cell_Integrity Cell Membrane Integrity PE->Cell_Integrity Fungal_Growth Fungal Growth Mito_Function->Fungal_Growth Cell_Integrity->Fungal_Growth Inhibitor Psd1 Inhibitor Inhibitor->Psd1 inhibition

Caption: The Psd1 signaling pathway in fungi.

Experimental Workflow for Psd1 Inhibitor Discovery

experimental_workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (Psd1-GFP Yeast Strain) Hit_Compounds Hit Compounds HTS->Hit_Compounds Enzyme_Assay In Vitro Psd1 Enzyme Assay Hit_Compounds->Enzyme_Assay Validate Hits IC50 Determine IC50 Enzyme_Assay->IC50 Antifungal_Test Antifungal Susceptibility Testing (Pathogenic Fungi) IC50->Antifungal_Test Test Lead Compounds MIC Determine MIC Antifungal_Test->MIC Lead Optimization Lead Optimization MIC->Lead Optimization

Caption: Workflow for Psd1 inhibitor discovery.

Methods for Labeling Postsynaptic Density Protein 95 (PSD-95) for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Postsynaptic Density Protein 95 (PSD-95) is a cornerstone scaffolding protein in the postsynaptic density (PSD) of excitatory synapses. Its crucial role in anchoring and modulating neurotransmitter receptors and signaling molecules makes it a key target for research in neuroscience and drug development. Visualizing PSD-95 with high fidelity is essential for understanding synaptic structure, function, and plasticity in both healthy and diseased states. This document provides detailed protocols and application notes for the microscopic labeling of PSD-95, catering to researchers, scientists, and drug development professionals. The methods covered include immunofluorescence for fixed samples, fluorescent protein tagging for live-cell imaging, and super-resolution microscopy for nanoscale analysis.

Immunofluorescence (IF) for Fixed Samples

Immunofluorescence is a widely used technique to visualize endogenous PSD-95 in fixed neuronal cultures and brain tissue. The choice of antibody, fixation, and permeabilization methods are critical for successful and specific labeling.

Experimental Workflow for Immunofluorescence of PSD-95

prep Sample Preparation (e.g., Neuronal Culture, Brain Slices) fix Fixation (e.g., 4% PFA or Methanol) prep->fix perm Permeabilization (e.g., 0.1-0.5% Triton X-100) fix->perm block Blocking (e.g., 5-10% Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation (Anti-PSD-95) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mounting and Coverslipping secondary_ab->mount image Microscopy (Confocal, Epifluorescence) mount->image

Caption: Workflow for PSD-95 immunofluorescence.

Quantitative Data: PSD-95 Antibodies for Immunofluorescence
Antibody (Clone)Host SpeciesApplicationsRecommended DilutionSupplier (Cat. No.)
7E3-1B8MouseIF/ICC, IHC, WB1:200 - 1:500Thermo Fisher (MA1-046)[1], GeneTex (GTX80682)[2], Sigma-Aldrich (P246)
PolyclonalRabbitIF/ICC, IHC, WB1:200 - 1:1000Proteintech (30255-1-AP)[3], Thermo Fisher (51-6900)[4]
PolyclonalRabbitWB, ELISA, FCM, IHC, IF1:50 - 1:200 (IF)Bioss (bs-0179R)[5]
ab2723RabbitIF1:500Abcam (ab2723)[6]
Protocol: Immunofluorescence of PSD-95 in Primary Neuronal Cultures

Materials:

  • Primary neuronal culture on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS, or ice-cold methanol

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 5-10% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

  • Primary antibody against PSD-95 (see table above)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Fixation:

    • For PFA fixation, gently aspirate the culture medium and add 4% PFA. Incubate for 10-15 minutes at room temperature.

    • For methanol fixation, aspirate the medium and add ice-cold methanol. Incubate for 5-10 minutes at -20°C.[1][7]

  • Washing: Rinse the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: If using PFA fixation, incubate the coverslips in permeabilization buffer for 10 minutes at room temperature.[8] Methanol fixation also permeabilizes the cells.

  • Blocking: Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-PSD-95 antibody in the blocking buffer according to the manufacturer's instructions or the table above. Incubate the coverslips with the primary antibody solution overnight at 4°C.[6]

  • Washing: Rinse the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1-2 hours at room temperature.

  • Washing: Rinse the coverslips three times with PBS for 5 minutes each. The last wash can include DAPI for nuclear staining.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the staining using a confocal or epifluorescence microscope.

Fluorescent Protein Tagging for Live-Cell Imaging

Genetically encoding a fluorescent protein (FP) in-frame with PSD-95 allows for the visualization of its dynamics in living neurons. This can be achieved through transient transfection of expression vectors or by creating stable cell lines or transgenic animals.

Experimental Workflow for Fluorescent Protein Tagging of PSD-95

construct Vector Construction (e.g., PSD-95-GFP) delivery Vector Delivery (Transfection, Transduction) construct->delivery expression Protein Expression (24-72 hours) delivery->expression imaging Live-Cell Microscopy (Confocal, TIRF) expression->imaging

Caption: Workflow for live-cell imaging of FP-tagged PSD-95.

Quantitative Data: PSD-95 Fluorescent Protein Constructs
ConstructFluorescent ProteinVector BackboneApplicationsSupplier/Reference
PSD-95-GFPEGFPpEGFP-N2 derivativeLive-cell imaging, two-photon microscopyAddgene (74315)[9]
PSD-95-pTagRFPTagRFPpTagRFP-NLive-cell imagingAddgene (52671)[10]
PSD-95-mVenusmVenus-Endogenous labeling (ENABLED)[11]
PSD-95-miniSOGminiSOG-Correlative light and electron microscopy[12]
Protocol: Transient Transfection of PSD-95-GFP in Primary Neurons

Materials:

  • Primary neuronal culture

  • PSD-95-GFP expression vector (or other FP-tagged PSD-95)

  • Transfection reagent suitable for neurons (e.g., Lipofectamine 2000, Calcium Phosphate)

  • Culture medium

  • Live-cell imaging setup with environmental control (37°C, 5% CO2)

Procedure:

  • Preparation: One day before transfection, ensure neurons are healthy and at an appropriate density.

  • Transfection Complex Formation: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

  • Transfection: Gently add the transfection complexes to the neuronal culture medium.

  • Incubation: Incubate the neurons for the time recommended by the transfection reagent manufacturer, typically a few hours.

  • Medium Change: After incubation, replace the medium with fresh, pre-warmed culture medium.

  • Expression: Allow the cells to express the PSD-95-GFP fusion protein for 24-72 hours. Note that overexpression of PSD-95 can alter synaptic properties.[13]

  • Live-Cell Imaging: Mount the culture dish or chamber slide on the microscope stage within the environmental chamber.

  • Image Acquisition: Acquire images using appropriate laser lines and filter sets for the fluorescent protein. Time-lapse imaging can be performed to study PSD-95 dynamics.

Super-Resolution Microscopy of PSD-95

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light, enabling the visualization of PSD-95 nanostructure.

STED Microscopy

STED microscopy provides super-resolution images by depleting fluorescence in the outer region of the excitation spot, effectively narrowing the point-spread function.

Experimental Workflow for STED Microscopy of PSD-95

sample_prep Sample Preparation (Immunofluorescence with STED dyes or FP expression) sted_imaging STED Microscope Setup (Excitation and Depletion Lasers) sample_prep->sted_imaging acquisition Image Acquisition (Scanning) sted_imaging->acquisition analysis Image Analysis (Deconvolution, Cluster Analysis) acquisition->analysis

Caption: Workflow for STED microscopy of PSD-95.

Protocol: STED Imaging of Immunostained PSD-95

Materials:

  • Fixed and permeabilized neuronal culture (as per IF protocol)

  • Primary antibody against PSD-95

  • Secondary antibody conjugated to a STED-compatible fluorophore (e.g., Abberior STAR 635P, Alexa Fluor 594)

  • STED microscope

Procedure:

  • Immunostaining: Follow the immunofluorescence protocol, using a secondary antibody conjugated with a STED-compatible dye. Nanobodies can also be used for denser labeling and reduced linkage error.[14]

  • Mounting: Mount the sample in a medium optimized for STED imaging.

  • STED Imaging:

    • Place the sample on the STED microscope.

    • Locate the region of interest using conventional confocal imaging.

    • Switch to STED mode and adjust the excitation and depletion laser powers to achieve optimal resolution with minimal phototoxicity.

    • Acquire images.

  • Image Analysis: Analyze the super-resolved images to quantify PSD-95 cluster size, shape, and distribution.[14]

STORM Microscopy

STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolution image.

Experimental Workflow for STORM Microscopy of PSD-95

sample_prep Sample Preparation (Immunofluorescence with photoswitchable dyes) buffer_prep STORM Imaging Buffer Preparation sample_prep->buffer_prep acquisition Image Acquisition (Thousands of frames) buffer_prep->acquisition reconstruction Image Reconstruction and Analysis (Localization and rendering) acquisition->reconstruction

Caption: Workflow for STORM microscopy of PSD-95.

Protocol: dSTORM Imaging of Immunostained PSD-95

Materials:

  • Fixed and permeabilized neuronal culture

  • Primary antibody against PSD-95

  • Secondary antibody conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647)

  • STORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

  • STORM microscope

Procedure:

  • Immunostaining: Perform immunofluorescence using a secondary antibody conjugated with a suitable STORM fluorophore.

  • Sample Mounting: Mount the sample in a chamber suitable for imaging with buffer exchange.

  • Imaging Buffer: Prepare the STORM imaging buffer immediately before use. A common recipe includes an enzymatic oxygen scavenging system (glucose oxidase and catalase) and a primary thiol like mercaptoethylamine (MEA) in a buffered solution.

  • STORM Imaging:

    • Place the sample on the STORM microscope.

    • Illuminate the sample with a high-power laser to induce photoswitching of the fluorophores into a dark state.

    • Use a lower power activation laser to sparsely reactivate individual fluorophores.

    • Acquire a series of thousands of images, capturing the fluorescence of individual molecules.

  • Image Reconstruction: Process the acquired image series with localization software to determine the precise coordinates of each detected molecule. Render these localizations to generate a super-resolution image.

Quantitative Data: Super-Resolution Microscopy of PSD-95
TechniqueMeasured ParameterValue (mean ± SD)Reference
STORMPSD-95 cluster diameter285.2 ± 78.0 nm[15][16]
3D SMLMSeparation of PSD-95 dimers (population 1)39 ± 2 nm[17][18]
3D SMLMSeparation of PSD-95 dimers (population 2)94 ± 27 nm[17][18]

PSD-95 Signaling and Interaction Hub

PSD-95 acts as a central hub for a complex network of proteins at the postsynaptic density. Understanding these interactions is crucial for elucidating its role in synaptic function and disease.

cluster_receptors Neurotransmitter Receptors cluster_channels Ion Channels cluster_adhesion Adhesion Molecules cluster_scaffolds Scaffolding Proteins cluster_signaling Signaling Molecules PSD95 PSD-95 NMDAR NMDA Receptors PSD95->NMDAR PDZ1/2 AMPAR AMPA Receptors (via Stargazin) PSD95->AMPAR PDZ1/2 Kv_channels Kv1 Channels PSD95->Kv_channels PDZ1/2 Neuroligin Neuroligin PSD95->Neuroligin PDZ3 Shank Shank (via GKAP/SAPAP) PSD95->Shank AKAP AKAP PSD95->AKAP SH3/GK SynGAP SynGAP PSD95->SynGAP PDZ1-3 Src_kinases Src Family Kinases (e.g., Fyn, Src) PSD95->Src_kinases SH3 TrkB TrkB Signaling (BDNF Receptor) TrkB->PSD95 Regulates localization

Caption: Key interaction partners and signaling pathways of PSD-95.[19][20][21][22]

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively label and visualize PSD-95 across different microscopy platforms. The choice of method will depend on the specific research question, whether it involves studying the localization of the endogenous protein in fixed tissue, observing its dynamics in live cells, or resolving its nanoscale organization. Careful optimization of these protocols will yield high-quality data, advancing our understanding of synaptic biology and aiding in the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for Studying PSD-95 Interactions Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Surface Plasmon Resonance (SPR) to quantitatively analyze the interactions of the Postsynaptic Density Protein 95 (PSD-95), a critical scaffolding protein in the central nervous system. The provided protocols and data will enable researchers to design and execute robust SPR experiments to investigate the binding kinetics and affinities of PSD-95 with its diverse interaction partners, facilitating a deeper understanding of its role in synaptic plasticity and aiding in the development of novel therapeutics targeting neurological disorders.

Introduction to PSD-95 and its Interactions

Postsynaptic Density Protein 95 (PSD-95) is a cornerstone of the postsynaptic density (PSD), a complex protein network at excitatory synapses. As a member of the membrane-associated guanylate kinase (MAGUK) family, PSD-95 plays a pivotal role in the clustering of receptors, ion channels, and signaling molecules at the synapse. Its modular structure, comprising three PDZ (PSD-95/Dlg1/ZO-1) domains, an SH3 domain, and a guanylate kinase-like (GK) domain, allows it to act as a master scaffolding protein, orchestrating the intricate molecular architecture of the PSD.

The interactions of PSD-95 are crucial for synaptic transmission and plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. Dysregulation of PSD-95 interactions has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K D), association rate constants (k a), and dissociation rate constants (k d), offering invaluable insights into the dynamics of protein-protein interactions.

Quantitative Analysis of PSD-95 Interactions

The following tables summarize the kinetic parameters for the interaction of various PSD-95 domains with key binding partners, as determined by SPR and other biophysical methods.

Table 1: Binding Kinetics of PSD-95 PDZ Domains with GluN2B Peptides [1]

PSD-95 ConstructGluN2B Peptidek a (μM⁻¹s⁻¹)k d (s⁻¹)K D (μM)
PDZ1-2GluN2B-61.5 ± 0.115 ± 110 ± 1
PDZ1-2GluN2B-91.6 ± 0.114 ± 19 ± 1
PDZ1-2GluN2B-151.7 ± 0.113 ± 18 ± 1
FL PSD-95 I195WGluN2B-150.9 ± 0.112 ± 113 ± 2

Table 2: Binding Kinetics of PSD-95 PDZ Domains with CRIPT Peptides [1]

PSD-95 ConstructCRIPT Peptidek a (μM⁻¹s⁻¹)k d (s⁻¹)K D (μM)
PDZ3D-CRIPT-60.8 ± 0.11.2 ± 0.11.5 ± 0.2
PDZ3D-CRIPT-90.9 ± 0.11.1 ± 0.11.2 ± 0.2
PDZ3D-CRIPT-151.0 ± 0.11.0 ± 0.11.0 ± 0.1
FL PSD-95 I195WFL CRIPT0.10 ± 0.010.005 ± 0.0010.05 ± 0.01

Table 3: Binding Kinetics of PSD-95 PDZ Domains with nNOS [1]

PSD-95 ConstructLigandk a (μM⁻¹s⁻¹)k d (s⁻¹)K D (μM)
PDZ2nNOS PDZ0.5 ± 0.10.5 ± 0.11.0 ± 0.2
PDZ1-2nNOS PDZ0.6 ± 0.10.4 ± 0.10.7 ± 0.1
FL PSD-95 I195WnNOS PDZ0.5 ± 0.10.4 ± 0.10.8 ± 0.1

Signaling Pathways Involving PSD-95

PSD-95 is a central hub for numerous signaling pathways at the postsynaptic terminal. Below are diagrams illustrating key pathways.

PSD95_Signaling PSD-95 Signaling in Synaptic Plasticity cluster_membrane Postsynaptic Membrane cluster_downstream Downstream Signaling NMDA_R NMDA Receptor PSD95 PSD-95 NMDA_R->PSD95 PDZ1/2 CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx AMPA_R AMPA Receptor Stargazin Stargazin (TARP) AMPA_R->Stargazin Stargazin->PSD95 PDZ Neuroligin Neuroligin Neuroligin->PSD95 PDZ3 PSD95->CaMKII nNOS nNOS PSD95->nNOS PDZ2 SynGAP SynGAP PSD95->SynGAP PDZ CRIPT CRIPT PSD95->CRIPT PDZ3 CaMKII->AMPA_R Phosphorylation (Endocytosis) LTD Long-Term Depression CaMKII->LTD Actin Actin Cytoskeleton CRIPT->Actin Linking

Caption: PSD-95 interaction network at the postsynaptic density.

Experimental Protocols

General Experimental Workflow for SPR Analysis

The following diagram outlines the typical workflow for an SPR experiment to study protein-protein interactions.

SPR_Workflow General SPR Experimental Workflow A 1. Protein/Peptide Preparation B 2. Sensor Chip Selection & Preparation A->B C 3. Ligand Immobilization (e.g., PSD-95) B->C D 4. Analyte Injection (e.g., Interacting Peptide) C->D E 5. Regeneration D->E F 6. Data Acquisition (Sensorgram) D->F E->D Multiple Cycles G 7. Data Analysis (Kinetic Fitting) F->G H 8. Results (ka, kd, KD) G->H

Caption: A stepwise workflow for a typical SPR experiment.

Detailed Protocol: SPR Analysis of PSD-95 PDZ Domain Interaction with a Peptide Ligand

This protocol provides a detailed methodology for analyzing the interaction between a PSD-95 PDZ domain (ligand) and a peptide derived from an interacting protein (analyte) using a Biacore instrument with a CM5 sensor chip.

1. Materials and Reagents

  • Ligand: Purified PSD-95 PDZ domain construct (e.g., PDZ1-2, PDZ3, or full-length PSD-95) at a concentration of 20-50 µg/mL in a low ionic strength buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).

  • Analyte: Synthetic peptide corresponding to the C-terminus of the interacting protein (e.g., GluN2B, CRIPT, Neuroligin) of high purity (>95%).

  • SPR Instrument: Biacore T200, S200, or similar.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, and 5.5 for pH scouting.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other optimized solution).

2. Experimental Procedure

2.1. Sensor Chip Preparation and Ligand Immobilization

  • System Priming: Prime the SPR instrument with degassed running buffer (HBS-EP+) until a stable baseline is achieved.

  • pH Scouting: To determine the optimal pH for ligand pre-concentration, inject the PSD-95 construct (20 µg/mL) over the unmodified sensor surface in different pH Sodium Acetate buffers (pH 4.0, 4.5, 5.0, 5.5). Select the pH that provides the best electrostatic pre-concentration.

  • Surface Activation: Activate the carboxymethylated dextran surface of the CM5 chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Ligand Immobilization: Inject the PSD-95 construct (at the optimized pH) over the activated surface to achieve the desired immobilization level (typically 1000-2000 Resonance Units, RU).

  • Deactivation: Block any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

  • Surface Stabilization: Perform several startup cycles with running buffer and regeneration solution to stabilize the immobilized surface.

2.2. Interaction Analysis

  • Analyte Preparation: Prepare a series of analyte (peptide) concentrations in running buffer, typically ranging from 0.1x to 10x the expected K D. Include a zero-concentration sample (running buffer only) for double referencing.

  • Binding Measurement: Inject the analyte solutions over the ligand-immobilized surface and a reference surface (activated and deactivated without ligand) at a typical flow rate of 30 µL/min. A typical injection protocol includes:

    • 60-180 seconds of association time.

    • 180-600 seconds of dissociation time (flowing with running buffer).

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove the bound analyte.

2.3. Data Analysis

  • Data Processing: Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software. This will yield the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Logical Diagram for Experimental Decision Making

The following diagram illustrates the decision-making process for optimizing an SPR experiment.

SPR_Decision_Tree SPR Experimental Optimization Start Start Experiment Design Immobilization Choose Immobilization Strategy (e.g., Amine Coupling) Start->Immobilization pH_Scout Perform pH Scouting Immobilization->pH_Scout Check_Preconcentration Sufficient Pre-concentration? pH_Scout->Check_Preconcentration Immobilize_Ligand Immobilize Ligand Check_Preconcentration->Immobilize_Ligand Yes Adjust_pH Adjust pH / Buffer Check_Preconcentration->Adjust_pH No Check_Immobilization_Level Desired Immobilization Level? Immobilize_Ligand->Check_Immobilization_Level Binding_Test Perform Initial Binding Test (High & Low Analyte Conc.) Check_Immobilization_Level->Binding_Test Yes Adjust_Conc Adjust Ligand Concentration Check_Immobilization_Level->Adjust_Conc No Check_Binding Specific Binding Observed? Binding_Test->Check_Binding Regeneration_Scout Scout for Regeneration Conditions Check_Binding->Regeneration_Scout Yes Troubleshoot_Binding Troubleshoot Non-specific Binding (e.g., change buffer additives) Check_Binding->Troubleshoot_Binding No Check_Regeneration Effective Regeneration? Regeneration_Scout->Check_Regeneration Full_Kinetic_Analysis Perform Full Kinetic Analysis Check_Regeneration->Full_Kinetic_Analysis Yes Try_New_Regen Try Different Regeneration Solution Check_Regeneration->Try_New_Regen No End Analyze Data & Report Results Full_Kinetic_Analysis->End Adjust_pH->pH_Scout Adjust_Conc->Immobilize_Ligand Troubleshoot_Binding->Binding_Test Try_New_Regen->Regeneration_Scout

Caption: Decision tree for optimizing an SPR experiment.

References

Application Notes and Protocols: Synergistic Antifungal Assays with Psd2 and Common Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant fungal pathogens poses a significant threat to public health and food security. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of synergistic drug combinations. This application note explores the potential for synergistic antifungal activity when combining common fungicides with agents targeting "Psd2." It is critical to distinguish between two distinct biological molecules referred to as this compound in scientific literature:

  • This compound (Phosphatidylserine Decarboxylase 2): A crucial enzyme in the fungal phospholipid biosynthesis pathway.

  • This compound (Pisum sativum defensin 2): An antifungal peptide derived from peas.

This document provides detailed protocols for assessing synergistic interactions and outlines the scientific rationale for investigating both forms of this compound in combination with established antifungal agents.

This compound as a Target for Synergistic Antifungal Therapy

Fungal this compound (Phosphatidylserine Decarboxylase 2)

Background: Phosphatidylserine decarboxylases (PSDs) are vital enzymes in fungi, responsible for the synthesis of phosphatidylethanolamine (PE), a key component of cellular membranes. In fungi, there are two types of PSDs, with this compound being a non-mitochondrial enzyme. Disrupting PE synthesis has been shown to compromise fungal virulence and growth. In Candida albicans, the deletion of both PSD1 and this compound genes is detrimental to virulence[1][2]. Similarly, in the filamentous fungus Aspergillus nidulans, the deletion of a this compound ortholog, psdB, leads to severe growth defects[3]. The inhibition of a this compound ortholog in the rice blast fungus Magnaporthe oryzae by the chemical doxorubicin has been demonstrated to confer broad-spectrum antifungal activity[4][5]. This highlights the potential of this compound as a promising target for novel antifungal drugs.

Hypothesis for Synergy: By inhibiting this compound, the integrity and fluidity of the fungal cell membrane may be compromised due to altered phospholipid composition. This could potentiate the activity of common fungicides, particularly those that target the cell membrane or cell wall.

  • With Azoles (e.g., Fluconazole): Azoles inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. A weakened membrane from this compound inhibition could enhance the disruptive effects of azoles.

  • With Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol and form pores in the cell membrane, leading to leakage of cellular contents[6][7]. A membrane already destabilized by altered PE levels may be more susceptible to pore formation by polyenes.

  • With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall[8][9]. While the primary target is the cell wall, membrane stress induced by this compound inhibition could create a cellular environment where cell wall damage is more catastrophic.

Pea Defensin this compound

Background: this compound is a defensin peptide isolated from peas (Pisum sativum) that exhibits antifungal properties[10]. Its mechanism of action involves interaction with fungal membrane and cell wall components, such as glucosylceramide and ergosterol[10][11]. Studies have shown that pea defensin this compound can inhibit biofilm formation in Aspergillus nidulans in a dose-dependent manner[10][11].

Hypothesis for Synergy: The membrane-disrupting capabilities of pea defensin this compound could create entry points or weaknesses that allow common fungicides to reach their targets more effectively, suggesting a potential for synergistic interactions.

Experimental Protocol: Checkerboard Microdilution Assay for Synergism

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents[1][3][4][12].

Materials
  • 96-well microtiter plates

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS, Sabouraud Dextrose Broth)

  • Test compounds: this compound inhibitor or pea defensin this compound (Agent A) and a common fungicide (Agent B)

  • Spectrophotometer (plate reader)

  • Sterile multichannel pipettes and reservoirs

Methodology
  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells or spores in sterile saline or growth medium.

    • Adjust the suspension to a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in the test medium.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of Agent A and Agent B in a suitable solvent (e.g., DMSO, water).

    • Create a series of twofold dilutions for each agent in the growth medium at four times the final desired concentrations.

  • Plate Setup (Checkerboard Configuration):

    • Add 50 µL of growth medium to all wells of the 96-well plate.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of the serial dilutions of Agent A.

    • Along the y-axis (e.g., rows B-G), add 50 µL of the serial dilutions of Agent B.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include a row and a column with each agent alone to determine their Minimum Inhibitory Concentrations (MICs).

    • Include a drug-free well for a positive growth control and a medium-only well for a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours, or until growth is clearly visible in the positive control well.

  • Data Collection and Analysis:

    • Determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula[12][13]: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)

    • Interpret the FICI values as follows[3][13]:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation

Quantitative results from the checkerboard assay should be summarized in tables for clear comparison.

Table 1: MICs of a this compound Inhibitor and Common Fungicides Alone and in Combination against Candida albicans

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound Inhibitor 162
Fluconazole 810.25 Synergy
Amphotericin B 10.250.5 Synergy
Caspofungin 0.50.1250.5 Synergy

(Note: Data presented are hypothetical and for illustrative purposes.)

Visualizing Workflows and Pathways

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Agent A & B setup_plate Set up 96-Well Plate (Checkerboard Configuration) prep_drugs->setup_plate setup_plate->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow for the checkerboard synergistic antifungal assay.

Signaling Pathway: Fungal Phospholipid Biosynthesis via this compound

Psd2_Pathway cluster_membrane Cellular Membranes PE Phosphatidylethanolamine (PE) PS Phosphatidylserine (PS) This compound This compound Enzyme PS->this compound Substrate This compound->PE Catalyzes Inhibitor This compound Inhibitor Inhibitor->this compound Inhibits

Caption: The role of this compound in phosphatidylethanolamine synthesis.

Conclusion

Investigating the synergistic potential of targeting this compound, both the fungal enzyme and the pea defensin, in combination with common fungicides presents a promising avenue for the development of novel antifungal strategies. The detailed checkerboard assay protocol provided herein offers a robust and standardized method for researchers to explore these interactions. The identification of synergistic combinations could lead to lower effective doses of fungicides, potentially reducing toxicity and mitigating the development of resistance. Further in vivo studies would be required to validate any promising in vitro findings.

References

Troubleshooting & Optimization

Technical Support Center: Psd2 Solubility and Buffer Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psd2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during this compound expression, purification, and experimental use. As this compound is a member of the MAGUK (membrane-associated guanylate kinase) family of scaffolding proteins, which are known for their complex domain structures and propensity to aggregate, the following information is based on best practices for this protein family, with specific examples often drawn from its close and well-studied homolog, PSD-95.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is expressed in inclusion bodies. What can I do?

A1: Expression in inclusion bodies is a common issue for multi-domain proteins like this compound. Here are several strategies to improve soluble expression:

  • Lower Expression Temperature: Reducing the incubation temperature to 18-25°C after induction can slow down protein synthesis, allowing more time for proper folding.

  • Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression and misfolding. Titrate the IPTG concentration (e.g., from 0.05 mM to 1 mM) to find the optimal level for soluble expression.

  • Use a Solubility-Enhancing Fusion Tag: Fusion partners such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve the solubility of the target protein.

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/ES, DnaK/J) can assist in the proper folding of this compound.

  • Change Expression Strain: Some E. coli strains are specifically designed to enhance the soluble expression of challenging proteins.

Q2: My this compound protein is soluble after cell lysis but precipitates during purification. What are the likely causes and solutions?

A2: Precipitation during purification often points to buffer incompatibility or protein instability. Consider the following:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and buffer species can dramatically affect protein solubility. It is crucial to perform a buffer screen to identify optimal conditions.

  • Protein Concentration: As the protein becomes more concentrated during purification steps, it may exceed its solubility limit and aggregate.

  • Presence of Proteases: Proteolytic cleavage can lead to unstable protein fragments that are prone to aggregation. Always include protease inhibitors in your lysis and purification buffers.

  • Oxidation of Cysteine Residues: this compound contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation. Include a reducing agent like DTT or TCEP in your buffers.

Q3: What are some recommended starting buffer conditions for this compound purification?

A3: While the optimal buffer is protein-specific, a good starting point for MAGUK proteins like this compound, based on protocols for PSD-95, is a Tris-based buffer.[1]

ComponentConcentrationPurpose
Tris50 mMBuffering agent
pH7.5 - 9.0Maintain a stable pH
NaCl150 mMIncrease ionic strength, mimic physiological conditions
DTT or TCEP1-5 mMReducing agent to prevent oxidation
Glycerol5-10% (v/v)Stabilizer, cryoprotectant
Protease InhibitorsVariesPrevent protein degradation

Note: The optimal pH and salt concentration should be determined empirically through a buffer screening experiment.

Troubleshooting Guides

Guide 1: Systematic Buffer Optimization for Improved this compound Solubility

This guide provides a systematic approach to screen for optimal buffer conditions to enhance the solubility of this compound.

Experimental Workflow:

workflow cluster_prep Protein Preparation cluster_screen Buffer Screen cluster_analysis Analysis start Purified or Partially Purified this compound screen 96-well plate with different buffer conditions (pH, Salt, Additives) start->screen incubate Incubation screen->incubate measure Measure Turbidity (OD600) or use a split-GFP system incubate->measure analyze Identify conditions with lowest aggregation measure->analyze

Caption: Workflow for high-throughput buffer solubility screening.

Detailed Protocol for High-Throughput Solubility Screening:

This protocol is adapted from established high-throughput screening methods.[2][3][4][5][6]

  • Prepare a 96-well Plate Buffer Screen:

    • Design a matrix of buffer conditions varying pH (e.g., 6.0-9.0) and NaCl concentrations (e.g., 50-500 mM).

    • In separate plates or quadrants, include potential stabilizing additives. See the table below for suggestions.

  • Sample Preparation:

    • Dilute a small amount of your purified or partially purified this compound into each well of the 96-well plate containing the different buffer conditions.

    • The final protein concentration should be between 0.1 and 0.5 mg/mL.

  • Incubation:

    • Seal the plate and incubate at a desired temperature (e.g., 4°C, room temperature, or a stress-inducing temperature like 37°C) for a set period (e.g., 1-24 hours).

  • Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader. An increase in OD600 indicates protein aggregation.

    • Wells with the lowest OD600 correspond to buffer conditions that promote this compound solubility.

  • Validation:

    • Validate the optimal buffer conditions identified in the screen by performing a larger scale purification and assessing the yield and purity of soluble this compound.

Table of Common Buffer Additives for Solubility Screening:

Additive ClassExamplesConcentration RangeMechanism of Action
Kosmotropes/StabilizersGlycerol, Sucrose, Trehalose5-20% (v/v)Promote protein hydration and compactness.
Amino AcidsL-Arginine, L-Glutamic Acid50-500 mMSuppress aggregation by interacting with hydrophobic patches.
Reducing AgentsDTT, TCEP, β-mercaptoethanol1-10 mMPrevent the formation of intermolecular disulfide bonds.
Non-ionic DetergentsTween-20, Triton X-1000.01-0.1% (v/v)Reduce non-specific aggregation.
SaltsNaCl, KCl, (NH₄)₂SO₄50-1000 mMModulate electrostatic interactions and solubility.

Representative Data from a Buffer Additive Screen (Example):

The following table illustrates how data from a solubility screen could be presented. Note that this is example data and not from an actual experiment with this compound.

Additive (50 mM)% Soluble this compound (OD600)
None (Control)65%
L-Arginine85%
L-Glutamic Acid82%
Sucrose75%
Glycine70%
Guide 2: Assessing this compound Aggregation

If you suspect your this compound sample has aggregation issues, the following methods can be used for assessment.

1. Dynamic Light Scattering (DLS):

  • Principle: Measures the size distribution of particles in a solution. A high polydispersity index or the presence of large particles indicates aggregation.

  • Methodology:

    • Prepare your this compound sample in the buffer of interest at a concentration of 0.1-1.0 mg/mL.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

    • Analyze the sample using a DLS instrument according to the manufacturer's instructions.

    • Look for a monodisperse peak corresponding to the expected size of monomeric this compound. The presence of larger species or a high polydispersity index suggests aggregation.

2. Size Exclusion Chromatography (SEC):

  • Principle: Separates proteins based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.

  • Methodology:

    • Equilibrate a suitable SEC column with your optimized buffer.

    • Inject a small amount of your purified this compound sample.

    • Monitor the elution profile at 280 nm.

    • A single, sharp peak at the expected elution volume for monomeric this compound indicates a homogenous, non-aggregated sample. The presence of peaks in the void volume or at earlier elution times is indicative of aggregates.

This compound Signaling Pathway

This compound, as a scaffolding protein at the postsynaptic density, is involved in organizing signaling complexes. Its close homolog, PSD-95, is known to be regulated by the Brain-Derived Neurotrophic Factor (BDNF) - Tyrosine Kinase Receptor B (TrkB) signaling pathway. This pathway is crucial for synaptic plasticity and maturation.[7][8][9] The binding of BDNF to its receptor TrkB triggers three main downstream signaling cascades: PI3K/Akt, MAPK/ERK, and PLCγ/PKC, all of which have been shown to influence the synaptic localization and function of PSD-95.[7][8][9]

BDNF_TrkB_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and activates PI3K PI3K TrkB->PI3K Activates MAPK MAPK/ERK Pathway TrkB->MAPK Activates PLCg PLCγ TrkB->PLCg Activates Akt Akt PI3K->Akt Synaptic_Trafficking Vesicular Transport & Synaptic Delivery Akt->Synaptic_Trafficking Protein_Synthesis Protein Synthesis MAPK->Protein_Synthesis PKC PKC PLCg->PKC Palmitoylation Palmitoylation & Membrane Association PKC->Palmitoylation Psd2_PSD95 This compound/PSD-95 Psd2_PSD95->TrkB Scaffolding Interaction Synaptic_Trafficking->Psd2_PSD95 Protein_Synthesis->Psd2_PSD95 Palmitoylation->Psd2_PSD95

Caption: BDNF-TrkB signaling pathway regulating this compound/PSD-95 localization.

References

Technical Support Center: Troubleshooting Psd2 Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psd2 antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent results in their experiments. Phosphatidylserine decarboxylase 2 (this compound) is a critical enzyme in the biosynthesis of phosphatidylethanolamine (PE), a key component of fungal cell membranes, making it a promising target for novel antifungal agents. However, as with any biochemical assay, variability can arise. This guide provides a structured approach to troubleshooting and optimizing your this compound antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of a this compound antifungal assay?

A this compound antifungal assay is a biochemical experiment designed to identify and characterize chemical compounds that inhibit the activity of the this compound enzyme. The assay measures the conversion of the substrate, phosphatidylserine (PS), to the product, phosphatidylethanolamine (PE). A decrease in PE production in the presence of a test compound indicates potential inhibition of this compound and suggests the compound may have antifungal properties.

Q2: What are the common assay formats for screening this compound inhibitors?

Several assay formats can be used to screen for this compound inhibitors, each with its own advantages and potential for variability:

  • Fluorescence-Based Assays: These are the most common for high-throughput screening (HTS). They typically use a fluorescent probe that reacts with the product (PE) to generate a measurable signal. The intensity of the fluorescence is directly proportional to the amount of PE produced.

  • Mass Spectrometry (MS) Based Assays: These assays directly measure the formation of the product (PE) by its mass-to-charge ratio. MS-based assays are highly sensitive and less prone to interference from colored or fluorescent compounds but have lower throughput than fluorescence-based methods.

  • Radioisotope-Based Assays: The traditional method for measuring this compound activity involves using radiolabeled phosphatidylserine and quantifying the radioactive PE produced. While highly sensitive, this method involves handling radioactive materials and has a low throughput.

Q3: Why am I seeing high variability between replicate wells in my fluorescence-based assay?

High variability between replicate wells is a common issue and can stem from several sources:

  • Pipetting Errors: Inconsistent volumes of enzyme, substrate, or test compounds can lead to significant differences in reaction rates.

  • Incomplete Mixing: Failure to properly mix the assay components in each well can result in localized concentration differences and uneven reaction initiation.

  • Edge Effects: Wells on the outer edges of a microplate can be subject to temperature gradients and higher rates of evaporation, leading to altered enzyme activity.

  • Compound Precipitation: Test compounds may precipitate out of solution, leading to inconsistent concentrations across wells.

Troubleshooting Guides

Issue 1: Low Signal-to-Background Ratio in Fluorescence-Based Assays

A low signal-to-background ratio can make it difficult to distinguish true hits from noise.

Potential Cause Troubleshooting Step
Low Enzyme Activity - Verify the specific activity of your this compound enzyme preparation. - Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. - Optimize the enzyme concentration in the assay.
Sub-optimal Assay Conditions - Optimize the pH and buffer composition of the assay. This compound activity is pH-dependent. - Titrate the substrate (phosphatidylserine) concentration to ensure it is at or near the Michaelis constant (Km) for optimal sensitivity to competitive inhibitors.
Fluorescent Probe Degradation - Protect the fluorescent probe from light to prevent photobleaching. - Prepare fresh probe solutions for each experiment.
High Background Fluorescence - Screen individual assay components (buffer, substrate, enzyme, test compounds) for intrinsic fluorescence at the assay wavelengths. - Use high-quality, low-fluorescence microplates.
Issue 2: High Rate of False Positives in High-Throughput Screening (HTS)

False positives can be a significant issue in HTS campaigns, wasting time and resources.

Potential Cause Troubleshooting Step
Test Compound Interference - Autofluorescence: Pre-read the plates after compound addition but before adding the enzyme to identify autofluorescent compounds.[1] - Fluorescence Quenching: Run a counterscreen where the test compound is added to the product and fluorescent probe to identify compounds that quench the signal.[2]
Non-specific Inhibition - Enzyme Aggregation: Some compounds can induce enzyme aggregation, leading to apparent inhibition. Test hits in the presence of a non-ionic detergent (e.g., Triton X-100) to see if activity is restored. - Reactivity: Screen for reactive compounds that may covalently modify the enzyme.
Assay Artifacts - Confirm hits using an orthogonal assay with a different detection method (e.g., a mass spectrometry-based assay).[1]
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) Values in Whole-Cell Antifungal Assays

While the primary focus is on the biochemical assay, inconsistent results in subsequent whole-cell antifungal susceptibility testing are also a common challenge.

Potential Cause Troubleshooting Step
Inoculum Variability - Standardize the inoculum preparation, ensuring a consistent cell density for each experiment. Use a spectrophotometer to measure the optical density of the fungal culture.
Media Composition - Use a standardized and consistent batch of growth media. Variations in media components can affect fungal growth and susceptibility to antifungal agents.
Incubation Conditions - Ensure consistent incubation temperature, humidity, and CO2 levels, as these can all impact fungal growth rates.
Endpoint Reading - Use a standardized method for determining the MIC, such as visual inspection by a trained technician or an automated plate reader, to minimize subjective interpretation.

Experimental Protocols

Protocol 1: Fluorescence-Based this compound Inhibition Assay

This protocol is a generalized method for a fluorescence-based this compound inhibition assay.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT).

    • Prepare the this compound enzyme solution in assay buffer to the desired concentration.

    • Prepare the phosphatidylserine (PS) substrate solution. The PS may need to be solubilized with a detergent (e.g., Triton X-100).

    • Prepare the fluorescent probe solution (e.g., a probe that reacts with primary amines on PE).

    • Prepare test compounds in a suitable solvent (e.g., DMSO) and dilute them to the desired concentrations in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound solution to each well.

    • Add 48 µL of the this compound enzyme solution to each well and mix gently.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the PS substrate solution to each well. Mix gently.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution that denatures the enzyme).

    • Add the fluorescent probe solution and incubate as required for the colorimetric reaction to develop.

    • Read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the control wells (containing solvent instead of the test compound).

    • Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Psd2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria cluster_Golgi_Vacuole Golgi/Vacuole PS_Synthase Phosphatidylserine Synthase (Cho1) PS Phosphatidylserine (PS) PS_Synthase->PS Psd1 Psd1 PE Phosphatidylethanolamine (PE) Psd1->PE This compound This compound This compound->PE CDP_DAG CDP-Diacylglycerol CDP_DAG->PS_Synthase PS->Psd1 PS->this compound Membrane Cell Membrane Component PE->Membrane

Caption: this compound signaling pathway in fungi.

Experimental_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Enzyme_Prep Enzyme Preparation Start->Enzyme_Prep Assay_Plate Assay Plate Preparation (Compound + Enzyme) Compound_Prep->Assay_Plate Enzyme_Prep->Assay_Plate Substrate_Addition Substrate Addition (Reaction Start) Assay_Plate->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Fluorescence Detection Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound inhibition assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results High_Variability High Variability? Inconsistent_Results->High_Variability Low_Signal Low Signal? Inconsistent_Results->Low_Signal False_Positives High False Positives? Inconsistent_Results->False_Positives Check_Pipetting Check Pipetting & Mixing High_Variability->Check_Pipetting Yes Check_Enzyme_Activity Verify Enzyme Activity Low_Signal->Check_Enzyme_Activity Yes Counterscreen Perform Counterscreens (Autofluorescence, Quenching) False_Positives->Counterscreen Yes Optimize_Conditions Optimize Assay Conditions Check_Enzyme_Activity->Optimize_Conditions Orthogonal_Assay Confirm with Orthogonal Assay Counterscreen->Orthogonal_Assay

Caption: Troubleshooting logic for this compound assays.

References

Technical Support Center: Purification of PSD-95

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Postsynaptic Density Protein-95 (PSD-95, also known as Psd2).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of PSD-95.

Problem 1: Low Yield of Purified PSD-95

Q1: I am experiencing a very low yield of PSD-95 after affinity purification. What are the potential causes and how can I improve my yield?

A1: Low yield is a common issue in protein purification. For PSD-95, several factors could be contributing to this problem. Here is a step-by-step guide to troubleshoot and improve your yield:

  • Lysis Inefficiency: Incomplete lysis of cells or tissue will result in a lower amount of total protein available for purification.

    • Recommendation: Ensure your lysis buffer is appropriate for your starting material. For tissue, mechanical homogenization is crucial. Sonication can also be employed to ensure complete disruption of cell membranes.

  • Suboptimal Binding Conditions: The binding of PSD-95 to the affinity resin might be inefficient.

    • Recommendation: Check the pH and salt concentration of your binding buffer. The interaction of tagged proteins with affinity resins can be sensitive to these parameters. Ensure that the affinity tag on your PSD-95 construct is accessible.

  • Inefficient Elution: The conditions used to elute PSD-95 from the resin may not be optimal.

    • Recommendation: If using an imidazole gradient for His-tagged PSD-95, consider a step-wise or a more shallow gradient. For FLAG-tagged proteins, ensure the concentration of the FLAG peptide is sufficient to compete for binding. Prolonged incubation with the elution buffer can sometimes improve yield.

  • Protein Degradation: PSD-95 is susceptible to degradation by proteases.

    • Recommendation: Always work at 4°C and add a fresh protease inhibitor cocktail to all your buffers. See the "Preventing PSD-95 Degradation" section for more details.

Problem 2: Presence of Degradation Products in the Purified Sample

Q2: My purified PSD-95 sample shows multiple bands on an SDS-PAGE gel, suggesting degradation. How can I prevent this?

A2: Degradation of PSD-95 during purification is a significant challenge, primarily due to its susceptibility to the ubiquitin-proteasome pathway. Here’s how to minimize degradation:

  • Protease Inhibition: The most critical step is the effective inhibition of proteases.

    • Recommendation: Use a broad-spectrum protease inhibitor cocktail in all your buffers, from lysis to final storage. It is crucial to add fresh inhibitors just before use. For PSD-95, which is known to be ubiquitinated, consider adding inhibitors of the proteasome, such as MG132, during the initial stages of purification if compatible with downstream applications.[1]

  • Temperature Control: Proteolytic activity is temperature-dependent.

    • Recommendation: Perform all purification steps at 4°C or on ice to minimize protease activity.

  • Speed of Purification: Prolonged purification protocols increase the chances of degradation.

    • Recommendation: Streamline your purification workflow to be as efficient as possible. Tandem Affinity Purification (TAP) can be a highly efficient method for obtaining pure, intact PSD-95.[2][3][4]

Problem 3: Aggregation of Purified PSD-95

Q3: My purified PSD-95 is precipitating out of solution. What can I do to prevent aggregation?

A3: Protein aggregation can be a major hurdle, leading to loss of active protein. The following strategies can help maintain the solubility of PSD-95:

  • Buffer Composition: The composition of your final storage buffer is critical for long-term stability.

    • Recommendation:

      • pH: Maintain the pH of your buffer in a range where PSD-95 is most stable. This often needs to be determined empirically but is typically around pH 7.4.

      • Salt Concentration: The ionic strength of the buffer can influence protein solubility. Try varying the salt concentration (e.g., 150 mM NaCl) to find the optimal condition for your PSD-95 construct.

      • Additives: The inclusion of certain additives can significantly enhance stability.

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 10-25% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing protein structure.
Sucrose 0.25 MSimilar to glycerol, it helps to stabilize the native conformation of the protein.
Non-denaturing Detergents e.g., 0.01-0.1% Triton X-100 or CHAPSCan help to keep hydrophobic regions of the protein soluble. The choice and concentration of detergent should be optimized.
  • Protein Concentration: High protein concentrations can promote aggregation.

    • Recommendation: If possible, store PSD-95 at a lower concentration. If a high concentration is required, optimization of the buffer conditions is even more critical.

FAQs (Frequently Asked Questions)

Q: What is the best method to purify PSD-95?

A: Tandem Affinity Purification (TAP) is a highly effective method for purifying PSD-95 and its associated protein complexes under native conditions.[2][3][4] This method involves a two-step purification process that significantly reduces non-specific binding and results in a highly pure sample.[2] A common TAP strategy for PSD-95 involves a FLAG tag and a His-tag.[2][3]

Q: What are the key considerations for the buffer composition when purifying PSD-95?

A: The buffer composition is critical for maintaining the stability and activity of PSD-95. Key components to consider are:

  • Buffering Agent: A stable buffer such as Tris-HCl or HEPES at a physiological pH (around 7.4).

  • Salt: Typically 150 mM NaCl to maintain ionic strength.

  • Protease Inhibitors: A complete protease inhibitor cocktail is essential.

  • Detergents: For solubilizing PSD-95 from membranes, non-ionic detergents like Triton X-100 are commonly used. The choice of detergent can impact the integrity of protein complexes.

  • Stabilizing Agents: Additives like glycerol or sucrose can help prevent aggregation.

Q: How does palmitoylation affect PSD-95 purification?

A: Palmitoylation, the attachment of fatty acids to cysteine residues, is crucial for the synaptic localization and stability of PSD-95. This post-translational modification can affect the solubility and behavior of PSD-95 during purification. When purifying from native sources, it is important to use detergents that can effectively solubilize this lipid-modified protein from the membrane. For recombinant expression, the absence of palmitoylation may alter the protein's properties compared to its native form.

Experimental Protocols

Detailed Methodology for Tandem Affinity Purification (TAP) of PSD-95

This protocol is adapted from a successful method for purifying TAP-tagged PSD-95 from mouse brain.[2][3]

1. Lysis and Solubilization:

  • Start with forebrain tissue from mice expressing TAP-tagged PSD-95 (e.g., FLAG and His tags).
  • Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and a complete protease inhibitor cocktail).
  • Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material.

2. First Affinity Purification (FLAG Immunoprecipitation):

  • Incubate the cleared lysate with anti-FLAG antibody-conjugated beads (e.g., magnetic beads) for 2-4 hours at 4°C with gentle rotation.
  • Wash the beads several times with wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% Triton X-100) to remove non-specifically bound proteins.
  • Elute the PSD-95 complex from the FLAG beads. A common method is cleavage with TEV (Tobacco Etch Virus) protease if a TEV cleavage site is engineered between the protein and the FLAG tag.

3. Second Affinity Purification (Nickel Affinity Chromatography):

  • The eluate from the first step, which now contains His-tagged PSD-95, is incubated with Ni-NTA agarose beads.
  • Wash the beads with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to reduce non-specific binding.
  • Elute the purified PSD-95 complex from the Ni-NTA beads using a high concentration of imidazole (e.g., 250 mM).

4. Final Steps:

  • The eluted protein can be dialyzed into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol).
  • Analyze the purity of the sample by SDS-PAGE and Coomassie staining or Western blotting. The yield of this procedure has been estimated to be around 50-60% of the total PSD-95 in the brain lysate.[2]

Visualizations

PSD95_Degradation_Pathway PSD95 PSD-95 Ub_PSD95 Ubiquitinated PSD-95 PSD95->Ub_PSD95 Mdm2 Mdm2 (E3 Ligase) Mdm2->Ub_PSD95 ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Mdm2 Proteasome 26S Proteasome Ub_PSD95->Proteasome targets for degradation Degraded_Products Degraded Peptides Proteasome->Degraded_Products degrades into NMDAR NMDA Receptor Activation NMDAR->Mdm2 activates

Caption: Ubiquitin-Proteasome Pathway for PSD-95 Degradation.

PSD95_Purification_Workflow cluster_start Sample Preparation cluster_step1 Step 1: FLAG IP cluster_step2 Step 2: Nickel Affinity cluster_end Final Product Tissue Brain Tissue (TAP-tagged PSD-95) Lysis Lysis & Homogenization (with Protease Inhibitors) Tissue->Lysis Clarification High-Speed Centrifugation Lysis->Clarification Binding1 Binding Clarification->Binding1 FLAG_Beads Anti-FLAG Beads Washing1 Washing Binding1->Washing1 Elution1 TEV Protease Cleavage Washing1->Elution1 Binding2 Binding Elution1->Binding2 NiNTA_Beads Ni-NTA Beads Washing2 Washing Binding2->Washing2 Elution2 Imidazole Elution Washing2->Elution2 Pure_PSD95 Pure PSD-95 Complex Elution2->Pure_PSD95

Caption: Tandem Affinity Purification (TAP) Workflow for PSD-95.

Troubleshooting_Tree Start Low PSD-95 Yield or Degradation Check_Lysis Check Lysis Efficiency Start->Check_Lysis Check_PI Protease Inhibitors Added? Start->Check_PI Check_Temp Process at 4°C? Start->Check_Temp Check_Binding Optimize Binding? Check_Lysis->Check_Binding Yes Sol_Lysis Improve Homogenization/ Sonication Check_Lysis->Sol_Lysis No Check_PI->Check_Binding Yes Sol_PI Add Fresh, Broad- Spectrum Inhibitors Check_PI->Sol_PI No Check_Temp->Check_Binding Yes Sol_Temp Maintain Cold Chain Check_Temp->Sol_Temp No Check_Elution Optimize Elution? Check_Binding->Check_Elution Yes Sol_Binding Adjust pH/Salt/ Check Tag Accessibility Check_Binding->Sol_Binding No Sol_Elution Modify Gradient/ Elution Time Check_Elution->Sol_Elution No

Caption: Troubleshooting Decision Tree for PSD-95 Purification.

References

Technical Support Center: Optimizing Psd2 for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Psd2, a pea defensin with antifungal properties, to inhibit fungal growth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit fungal growth?

This compound is a 47-amino-acid antifungal peptide isolated from pea seeds (Pisum sativum).[1][2][3] Its primary mechanism of action involves interaction with specific lipids in the fungal cell membrane, namely glucosylceramide and ergosterol, which are often concentrated in membrane rafts.[1][2] This interaction disrupts membrane integrity and function. Additionally, this compound can be internalized by the fungal cell, translocate to the nucleus, and interfere with the cell cycle by interacting with proteins like cyclin F.

Q2: Against which fungal species is this compound effective?

This compound has demonstrated inhibitory activity against several fungal species, including:

  • Aspergillus nidulans[1][2][4]

  • Aspergillus niger[1][5]

  • Neurospora crassa[1]

  • Fusarium solani[1][4]

Q3: What is a typical effective concentration range for this compound?

The effective concentration of this compound is dependent on the fungal species and the specific experimental conditions. For example, in studies with Aspergillus nidulans, a concentration of 10 µM this compound was found to inhibit 50% of biofilm viability and biomass.[1][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: Is this compound toxic to mammalian cells?

This compound has been reported to be non-toxic to erythrocytes, suggesting a degree of selectivity for fungal cells over mammalian cells.[1] This selectivity is likely due to its preference for fungal-specific membrane lipids like ergosterol and glucosylceramide over cholesterol found in mammalian cell membranes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low fungal growth inhibition observed. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the growth of the target fungus.Perform a dose-response experiment (e.g., a broth microdilution assay) to determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific fungal strain.
Inappropriate Solvent/Buffer: The solvent or buffer used to dissolve and dilute this compound may be interfering with its activity.Ensure that the solvent is compatible with both this compound and the fungal culture. For peptides, sterile water or a buffer with a neutral pH is often a good starting point. Avoid buffers with high salt concentrations, which can sometimes inhibit the activity of antimicrobial peptides.
Resistant Fungal Strain: The fungal strain being tested may have inherent or acquired resistance to this compound.Test this compound against a known susceptible control strain to confirm the peptide's activity. If the control strain is inhibited, it is likely that your test strain is resistant.
Inconsistent results between experiments. Variability in Inoculum Preparation: The concentration of fungal spores or cells in the inoculum can significantly impact the outcome of the inhibition assay.Standardize your inoculum preparation method. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal cells or spores for each experiment.
Incorrect Incubation Conditions: Temperature, time, and atmospheric conditions can all affect fungal growth and the efficacy of the antifungal agent.Ensure that incubation conditions are optimal for the specific fungal species being tested and are kept consistent across all experiments.
This compound Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation and loss of activity.Store this compound stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
Difficulty in determining the Minimum Inhibitory Concentration (MIC). Subjective Interpretation of Growth: Visually determining the lowest concentration that inhibits growth can be subjective.Consider using a quantitative method to assess fungal growth, such as measuring optical density (OD) with a spectrophotometer or using a metabolic indicator dye like resazurin.
Fungal Biofilm Formation: Some fungi can form biofilms, which are more resistant to antimicrobial agents than planktonic cells.If working with a biofilm-forming fungus, consider using a specific biofilm inhibition assay to evaluate the efficacy of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on Aspergillus nidulans biofilm formation.

Fungal SpeciesThis compound ConcentrationEffectReference
Aspergillus nidulans10 µM50% inhibition of biofilm viability and biomass[1][6]
Aspergillus nidulans10 µM40% inhibition of extracellular matrix production[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for antifungal susceptibility testing.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium for the target fungus (e.g., Potato Dextrose Broth, RPMI-1640)

  • Fungal inoculum, adjusted to the desired concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (fungal growth without this compound).

    • Well 12 will serve as a negative control (medium only).

  • Inoculate the Plate:

    • Prepare a fungal inoculum suspension and adjust its concentration. A typical starting concentration is 1-5 x 10^5 CFU/mL.

    • Add 100 µL of the fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.

    • Add 100 µL of sterile medium to well 12.

  • Incubation:

    • Seal the plate (e.g., with a sterile, breathable membrane) to prevent evaporation.

    • Incubate the plate at the optimal temperature and for the appropriate duration for the target fungus (typically 24-48 hours).

  • Determine the MIC:

    • After incubation, visually inspect the wells for turbidity (indicating fungal growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • For a more quantitative assessment, the optical density at 600 nm (OD600) can be read using a microplate reader.

Fungal Biofilm Inhibition Assay

This protocol is designed to assess the effect of this compound on biofilm formation.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate liquid growth medium

  • Fungal inoculum

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Prepare Plate and Inoculate:

    • Add 100 µL of different concentrations of this compound (prepared in growth medium) to the wells of a 96-well plate. Include a no-Psd2 control.

    • Add 100 µL of the fungal inoculum to each well.

    • Incubate the plate without agitation for a period sufficient for biofilm formation (e.g., 24-48 hours) at the optimal temperature.

  • Wash and Stain the Biofilm:

    • Carefully remove the medium from the wells without disturbing the biofilm.

    • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Quantify the Biofilm:

    • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet stain.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizations

Psd2_Mechanism_of_Action This compound This compound Peptide Membrane Cell Membrane This compound->Membrane Binds to MembraneDisruption Membrane Disruption This compound->MembraneDisruption Causes Internalization Internalization This compound->Internalization Undergoes FungalCell Fungal Cell GlcCer Glucosylceramide Ergosterol Ergosterol Nucleus Nucleus Internalization->Nucleus Translocates to CyclinF Cyclin F Internalization->CyclinF Interacts with CellCycleArrest Cell Cycle Arrest CyclinF->CellCycleArrest Leads to

Caption: Mechanism of action of the this compound peptide on a fungal cell.

MIC_Workflow start Start prep_this compound Prepare this compound Serial Dilutions in 96-well plate start->prep_this compound prep_inoculum Prepare and Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Technical Support Center: Troubleshooting PSD2 Aggregation in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with Payment Services Directive 2 (PSD2) data aggregation in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound data aggregation and why is it relevant to my research?

This compound is a European regulation that enables secure access to consumer banking data from financial institutions through Application Programming Interfaces (APIs). For researchers, this "open banking" framework allows for the consensual aggregation of financial data, which can be a valuable source of real-world evidence. For example, in a clinical trial, aggregating a participant's spending on healthcare services can provide insights into their health-seeking behaviors and the economic burden of a disease.

Q2: Is it secure to aggregate financial data for research purposes?

Yes, the this compound framework is built on strong security principles. Data access is only granted with the explicit consent of the data subject (e.g., a research participant). The communication between data aggregators and banks is secured through robust protocols.[1] However, it is crucial that your research protocol includes stringent data privacy and security measures, such as data anonymization and encryption, to protect participant confidentiality.[2][3][4]

Q3: What are the typical challenges when aggregating this compound data in a research context?

Researchers often face challenges related to:

  • Data Consistency: Financial data formats can vary between different banks, making it difficult to standardize for analysis.[5]

  • Participant Consent: Obtaining and managing explicit and informed consent for accessing sensitive financial data is a critical ethical and legal requirement.

  • Technical Integration: Integrating this compound data aggregation APIs into existing research data platforms can be complex.

  • Data Privacy: Ensuring compliance with regulations like GDPR and HIPAA when handling combined health and financial data is paramount.[3][5]

Troubleshooting Guides

Scenario: Clinical Trial on the Economic Impact of a New Diabetes Medication

A research team is conducting a clinical trial for a new diabetes drug. To assess the drug's impact on the economic burden of the disease, they are using this compound data aggregation to collect participants' spending on healthcare-related products and services.

Experimental Protocol:

  • Participant Recruitment and Consent: Participants are recruited for the clinical trial. As part of the informed consent process, they are asked for their explicit consent to allow the research team to access their financial data for the duration of the study through a secure, this compound-compliant data aggregator.

  • Data Aggregation Setup: The research team's data platform integrates with a licensed Account Information Service Provider (AISP). Participants are guided through a secure online portal to link their bank accounts.

  • Data Collection: The AISP, with the participant's consent, retrieves anonymized transaction data from the linked bank accounts. The data is categorized to identify healthcare-related expenditures (e.g., pharmacy purchases, doctor's visits, medical supplies).

  • Data Analysis: The aggregated financial data is analyzed alongside the clinical trial data to evaluate the new medication's impact on participants' healthcare spending.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Connection Failure to Bank The participant's bank's API may be temporarily unavailable.1. Check the bank's API status page if available.2. Retry the connection at a later time.3. Advise the participant to try linking a different bank account if they have one.
Authentication Error The participant may have entered incorrect login credentials for their bank.1. Guide the participant to re-enter their banking credentials carefully.2. Ensure the participant is using the correct multi-factor authentication method required by their bank.
Consent Revoked The participant has withdrawn their consent for data sharing.1. Your system should automatically stop data aggregation for this participant.2. Follow your research protocol for handling data from participants who have withdrawn consent.
Incomplete Transaction Data The bank's API may not be providing all the requested transaction details.1. Check the API documentation for the specific bank to understand the data fields they provide.2. Contact the AISP's technical support for assistance.
Data Categorization Errors The automated categorization of transactions may misclassify some healthcare expenses.1. Implement a manual review process for a subset of the data to check the accuracy of the categorization.2. Use machine learning models to improve the accuracy of the automated categorization over time.
Common this compound API Error Codes in a Research Context
HTTP Status CodeError CodeDescriptionTroubleshooting Steps for Researchers
400 Bad RequestBAD_REQUESTThe request sent to the bank's API was malformed.This is likely a technical issue with the data aggregator's integration. Contact your AISP's technical support.
401 UnauthorizedUNAUTHORIZEDThe credentials used to access the API are invalid or have expired.This could be an issue with the AISP's credentials. Contact their support. If it relates to participant credentials, guide them to re-authenticate.
403 ForbiddenFORBIDDENAccess to the requested resource is not allowed.This may indicate that the participant has not granted the necessary permissions. Verify the consent status.
404 Not FoundNOT_FOUNDThe requested resource (e.g., a specific bank account) could not be found.The participant may have closed the account. Your system should handle this gracefully.
429 Too Many RequestsTOO_MANY_REQUESTSThe data aggregator has exceeded the rate limit for API requests to the bank.This is an issue for the AISP to manage. Report it to their technical support if it persists.
500 Internal Server ErrorINTERNAL_SERVER_ERRORAn unexpected error occurred on the bank's server.This is a temporary issue with the bank. Retry the request later.
503 Service UnavailableSERVICE_UNAVAILABLEThe bank's API is temporarily down for maintenance or other reasons.Check the bank's status page and retry later.

Visualizations

PSD2_Aggregation_Workflow cluster_research Research Environment cluster_participant Participant cluster_intermediary Intermediary Researcher Researcher Data_Platform Research Data Platform Researcher->Data_Platform Initiates Data Request Data_Platform->Researcher Provides Data for Analysis AISP Account Information Service Provider (AISP) Data_Platform->AISP Sends Aggregation Request Participant Participant Participant->AISP Grants Consent & Authenticates Bank_Account Bank Account Bank_Account->AISP Returns Anonymized Data AISP->Data_Platform Delivers Aggregated Data AISP->Participant Requests Consent AISP->Bank_Account Fetches Transaction Data via API

Caption: High-level workflow of this compound data aggregation in a research setting.

Troubleshooting_Logic node_action node_action node_success node_success node_fail node_fail start Aggregation Fails check_consent Is Participant Consent Active? start->check_consent check_bank_status Is Bank API Available? check_consent->check_bank_status Yes fail Aggregation Failed check_consent->fail No check_credentials Are Credentials Correct? check_bank_status->check_credentials Yes retry_later Retry Connection Later check_bank_status->retry_later No re_authenticate Guide Participant to Re-authenticate check_credentials->re_authenticate No success Aggregation Successful check_credentials->success Yes contact_aisp Contact AISP Support contact_aisp->fail re_authenticate->check_credentials retry_later->check_bank_status

Caption: Logical flow for troubleshooting common this compound aggregation failures.

References

Technical Support Center: Psd2 in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the phosphatidylserine decarboxylase 2 (Psd2) enzyme in fungal strains. Our focus is on addressing challenges related to the study of this compound as a potential antifungal target.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in fungi?

A1: this compound is a key enzyme in the de novo biosynthesis of phosphatidylethanolamine (PE), a crucial phospholipid component of fungal cell membranes. It catalyzes the decarboxylation of phosphatidylserine (PS) to produce PE. This process is vital for maintaining membrane integrity, fluidity, and function. In yeast, there are two distinct PS decarboxylases, Psd1 and this compound, which differ from mammalian cells that have a single PSD gene.[1]

Q2: Why is this compound considered a promising antifungal drug target?

A2: this compound is an attractive target for several reasons. Firstly, the pathway for PE synthesis in fungi has differences from the mammalian pathway, offering a window for selective toxicity.[2] Secondly, the loss of this compound function leads to significant growth defects, increased stress sensitivity, and reduced virulence in pathogenic fungi like Candida albicans and Aspergillus nidulans.[3][4] This suggests that inhibiting this compound could be an effective antifungal strategy, either alone or in combination with other drugs.

Q3: What is the expected phenotype of a this compound deletion mutant (this compoundΔ)?

A3: A this compoundΔ mutant typically exhibits several distinct phenotypes:

  • Growth Defects: Slower growth, especially on minimal media. This can sometimes be partially rescued by supplementing the media with ethanolamine or choline.[3]

  • Altered Membrane Composition: A significant decrease in phosphatidylethanolamine (PE) levels and a corresponding increase in phosphatidylserine (PS) levels.

  • Increased Sensitivity to Stress: Heightened sensitivity to cell wall stressors (e.g., Calcofluor White, Caspofungin), osmotic stress, and temperature changes. This is due to the compromised integrity of the cell membrane.

  • Morphogenesis Defects: In filamentous fungi, deletion of this compound orthologs can lead to aberrant conidiophore structures and reduced conidiation.[3]

  • Attenuated Virulence: A significant reduction in the ability to cause disease in animal models of infection.[4]

Q4: The user prompt mentioned "Overcoming resistance to this compound". What does this mean?

A4: This is likely a conceptual misunderstanding. This compound itself is not a mechanism of resistance to common antifungals. Instead, due to its critical role in membrane biosynthesis, inhibiting or deleting this compound is expected to increase fungal susceptibility to drugs that target the cell membrane or cell wall, such as azoles and echinocandins. The research focus in this area is on using this compound inhibitors as a way to overcome existing antifungal resistance or to create synergistic drug combinations.[4][5][6]

Troubleshooting Guides

Problem 1: My this compoundΔ mutant strain grows extremely poorly or not at all.
  • Possible Cause: The deletion of this compound can be highly detrimental, leading to severe growth defects.

  • Solution 1: Media Supplementation: Try supplementing your growth media with 1M sorbitol to provide osmotic support. Additionally, adding ethanolamine or choline to the media can sometimes partially rescue the growth defect by feeding into alternative pathways for PE synthesis.[3]

  • Solution 2: Confirm Genotype: Ensure your knockout was successful and that no secondary mutations have occurred. Verify the deletion using PCR and sequencing.

  • Solution 3: Use a Conditional Expression System: If a full deletion is lethal or results in an unworkable phenotype in your strain, consider creating a conditional mutant (e.g., using a tetracycline-repressible or galactose-inducible promoter) to control this compound expression.

Problem 2: I am not seeing increased susceptibility to antifungals in my this compoundΔ mutant.
  • Possible Cause 1: Compensatory Mechanisms: Fungi can sometimes adapt to the loss of one pathway by upregulating another. For example, the Kennedy pathway, which synthesizes PE from exogenous ethanolamine, might be upregulated.

  • Solution 1: Test in Minimal Media: Perform your antifungal susceptibility tests in a minimal medium that does not contain ethanolamine or choline to prevent activation of compensatory pathways.

  • Possible Cause 2: Redundant Genes: In some fungal species, other genes may have overlapping functions with this compound.

  • Solution 2: Bioinformatic Analysis: Perform a BLAST search to identify any other potential phosphatidylserine decarboxylase homologs in your fungal species' genome. It may be necessary to create a double or triple mutant.

  • Possible Cause 3: Inappropriate Antifungal Concentration: The effect might only be apparent within a specific concentration range of the antifungal.

  • Solution 3: Detailed MIC Testing: Instead of a simple spot assay, perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) with a fine gradient of antifungal concentrations.

Problem 3: I am trying to inhibit this compound with a chemical inhibitor (e.g., doxorubicin) but see no effect.
  • Possible Cause 1: Poor Compound Permeability: The inhibitor may not be efficiently entering the fungal cell.

  • Solution 1: Use a Permeabilizing Agent: Consider co-treatment with a sub-inhibitory concentration of a membrane-active agent, like a mild detergent or a low dose of an azole, to increase inhibitor uptake.

  • Possible Cause 2: Efflux Pump Activity: The fungal cell may be actively pumping the inhibitor out.

  • Solution 2: Co-administer an Efflux Pump Inhibitor: Test your this compound inhibitor in combination with known efflux pump inhibitors to see if this enhances its activity.

  • Possible Cause 3: Off-target Effects: The observed phenotype (or lack thereof) may be due to the inhibitor acting on other cellular targets.

  • Solution 3: In Vitro Enzyme Assay: Confirm that your inhibitor directly affects this compound activity using a cell-free enzyme assay with purified or mitochondrially-enriched this compound. A detailed protocol for a fluorescence-based Psd activity assay is provided below.[2][7]

Data Presentation

Table 1: Representative Antifungal Susceptibility Data

This table provides an example of the expected changes in Minimum Inhibitory Concentration (MIC) values for common antifungals when this compound is deleted. Actual values may vary depending on the fungal species and specific strain.

Antifungal AgentClassExpected MIC in Wild-Type (µg/mL)Expected MIC in this compoundΔ Mutant (µg/mL)Expected Fold Change
FluconazoleAzole0.25 - 2.00.0625 - 0.54-fold decrease
VoriconazoleAzole0.06 - 0.50.015 - 0.1254-fold decrease
CaspofunginEchinocandin0.125 - 0.50.03 - 0.1254-fold decrease
Amphotericin BPolyene0.5 - 2.00.125 - 0.54-fold decrease

Data are representative and compiled based on the principle that membrane disruption increases susceptibility.[8][9][10][11][12][13]

Table 2: Expected Changes in Membrane Phospholipid Composition

This table summarizes the typical changes in the relative abundance of major phospholipids in a this compoundΔ mutant as would be determined by lipidomics analysis.

PhospholipidAbbreviation% of Total Phospholipids in Wild-Type% of Total Phospholipids in this compoundΔ Mutant
PhosphatidylcholinePC~45%~40-45%
PhosphatidylethanolaminePE~25%<5%
PhosphatidylinositolPI~15%~15-20%
PhosphatidylserinePS<5%~20-30%
Phosphatidic AcidPA<5%~5-10%
CardiolipinCL~5%~5%

Values are approximations based on published fungal lipidomics data.[14][15] The key expected change is a dramatic decrease in PE and a corresponding increase in PS.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Deletion of this compound in Candida albicans

This protocol is adapted from established methods for CRISPR/Cas9 gene editing in C. albicans.[3][7][16][17][18]

1. Design of Guide RNA (gRNA) and Repair Template: a. Identify the this compound open reading frame in the C. albicans genome. b. Use a gRNA design tool (e.g., CHOPCHOP) to select two unique 20-bp target sequences with adjacent NGG PAM sites, preferably in the 5' region of the gene. c. Design a repair template consisting of a selectable marker (e.g., SAT1) flanked by 80-100 bp homology arms corresponding to the regions immediately upstream and downstream of the this compound coding sequence.

2. Preparation of Transformation Components: a. Cas9 Expression Construct: Linearize a plasmid carrying a C. albicans-optimized CAS9 gene (e.g., pp2280 digested with StuI) for transient expression.[16] b. gRNA Expression Cassette: Use fusion PCR to generate a cassette containing a suitable promoter (e.g., SNR52) driving the expression of your designed gRNA scaffold. c. Repair Template: Amplify the repair template construct by PCR.

3. Transformation: a. Prepare competent C. albicans cells using the standard lithium acetate/PEG method. b. Co-transform the cells with the linearized Cas9 construct, the gRNA expression cassette, and the repair template DNA. c. Plate the transformation mixture on selective media (e.g., YPD + nourseothricin for the SAT1 marker) and incubate at 30°C for 2-3 days.

4. Verification of Mutants: a. Screen transformants by colony PCR using primers that flank the this compound locus. A successful knockout will yield a different sized band compared to the wild-type. b. Confirm the absence of the this compound gene by PCR using internal primers. c. Sequence the integration junctions to ensure correct insertion of the repair template.

Protocol 2: Analysis of Fungal Membrane Phospholipids by LC-MS

This protocol provides a general workflow for the extraction and relative quantification of phospholipids.[1][19][20][21][22]

1. Cell Harvesting and Quenching: a. Grow fungal cultures to mid-log phase. b. Rapidly harvest cells by centrifugation at 4°C. c. Immediately quench metabolic activity by resuspending the cell pellet in ice-cold methanol or by flash-freezing in liquid nitrogen.

2. Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Include an internal standard mixture containing known amounts of lipid species not expected in your sample. b. Disrupt cells thoroughly using glass beads and vigorous vortexing or a bead beater. c. Add chloroform and a weak acid (e.g., citric acid) to create a final chloroform:methanol:water ratio of approximately 2:1:0.8. Vortex thoroughly. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase into a new glass tube. f. Dry the lipid extract under a stream of nitrogen gas.

3. LC-MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). b. Inject the sample onto a C18 reverse-phase liquid chromatography column. c. Elute the phospholipids using a gradient of mobile phases (e.g., water/acetonitrile/methanol with ammonium formate). d. Detect and identify lipid species using a tandem mass spectrometer (MS/MS) in both positive and negative ion modes, looking for characteristic precursor and fragment ions for each phospholipid class. e. Quantify the relative abundance of each lipid species by integrating the area under the peak and normalizing to the internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Strain Preparation cluster_analysis Phenotypic Analysis gRNA 1. Design gRNA & Repair Template cas9 2. Prepare Cas9, gRNA, & Repair Template DNA gRNA->cas9 transform 3. Co-transform C. albicans cas9->transform verify 4. Verify this compoundΔ Mutant (PCR & Sequencing) transform->verify culture 5. Culture WT and This compoundΔ Strains verify->culture mic 6a. Antifungal Susceptibility (MIC Testing) culture->mic lipidomics 6b. Lipid Extraction & LC-MS Analysis culture->lipidomics caption Fig 1. Experimental workflow for creating and analyzing a this compound knockout.

Caption: Fig 1. Experimental workflow for creating and analyzing a this compound knockout.

Psd2_Signaling_Pathway cluster_membrane Membrane Biosynthesis cluster_stress Cellular Stress & Response PS Phosphatidylserine (PS) This compound This compound Enzyme PS->this compound PE Phosphatidylethanolamine (PE) This compound->PE Inhibitor This compound Deletion or Inhibition This compound->Inhibitor MembraneStress Membrane Stress (High PS, Low PE) Inhibitor->MembraneStress CWI Cell Wall Integrity (CWI) Pathway MembraneStress->CWI HOG High Osmolarity Glycerol (HOG) Pathway MembraneStress->HOG Response Stress Adaptation & Cell Wall Remodeling CWI->Response HOG->Response caption Fig 2. This compound function and downstream stress signaling activation.

Caption: Fig 2. This compound function and downstream stress signaling activation.

References

Technical Support Center: Refinement of Psd2 Purification Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocol for Psd2 (Pleckstrin and Sec7 domain-containing protein 2), also known as EFA6C. Our goal is to help you achieve higher purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound (EFA6C) is a guanine nucleotide exchange factor (GEF) for the small GTPase ADP-ribosylation factor 6 (Arf6). It plays a crucial role in regulating actin cytoskeleton remodeling and endosomal trafficking.[1][2][3] High-purity this compound is essential for a variety of in vitro and in vivo studies, including structural analysis, enzymatic assays, and the investigation of its role in cellular processes.

Q2: What is the recommended expression system and affinity tag for this compound purification?

A2: For recombinant this compound expression, an E. coli expression system is commonly used. A Glutathione S-transferase (GST) tag is often recommended for this compound purification. The GST tag (approximately 26 kDa) can enhance the solubility of the fusion protein and provides a reliable method for affinity purification.[4][5]

Q3: What are the typical yield and purity I can expect from a standard this compound-GST purification protocol?

A3: The yield of GST-tagged proteins can be variable, typically ranging from 1 to 50 mg per liter of bacterial culture, depending on the expression conditions and the nature of the target protein.[6][7] With an optimized protocol, a purity of over 90% can be achieved.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of GST-tagged this compound.

Problem 1: Low Protein Yield

Symptoms:

  • Faint or no band corresponding to the this compound-GST fusion protein on an SDS-PAGE gel of the cell lysate.

  • Low protein concentration after elution from the affinity column.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Protein Expression Optimize expression conditions by varying the induction temperature (e.g., 16-25°C), IPTG concentration (0.1-1 mM), and induction time (4-16 hours).
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer to prevent proteolytic degradation of the target protein.
Inclusion Body Formation Lower the expression temperature and induction time. Consider co-expression with chaperones to aid in proper protein folding.
Inefficient Cell Lysis Ensure complete cell lysis by optimizing the sonication parameters or using a French press. The addition of lysozyme can also improve lysis efficiency.
Problem 2: Poor Binding to Glutathione Resin

Symptoms:

  • The majority of the this compound-GST protein is found in the flow-through fraction.

  • Low amount of protein in the elution fractions.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Buffer Conditions Ensure the pH of the binding buffer is between 7.0 and 8.0. The salt concentration should also be optimized (e.g., 150 mM NaCl).
High Flow Rate Reduce the flow rate during sample application to allow sufficient time for the this compound-GST to bind to the glutathione resin.
Blocked GST Tag The GST tag may be sterically hindered. Consider re-cloning with the tag at the other terminus of the this compound protein.
Oxidized Glutathione on Resin Use fresh glutathione resin or regenerate the resin according to the manufacturer's instructions.
Problem 3: Presence of Contaminants in the Eluted Protein

Symptoms:

  • Multiple bands are observed on an SDS-PAGE gel of the eluted fractions.

  • Low purity of the final protein sample.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-specific Binding Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to reduce non-specific interactions. Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer.
Co-purification of Chaperones If chaperones are co-expressed, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary.
Nucleic Acid Contamination Treat the cell lysate with DNase I and RNase A to remove contaminating nucleic acids.
Proteolytic Fragments Ensure the presence of protease inhibitors throughout the purification process.

Quantitative Data Summary

The following table provides a summary of expected quantitative data from a typical this compound-GST purification experiment.

Parameter Expected Value Notes
Protein Yield 1 - 10 mg/L of cultureHighly dependent on expression conditions and the specific this compound construct.
Purity (Post-Affinity) > 90%Assessed by densitometry of a Coomassie-stained SDS-PAGE gel.
Binding Capacity of Resin ~8-10 mg GST-protein/mL resinVaries between different manufacturers of glutathione resin.
Elution Concentration 0.5 - 2 mg/mLCan be increased by using a smaller elution volume or by concentrating the eluted sample.

Experimental Protocols

Detailed Protocol for this compound-GST Purification
  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with the this compound-GST expression vector.

    • Grow a 1 L culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail).

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate a glutathione-sepharose column (e.g., 2 mL bed volume) with 10 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column at a flow rate of 0.5 mL/min.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Elute the this compound-GST protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT).

    • Collect 1 mL fractions and analyze by SDS-PAGE.

  • Purity Analysis:

    • Run samples of the clarified lysate, flow-through, wash, and elution fractions on a 10% SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands and assess purity.

Visualizations

This compound/EFA6C Signaling Pathway

Psd2_Signaling_Pathway cluster_membrane Membrane Localization This compound This compound (EFA6C) Arf6_GDP Arf6-GDP (inactive) This compound->Arf6_GDP GEF Activity Arf6_GTP Arf6-GTP (active) Arf6_GDP->Arf6_GTP GTP Arf6_GTP->Arf6_GDP GTP Hydrolysis (GAP-mediated) Actin Actin Cytoskeleton Remodeling Arf6_GTP->Actin Endosomal Endosomal Trafficking Arf6_GTP->Endosomal Plasma_Membrane Plasma Membrane

Caption: this compound (EFA6C) acts as a GEF for Arf6, promoting the exchange of GDP for GTP.

This compound-GST Purification Workflow

Psd2_Purification_Workflow Start E. coli Culture (expressing this compound-GST) Lysis Cell Lysis (Sonication) Start->Lysis Clarification Centrifugation (Clarified Lysate) Lysis->Clarification Affinity Glutathione Affinity Chromatography Clarification->Affinity Wash Wash (Remove unbound proteins) Affinity->Wash Elution Elution (with reduced glutathione) Wash->Elution Pure_Protein Purified this compound-GST Elution->Pure_Protein

Caption: Workflow for the purification of GST-tagged this compound.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Psd2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing non-specific binding of the protein Psd2 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in my this compound assays?

Non-specific binding refers to the attachment of proteins or antibodies to unintended targets, such as the assay surface, beads, or other proteins, rather than the specific molecule of interest.[1][2][3] This can lead to high background noise, false-positive results, and reduced assay sensitivity, ultimately compromising the reliability of your experimental data.[1][2]

Q2: What are the common causes of non-specific binding of this compound?

Several factors can contribute to the non-specific binding of this compound:

  • Hydrophobic or Ionic Interactions: this compound may have exposed hydrophobic or charged regions that interact with the assay surface or other molecules.

  • Antibody Cross-Reactivity: The primary or secondary antibodies used may cross-react with other proteins in the sample that share similar epitopes.[3]

  • Insufficient Blocking: Incomplete blocking of the assay surface (e.g., microplate wells, western blot membranes) leaves open sites for this compound or antibodies to bind non-specifically.[4]

  • Inappropriate Buffer Composition: The pH, salt concentration, or detergent content of the buffers used may not be optimal for minimizing non-specific interactions.[5]

  • High Protein Concentration: Overly concentrated this compound samples or antibody solutions can increase the likelihood of non-specific interactions.[4][6]

Q3: How can I be sure that the binding I'm observing is truly non-specific?

To confirm non-specific binding, it is crucial to include proper controls in your experiments. For instance, in a co-immunoprecipitation (Co-IP) experiment, a negative control using a non-specific antibody of the same isotype should be performed.[7] If this compound is pulled down with the non-specific antibody, it indicates non-specific binding to the antibody or the beads.[7] Similarly, in an ELISA or Western blot, a lane or well without the primary antibody can help identify non-specific binding of the secondary antibody.[3]

Troubleshooting Guides

Issue 1: High background in Western Blots for this compound

High background on a Western blot can obscure the specific signal of this compound. Here’s a step-by-step guide to troubleshoot this issue:

StepActionRationale
1 Optimize Blocking Incomplete blocking is a primary cause of high background.[4] Switch to a different blocking agent (e.g., from non-fat milk to BSA or a commercial blocking buffer) or increase the blocking time and concentration.[4][8]
2 Adjust Antibody Concentrations High concentrations of primary or secondary antibodies can lead to non-specific binding.[4] Perform a titration experiment to determine the optimal antibody dilution that provides a good signal-to-noise ratio.[4][8]
3 Increase Washing Stringency Insufficient washing can leave behind unbound antibodies. Increase the number and duration of wash steps.[8][9] Adding a mild detergent like Tween-20 to the wash buffer can also help remove non-specifically bound proteins.[9][10]
4 Check for Secondary Antibody Cross-Reactivity The secondary antibody may be binding to other proteins in your lysate. Run a control lane without the primary antibody to check for non-specific binding of the secondary antibody.[3]
Issue 2: this compound non-specifically binding to beads in Co-Immunoprecipitation (Co-IP)

Non-specific binding of this compound to the beads in a Co-IP assay can lead to false-positive protein interaction results.

StepActionRationale
1 Pre-clear the Lysate Before adding the specific antibody, incubate the cell lysate with beads alone.[6][7][11] This step removes proteins that non-specifically bind to the beads, including this compound if it has this tendency.[6][7]
2 Block the Beads Incubate the beads with a blocking agent like BSA before adding the antibody-lysate mixture.[6][7] This will block non-specific binding sites on the beads themselves.
3 Optimize Wash Buffer Increase the stringency of your wash buffer by adding more salt (e.g., increasing NaCl concentration) or detergent (e.g., Triton X-100, NP-40).[11][12][13] This can disrupt weak, non-specific interactions.
4 Use a Control Antibody Perform a parallel IP with an isotype-matched control antibody that does not recognize any protein in the lysate.[7] If this compound is pulled down, it confirms non-specific binding.
Issue 3: High background signal in this compound ELISA

A high background in an ELISA can mask the true signal and reduce the dynamic range of the assay.

StepActionRationale
1 Improve Blocking Ensure the blocking buffer completely covers the well surface and incubate for a sufficient amount of time.[14] Consider trying different blocking agents.
2 Optimize Antibody Dilutions Titrate both the capture and detection antibodies to find the optimal concentrations that minimize background while maintaining a strong specific signal.
3 Increase Washing Increase the number of washes between steps and ensure that the wells are completely emptied after each wash.[14]
4 Add Detergent to Wash Buffer Including a non-ionic detergent like Tween-20 in the wash buffer can help reduce non-specific binding.[15]

Experimental Protocols

Protocol 1: Pre-clearing Lysate for Co-Immunoprecipitation
  • Start with your prepared cell lysate.

  • Add 20-30 µL of protein A/G beads (or the beads you will use for the IP) to 1 mg of total protein lysate.

  • Incubate on a rotator at 4°C for 1 hour.

  • Centrifuge the lysate at a low speed (e.g., 2,000 x g) for 1 minute to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube.

  • Proceed with your standard Co-IP protocol by adding your specific antibody to the pre-cleared lysate.

Protocol 2: Optimizing Wash Buffer Stringency
  • Prepare a series of wash buffers with increasing concentrations of salt and/or detergent. For example:

    • Wash Buffer A (Standard): TBS with 0.05% Tween-20

    • Wash Buffer B (Increased Salt): TBS with 300 mM NaCl and 0.05% Tween-20

    • Wash Buffer C (Increased Detergent): TBS with 0.1% Triton X-100

  • Perform your assay (e.g., Co-IP, ELISA) in parallel using each of these wash buffers.

  • Analyze the results to determine which buffer composition provides the best signal-to-noise ratio, effectively reducing the non-specific binding of this compound without disrupting the specific interaction of interest.

Visualizations

Non_Specific_Binding_Causes cluster_causes Common Causes of Non-Specific Binding Psd2_Properties This compound Properties (Hydrophobicity, Charge) Non_Specific_Binding Non-Specific Binding of this compound Psd2_Properties->Non_Specific_Binding Antibody_Issues Antibody Issues (Cross-reactivity, High Conc.) Antibody_Issues->Non_Specific_Binding Assay_Conditions Assay Conditions (Insufficient Blocking, Buffer Comp.) Assay_Conditions->Non_Specific_Binding

Caption: Causes of non-specific this compound binding.

Troubleshooting_Workflow Start High Non-Specific Binding of this compound Detected Optimize_Blocking Optimize Blocking (Agent, Time, Conc.) Start->Optimize_Blocking Adjust_Antibodies Adjust Antibody Concentrations Optimize_Blocking->Adjust_Antibodies Increase_Washing Increase Washing Stringency Adjust_Antibodies->Increase_Washing Modify_Buffers Modify Buffer (Salt, Detergent) Increase_Washing->Modify_Buffers Preclear_Lysate Pre-clear Lysate (for Co-IP) Modify_Buffers->Preclear_Lysate Check_Result Assess Signal-to-Noise Ratio Preclear_Lysate->Check_Result Success Low Background Clean Signal Check_Result->Success Improved Failure Still High Background Check_Result->Failure Not Improved

Caption: Workflow for troubleshooting non-specific binding.

References

Validation & Comparative

Comparing Psd2 antifungal activity with other plant defensins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of Psd2, a plant defensin from pea (Pisum sativum), with other well-characterized plant defensins. The information is compiled from various experimental studies to aid in the evaluation of their potential as antifungal agents.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of plant defensins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and other selected plant defensins against various fungal pathogens. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as culture media, incubation time, and temperature can significantly affect the results.[1]

DefensinFungal SpeciesActivity MetricConcentration (µM)Reference
This compound Aspergillus nidulans (biofilm)50% Inhibition10[2]
Fusarium solaniRecognizes glucosylceramide-[2][3]
Aspergillus nigerInhibitory Activity-
Neurospora crassaInhibitory Activity-
MsDef1 Fusarium graminearumIC502.94[1]
MtDef4 Fusarium graminearumIC50Potent Inhibition[4][5]
Phoma medicaginisIC505.3 - 7.3 (γ-core peptide)[6]
Fusarium solaniIC506.0 (γ-core peptide)[6]
RsAFP2 Pyricularia oryzaeIC500.08 - 5[7]
Fusarium culmorumPotent Inhibition-[1]
Botrytis cinereaPotent Inhibition-[1]
NaD1 Fusarium oxysporumIC50-

Note: A lower IC50 or MIC value indicates higher antifungal potency.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to assess the antifungal activity of plant defensins.

Fungal Growth Inhibition Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a defensin, which is the lowest concentration that prevents visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

a. Inoculum Preparation:

  • Fungal spores are harvested from a fresh culture grown on an appropriate agar medium (e.g., Potato Dextrose Agar).

  • The spores are suspended in sterile saline or water.

  • The suspension is adjusted to a concentration of 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final standardized concentration.[11]

b. Assay Procedure:

  • The defensin is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • The plate is incubated at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.

  • The MIC is determined as the lowest defensin concentration at which no visible fungal growth is observed.[11][12]

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of a defensin to disrupt the fungal plasma membrane, allowing the entry of the fluorescent dye SYTOX Green, which binds to nucleic acids and fluoresces.[7]

a. Fungal Cell Preparation:

  • Fungal spores or hyphae are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).

  • The cells are resuspended in the buffer to a defined density.

b. Assay Procedure:

  • The fungal suspension is incubated with various concentrations of the defensin.

  • SYTOX Green is added to the suspension to a final concentration of approximately 1 µM.

  • The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

Mechanism of Action & Signaling Pathways

Plant defensins exert their antifungal activity through various mechanisms, primarily initiated by interaction with the fungal cell surface.

Generalized Signaling Pathway of Plant Defensin Antifungal Activity

The following diagram illustrates a generalized signaling pathway for plant defensins, including this compound. The initial step involves the recognition of and binding to specific lipids on the fungal cell membrane, such as glucosylceramides and phospholipids.[2][3] This interaction can trigger a cascade of events leading to fungal cell death.

Antifungal_Signaling_Pathway Defensin Plant Defensin (e.g., this compound) Membrane Fungal Cell Membrane Defensin->Membrane Binding Lipid Glucosylceramides & Phospholipids Defensin->Lipid Recognition Permeabilization Membrane Permeabilization Lipid->Permeabilization Internalization Internalization Lipid->Internalization Ion_Influx Ion Influx (e.g., Ca2+) Permeabilization->Ion_Influx ROS Reactive Oxygen Species (ROS) Production Permeabilization->ROS Cell_Death Fungal Cell Death Ion_Influx->Cell_Death ROS->Cell_Death Intracellular_Targets Interaction with Intracellular Targets Internalization->Intracellular_Targets Intracellular_Targets->Cell_Death

Caption: Generalized signaling cascade of plant defensin antifungal action.

Experimental Workflow for Antifungal Activity Assessment

The diagram below outlines a typical workflow for evaluating the antifungal properties of a plant defensin.

Experimental_Workflow Start Start: Purified Plant Defensin MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay Membrane_Assay Membrane Permeabilization Assay (e.g., SYTOX Green) Start->Membrane_Assay ROS_Assay ROS Production Assay Start->ROS_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Membrane_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Antifungal Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Workflow for assessing defensin antifungal activity.

References

Psd1 vs. Fluconazole: A Comparative Guide to Efficacy Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of the plant defensin Psd1 and the conventional azole antifungal, fluconazole, against the opportunistic fungal pathogen Candida albicans. This document is intended to be a valuable resource for researchers and professionals in the fields of mycology and drug development.

Disclaimer: The initial topic specified a comparison with "Psd2". However, a thorough literature search revealed no antifungal compound designated as "this compound" with available data for comparison. It is highly likely that this was a typographical error and the intended compound was Psd1 , a well-researched plant defensin from Pisum sativum. Therefore, this guide presents a comprehensive comparison between Psd1 and fluconazole.

Executive Summary

Candida albicans is a major cause of opportunistic fungal infections in humans, and the emergence of resistance to conventional antifungals like fluconazole necessitates the exploration of novel therapeutic agents. Psd1, a plant defensin, has demonstrated significant antifungal activity against C. albicans, including its biofilms. This guide synthesizes available experimental data to compare the efficacy and mechanisms of action of Psd1 and fluconazole.

Quantitative Data on Antifungal Efficacy

The following tables summarize the minimum inhibitory concentrations (MICs) and biofilm inhibition data for Psd1 and fluconazole against Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) Against Planktonic C. albicans

Antifungal AgentC. albicans Strain(s)MIC Range (µg/mL)Reference
Psd1 Wild-Type10 - 20[1]
Fluconazole Wild-Type0.25 - 1.0[1]

Table 2: Biofilm Inhibition and Eradication

Antifungal AgentAssay TypeConcentration (µg/mL)Biofilm Reduction (%)Reference
Psd1 Inhibition200~50%[1]
Eradication200~30%[1]
Fluconazole Inhibition1024No significant reduction[2]
Eradication1024No significant reduction[2]

Mechanisms of Action

Psd1 and fluconazole exhibit distinct mechanisms of action against C. albicans.

Psd1: This plant defensin primarily targets the fungal cell membrane. It is thought to interact with glucosylceramides in the membrane, leading to membrane permeabilization, disruption of cellular integrity, and ultimately, cell death.[1]

Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors, disruption of membrane function, and inhibition of fungal growth.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by each antifungal and a typical experimental workflow for their comparative evaluation.

fluconazole_pathway cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol cluster_membrane cluster_membrane Lanosterol Lanosterol Erg11p Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11p Substrate Erg11p->Ergosterol Synthesis Erg11p->Ergosterol Toxic_Sterols Toxic Sterol Precursors Erg11p->Toxic_Sterols Accumulation Fluconazole Fluconazole Fluconazole->Erg11p Inhibition

Caption: Fluconazole's mechanism of action targeting the ergosterol biosynthesis pathway.

psd1_pathway cluster_cell Candida albicans Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucosylceramide Glucosylceramide Membrane_Disruption Membrane Disruption Glucosylceramide->Membrane_Disruption Leads to Cell_Death Cell_Death Membrane_Disruption->Cell_Death Results in Psd1 Psd1 Psd1->Glucosylceramide Binding

Caption: Psd1's mechanism of action involving cell membrane disruption.

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Strain C. albicans Strain (e.g., ATCC 90028) Culture Overnight Culture (YPD Broth, 30°C) Strain->Culture Inoculum Standardize Inoculum (RPMI-1640) Culture->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet/XTT) Inoculum->Biofilm_Inhibition Biofilm_Eradication Biofilm Eradication Assay (XTT) Inoculum->Biofilm_Eradication Compounds Prepare Psd1 and Fluconazole Stock Solutions Compounds->MIC Compounds->Biofilm_Inhibition Compounds->Biofilm_Eradication Read_Plates Read Absorbance (Spectrophotometer) MIC->Read_Plates Biofilm_Inhibition->Read_Plates Biofilm_Eradication->Read_Plates Calculate Calculate MIC & % Inhibition Read_Plates->Calculate Compare Compare Efficacy Calculate->Compare

Caption: Comparative experimental workflow for Psd1 and fluconazole efficacy testing.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Preparation:

    • Prepare stock solutions of Psd1 and fluconazole in an appropriate solvent (e.g., water for fluconazole, a buffered solution for Psd1).

    • Perform serial twofold dilutions of each antifungal in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agents.

    • Include a growth control (inoculum without antifungal) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control, as determined visually or spectrophotometrically at 530 nm.

Biofilm Inhibition Assay (Crystal Violet Method)
  • Biofilm Formation:

    • Add 100 µL of a standardized C. albicans suspension (1 x 10⁷ cells/mL in RPMI-1640) to the wells of a 96-well flat-bottom microtiter plate.

    • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

    • Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Antifungal Treatment:

    • Add 200 µL of RPMI-1640 containing various concentrations of Psd1 or fluconazole to the wells.

    • Include a growth control well with no antifungal.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the antifungal agents.

  • Quantification:

    • Wash the wells with PBS to remove planktonic cells.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet for 20 minutes.

    • Wash the wells with distilled water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 200 µL of 33% (v/v) acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control well.

Biofilm Eradication Assay (XTT Reduction Assay)
  • Biofilm Formation:

    • Form C. albicans biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1 and 2, but without the addition of antifungals during the 24-hour incubation).

  • Antifungal Treatment:

    • After 24 hours of biofilm formation, wash the wells with PBS.

    • Add 200 µL of RPMI-1640 containing various concentrations of Psd1 or fluconazole to the mature biofilms.

    • Incubate for a further 24 hours at 37°C.

  • Quantification (XTT Assay):

    • Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS.

    • Prepare a menadione solution (10 mM in acetone). Just before use, add menadione to the XTT solution to a final concentration of 1 µM.

    • Wash the biofilms with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the colorimetric change at 490 nm using a microplate reader. The metabolic activity of the biofilm is proportional to the absorbance, and the percentage of eradication is calculated relative to the untreated control.[2]

Conclusion

The available data indicates that while fluconazole is more potent against planktonic C. albicans at lower concentrations, Psd1 demonstrates significant activity against fluconazole-resistant biofilms. The distinct mechanisms of action of these two compounds suggest potential for synergistic applications. Further research is warranted to fully elucidate the therapeutic potential of Psd1, both as a standalone agent and in combination with conventional antifungals, to combat the growing challenge of drug-resistant Candida infections.

References

Validating Psd2's In Vivo Antifungal Efficacy: A Comparative Analysis in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This guide provides a comparative analysis of the in vivo antifungal activity of the novel small molecule SM21, a potential therapeutic analogous to the investigational compound 'Psd2', against the established antifungal, Nystatin. The data presented here is derived from murine models of candidiasis and aims to offer an objective performance comparison supported by experimental evidence.

Comparative Efficacy of SM21 and Nystatin

The following table summarizes the in vivo efficacy of SM21 in a systemic candidiasis model and Nystatin in an oral candidiasis model. It is important to note that the experimental models differ, and therefore, a direct comparison of efficacy should be made with caution.

Compound Mouse Model Fungal Strain Dosage Primary Endpoint Efficacy Reference
SM21 Systemic CandidiasisCandida albicans SC53140.01, 0.1, 1, 10 mg/kg (intraperitoneal)5-day survival100% survival at all doses tested[1]
Nystatin Oral CandidiasisCandida albicansNot specifiedReduction of tongue lesionsLess effective than SM21 in reducing tongue lesions[1]
Control (PBS) Systemic CandidiasisCandida albicans SC5314N/A5-day survival0% survival[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Systemic Candidiasis Mouse Model (for SM21 Efficacy)

This model is designed to assess the efficacy of antifungal agents against a disseminated Candida infection.

  • Animal Model: Female BALB/c mice are used.

  • Infection: Mice are infected with Candida albicans SC5314 via intravenous tail vein injection. The inoculum is 1 x 10^6 colony-forming units (CFU) per mouse.

  • Treatment:

    • Treatment is initiated 2 hours post-infection.

    • SM21 is administered intraperitoneally twice daily for 7 consecutive days.

    • The control group receives a vehicle control (e.g., PBS) following the same administration schedule.

  • Monitoring and Endpoint:

    • Mice are monitored daily for signs of morbidity and mortality.

    • The primary endpoint is the survival rate at the end of the study period (e.g., 21 days post-infection).

    • For fungal burden analysis, a cohort of mice is euthanized at specific time points (e.g., 3 days post-infection), and kidneys are harvested, homogenized, and plated to determine CFU counts.

Oral Candidiasis Mouse Model (for Nystatin and SM21 Comparison)

This model is used to evaluate the efficacy of antifungal treatments for mucosal infections.

  • Animal Model: Immunosuppressed mice (e.g., using cortisone acetate) are used to establish a persistent oral infection.

  • Infection: A cotton swab saturated with a suspension of Candida albicans is placed sublingually for 75 minutes.

  • Treatment:

    • Topical treatment with the antifungal agent (e.g., Nystatin or SM21) or a placebo is initiated 24 hours post-infection.

    • The treatment is applied to the oral cavity twice daily for 5 consecutive days.

  • Endpoint:

    • The extent of tongue lesions is scored visually.

    • The fungal burden in the oral cavity is determined by swabbing the oral mucosa and plating the swabs on appropriate media to quantify CFU.

Visualizing Experimental Design and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action of SM21.

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Inoculation C. albicans Inoculation (Intravenous) Treatment_Group SM21 Treatment (Intraperitoneal) Inoculation->Treatment_Group 2h post-infection Control_Group Vehicle Control (PBS) Inoculation->Control_Group 2h post-infection Survival Monitor Survival Treatment_Group->Survival Fungal_Burden Kidney Fungal Burden (CFU count) Treatment_Group->Fungal_Burden Control_Group->Survival Control_Group->Fungal_Burden

Experimental workflow for the systemic candidiasis mouse model.

mechanism_of_action cluster_fungal_cell Fungal Cell SM21 SM21 Cell_Membrane Cell Membrane (Ergosterol) SM21->Cell_Membrane Interacts with Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Disrupts Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Proposed mechanism of action for the antifungal small molecule SM21.

Mechanism of Action: Disrupting the Fungal Shield

The antifungal activity of SM21 is attributed to its ability to compromise the integrity of the fungal cell membrane.[1] Propidium iodide uptake assays have demonstrated that SM21 treatment leads to increased membrane permeability in Candida species.[1] This disruption of the cell membrane results in the leakage of essential intracellular components and ultimately leads to fungal cell death.

In comparison, Nystatin, a polyene antifungal, also targets the fungal cell membrane. It specifically binds to ergosterol, a key sterol component of the fungal cell membrane that is absent in mammalian cells. This binding leads to the formation of pores in the membrane, causing leakage of ions and small molecules, and resulting in cell death.

The distinct molecular interaction of SM21 with the fungal membrane, potentially independent of ergosterol, suggests it may be effective against fungal strains that have developed resistance to ergosterol-targeting drugs. Further research into the precise molecular target of SM21 within the fungal cell membrane is warranted to fully elucidate its mechanism of action and potential for broad-spectrum antifungal activity.

References

Comparative Analysis of Psd2 from Different Pea Cultivars: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, provides a summary of the known properties of Psd2 in pea, presents a comparative framework using related data from different pea cultivars to illustrate potential areas of future research, details relevant experimental protocols for such a study, and proposes a conceptual signaling pathway for this compound based on general plant defense mechanisms.

This compound in Pisum sativum: A Thermostable Defensin

Research has identified Pisum sativum defensin 2 (this compound) as a small, cysteine-rich peptide stabilized by four disulfide bonds, a characteristic of the cysteine-stabilized αβ-fold (CSαβ-fold) common to plant defensins.[1] These proteins are key components of the plant's innate immune system, providing a first line of defense against a broad range of pathogens.[1]

A key characteristic of this compound is the presence of surface hydrophobic clusters (SHCs), which are stabilized by nearby hydrophilic residues and the surrounding water molecules.[1] Unlike many proteins with a hydrophobic core, the hydrophobic residues of this compound are largely exposed on the surface.[1] Studies using nuclear magnetic resonance (NMR) have shown that these SHCs are stabilized by hydrophobic contacts and that their stability is temperature-dependent.[1] This suggests that this compound structure and function may be influenced by environmental temperature fluctuations.

Comparative Data of Pea Cultivars

While direct comparative data for this compound is lacking, extensive research has been conducted on other traits of different pea cultivars. The following table summarizes data on protein content and other physicochemical properties from a study of twelve pea cultivars, providing a template for how a comparative analysis of this compound could be structured.

CultivarProtein Content of Flour (%)Protein Content of Isolate (%)Protein Yield (%)Emulsifying Capacity (mL/g) at pH 7
RLPY27.290.355.4600
Orchestra22.886.858.7835
Florida24.386.658.1750
Dolores23.486.556.6720
Navarro22.583.548.9650
Ostinato22.386.252.8780
Kalifa22.185.951.2760
Greenwich21.385.549.8710
Salamanca23.187.153.4790
Astronaute22.986.954.1810
Impuls22.686.452.1770
Respect23.887.555.9820
Data adapted from a study screening twelve pea cultivars for protein characterization and functionality.[2][3][4][5]

Experimental Protocols

To conduct a comparative analysis of this compound from different pea cultivars, the following experimental methodologies would be relevant.

Gene Expression Analysis by Semiquantitative RT-PCR

This method can be used to compare the mRNA expression levels of the this compound gene in different pea cultivars under various conditions (e.g., pathogen challenge, abiotic stress).

  • RNA Extraction: Total RNA is isolated from the desired plant tissues (e.g., leaves, roots) of different pea cultivars.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The this compound cDNA is amplified by PCR using gene-specific primers. A housekeeping gene (e.g., ubiquitin) is also amplified as an internal control to normalize the amount of cDNA in each sample.

  • Agarose Gel Electrophoresis: The PCR products are separated by size on an agarose gel.

  • Quantification: The intensity of the this compound band is compared to the intensity of the control band to determine the relative expression level.[6]

Protein Isolation and Characterization

This protocol outlines the steps to isolate and analyze the this compound protein from different pea cultivars.

  • Protein Extraction: Pea seeds are dehulled and milled into flour. The flour is then dispersed in an alkaline solution to solubilize the proteins.

  • Isoelectric Precipitation: The pH of the protein solution is adjusted to the isoelectric point of the target protein (this compound), causing it to precipitate. The precipitate is then collected by centrifugation.

  • Purification: The precipitated protein is washed and then re-solubilized. Further purification can be achieved using techniques like chromatography.

  • Protein Quantification: The concentration of the isolated protein is determined using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to separate the proteins based on their molecular weight and to assess the purity of the this compound isolate.[2][3]

Conceptual this compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate a conceptual signaling pathway for this compound in response to a pathogen and a general experimental workflow for a comparative analysis.

Psd2_Signaling_Pathway Pathogen Pathogen (e.g., Fungus) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen->PAMPs releases PRR Pattern Recognition Receptor (PRR) PAMPs->PRR recognized by ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst activates MAPK_Cascade MAP Kinase Cascade PRR->MAPK_Cascade activates Cell_Wall Strengthened Cell Wall ROS_Burst->Cell_Wall contributes to Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors activates Psd2_Gene This compound Gene Expression Transcription_Factors->Psd2_Gene induces Psd2_Protein This compound Protein (Defensin) Psd2_Gene->Psd2_Protein translates to Antimicrobial_Activity Antimicrobial Activity Psd2_Protein->Antimicrobial_Activity mediates

Caption: Conceptual signaling pathway of this compound in response to pathogen recognition.

Experimental_Workflow Cultivars Select Pea Cultivars (e.g., Cultivar A, B, C) Stress_Condition Apply Stress (e.g., Pathogen Inoculation) Cultivars->Stress_Condition Sample_Collection Collect Tissue Samples (e.g., Leaves, Roots) Stress_Condition->Sample_Collection RNA_Protein_Extraction Extract RNA and Protein Sample_Collection->RNA_Protein_Extraction Gene_Expression Analyze this compound Gene Expression (RT-PCR) RNA_Protein_Extraction->Gene_Expression Protein_Analysis Analyze this compound Protein (SDS-PAGE, NMR) RNA_Protein_Extraction->Protein_Analysis Comparative_Analysis Comparative Data Analysis Gene_Expression->Comparative_Analysis Protein_Analysis->Comparative_Analysis

References

Cross-Validation of Psd2's Mechanism of Action with Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed mechanism of action of Pleckstrin and Sec7 domain-containing 2 (Psd2) with available genetic evidence. This compound, also known as EFA6C, is a guanine nucleotide exchange factor (GEF) with a critical role in cellular signaling. This document summarizes key experimental findings, presents quantitative data from genetic studies, and details the methodologies used to validate the function of this compound, offering a valuable resource for researchers in cellular biology and drug discovery.

This compound Mechanism of Action: A GEF for ARF6

This compound is established as a GEF for the ADP-ribosylation factor 6 (ARF6), a small GTPase that functions as a molecular switch in various cellular processes. The primary role of this compound is to catalyze the exchange of GDP for GTP on ARF6, thereby converting it from an inactive to an active state. This activation of ARF6 initiates downstream signaling cascades that are crucial for membrane trafficking, cytoskeletal remodeling, and the formation of dendrites and dendritic spines in neurons.

The this compound protein contains a catalytic Sec7 domain, which is characteristic of ARF GEFs and is responsible for the nucleotide exchange activity. Additionally, its Pleckstrin Homology (PH) domain is predicted to be involved in phospholipid binding, which may facilitate its recruitment to cellular membranes where ARF6 is active.

Genetic Validation of this compound Function

Genetic studies in model organisms, particularly mice, have been instrumental in validating the in vivo function of this compound and its role in neuronal architecture.

This compound/EFA6C Knockout Mouse Model

A key study providing genetic evidence for this compound function involved the generation of a global EFA6C/Psd2 knockout (KO) mouse model using the CRISPR/Cas9 system.[1][2][3][4] This model has allowed for the investigation of the physiological role of this compound, particularly in the cerebellum where it is preferentially expressed.[2]

Key Findings from the this compound KO Mouse Model:

Phenotypic ObservationWild-Type MiceThis compound KO MiceSignificanceReference
Asymmetric Synapse Density in Purkinje Cells NormalSignificantly Lowerp < 0.05[1][2]
Motor Coordination (Accelerating Rotarod Test) NormalNormalNo significant difference[1][3][4]
Motor Learning and Adaptation (Horizontal Optokinetic Response) NormalNormalNo significant difference[2][3][4]

These findings from the this compound knockout mouse model directly support the proposed role of this compound in neuronal development and structure. The significant reduction in synaptic density in Purkinje cells of the KO mice provides strong in vivo evidence for its involvement in synaptogenesis, a process known to be regulated by ARF6-mediated cytoskeletal changes. While the absence of a gross motor phenotype suggests potential compensatory mechanisms or that the impact of this compound is specific to certain aspects of neuronal function, the observed synaptic alterations are a critical piece of genetic validation.

This compound Signaling Pathway

The established signaling pathway initiated by this compound involves the direct activation of ARF6. This activation leads to the modulation of downstream effectors that influence the actin cytoskeleton and membrane dynamics.

Psd2_Signaling_Pathway This compound This compound (EFA6C) ARF6_GDP ARF6-GDP (Inactive) This compound->ARF6_GDP GEF Activity ARF6_GTP ARF6-GTP (Active) ARF6_GDP->ARF6_GTP GTP GDP Downstream Downstream Effectors ARF6_GTP->Downstream Cytoskeletal Cytoskeletal Remodeling Downstream->Cytoskeletal Membrane Membrane Trafficking Downstream->Membrane KO_Workflow cluster_0 CRISPR/Cas9 System gRNA gRNA design (targeting exon 1 of EFA6C) Electroporation Electroporation gRNA->Electroporation Cas9 Cas9 protein Cas9->Electroporation Zygotes Fertilized Zygotes Zygotes->Electroporation Founder Founder Mice Generation Electroporation->Founder Screening Screening for Mutations (PCR and Sequencing) Founder->Screening Breeding Breeding to establish KO line Screening->Breeding

References

A Comparative Analysis of Psd2 and Synthetic Antifungal Peptides: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing battle against fungal infections, researchers are continually seeking more effective and safer therapeutic agents. This guide provides a detailed comparison of the plant defensin Psd2 and synthetic antifungal peptides, focusing on their efficacy, mechanisms of action, and cytotoxic profiles, supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Synthetic Antifungal Peptides

FeatureThis compound (Plant Defensin)Synthetic Antifungal Peptides
Primary Mechanism Cell membrane interaction, internalization, and intracellular targeting.Primarily membrane disruption, with some variations involving intracellular targets.
Target Specificity High, interacts with specific lipids (glucosylceramides) in fungal membranes.Varies, generally targets anionic components of microbial membranes.
Antifungal Efficacy (MIC) 20 µM against Candida albicans.[1]Varies; e.g., KKVVFKVKFKK shows a MIC of 2-32 µg/ml against various fungi.[2]
Cytotoxicity Low toxicity to mammalian cells.[3]Can exhibit higher cytotoxicity depending on the peptide sequence and structure.

In-Depth Efficacy Analysis

The antifungal efficacy of both this compound and synthetic peptides is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth.

This compound: The plant defensin Psd1, a close homolog of this compound, demonstrates a MIC of 20 µM against the prevalent human pathogen Candida albicans.[1] This indicates potent antifungal activity at a micromolar concentration.

Synthetic Antifungal Peptides: The efficacy of synthetic peptides is highly variable depending on their amino acid sequence, charge, and structure. For instance, the synthetic peptide KKVVFKVKFKK inhibits the growth of various pathogenic fungi, including fluconazole-resistant strains, at concentrations ranging from 2 to 32 µg/ml.[2] Another example, the hexapeptide PAF26, shows preferential activity against filamentous fungi.[4]

Comparative Cytotoxicity

A critical aspect of any potential antifungal agent is its safety profile, particularly its effect on mammalian cells.

This compound: this compound and its homologs exhibit low toxicity toward mammalian cells. This selectivity is attributed to their specific interaction with glucosylceramides, which are present in fungal membranes but not in the same conformation or abundance in mammalian cell membranes.[3]

Synthetic Antifungal Peptides: The cytotoxicity of synthetic peptides can be a significant concern. Their often non-specific membrane-disrupting mechanisms can also affect mammalian cells, which share some basic membrane components with fungi. However, newer generations of synthetic peptides are being designed to improve selectivity and reduce cytotoxicity. For example, the peptide MP (KKVVFKVKFKK) showed low cytotoxicity against NIH 3T3 and Jurkat mammalian cell lines at concentrations up to 125 µg/ml.[2]

Mechanisms of Action: A Tale of Two Strategies

The antifungal activity of this compound and synthetic peptides stems from distinct, yet sometimes overlapping, mechanisms of action.

This compound: A Multi-pronged Attack

The plant defensin this compound employs a sophisticated, multi-step mechanism to neutralize fungal threats.

This compound Mechanism of Action
  • Initial Interaction: this compound first interacts with the fungal cell wall.

  • Membrane Binding: It then specifically binds to glucosylceramides (GlcCer) in the fungal plasma membrane. This interaction is crucial for its antifungal activity.

  • Internalization: Following binding, this compound is internalized by the fungal cell.

  • Intracellular Targeting: Once inside, this compound interferes with essential cellular processes. For instance, it has been shown to interact with intracellular targets like cyclin F, leading to cell cycle arrest and eventual apoptosis.

Synthetic Antifungal Peptides: The Brute Force of Membrane Disruption

Many synthetic antifungal peptides rely on a more direct, lytic mechanism of action.

SyntheticPeptide_Mechanism SyntheticPeptide Synthetic Antifungal Peptide FungalMembrane Fungal Plasma Membrane (Anionic Lipids) SyntheticPeptide->FungalMembrane Electrostatic Attraction MembraneDisruption Membrane Disruption (Pore Formation, Micellization) FungalMembrane->MembraneDisruption Peptide Aggregation CellLysis Cell Lysis MembraneDisruption->CellLysis Loss of Integrity

Synthetic Peptide Mechanism
  • Electrostatic Attraction: Cationic synthetic peptides are electrostatically attracted to the negatively charged components of the fungal cell membrane.

  • Membrane Insertion and Disruption: Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, leading to membrane permeabilization through various models such as the "barrel-stave," "toroidal pore," or "carpet" model. This disrupts the membrane integrity.

  • Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular contents and ultimately leads to cell death.

It is important to note that some synthetic peptides, like PAF26, exhibit a more nuanced mechanism involving cell penetration without immediate lysis, suggesting a convergence of mechanisms with some natural peptides.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PeptideDilution Serial Dilution of Peptide PlateInoculation Inoculate 96-well plate with peptide dilutions and fungal culture PeptideDilution->PlateInoculation FungalCulture Prepare Fungal Inoculum (e.g., 5 x 10^5 CFU/mL) FungalCulture->PlateInoculation Incubation Incubate at 35-37°C for 24-48h PlateInoculation->Incubation VisualInspection Visually inspect for turbidity Incubation->VisualInspection OD_Measurement Measure Optical Density (OD) Incubation->OD_Measurement MIC_Determination Determine MIC: Lowest concentration with no growth VisualInspection->MIC_Determination OD_Measurement->MIC_Determination MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed mammalian cells in a 96-well plate CompoundAddition Add varying concentrations of peptide CellSeeding->CompoundAddition Incubation Incubate for 24-72 hours CompoundAddition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition FormazanIncubation Incubate for 2-4 hours to allow formazan formation MTT_Addition->FormazanIncubation Solubilization Add solubilizing agent (e.g., DMSO) FormazanIncubation->Solubilization AbsorbanceReading Read absorbance at ~570 nm Solubilization->AbsorbanceReading IC50_Calculation Calculate IC50 value AbsorbanceReading->IC50_Calculation

References

Statistical Validation of Psd2 MIC Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination and validation of Minimum Inhibitory Concentration (MIC) values are paramount for the evaluation of novel antimicrobial compounds. This guide provides a comparative overview of the statistical validation of MIC values for inhibitors targeting Phosphatidylserine decarboxylase 2 (Psd2), a crucial enzyme in fungal phospholipid biosynthesis.

This document outlines standard experimental methodologies, presents a framework for robust statistical analysis, and visualizes the underlying biological pathway and experimental workflows. The objective is to furnish researchers with the necessary tools to confidently assess the in vitro efficacy of potential this compound inhibitors.

Understanding the Target: The Phosphatidylethanolamine Biosynthesis Pathway

Phosphatidylethanolamine (PE) is a vital component of fungal cell membranes, and its synthesis is crucial for fungal viability and virulence.[1][2][3][4] In fungi, PE is primarily synthesized via the decarboxylation of phosphatidylserine (PS). This process is catalyzed by two key enzymes: Psd1, located in the inner mitochondrial membrane, and this compound, found in the Golgi and vacuolar membranes.[1][3][4] The dual localization of these enzymes underscores the importance of PE synthesis throughout the cell. Disrupting this pathway, particularly the function of this compound, presents a promising antifungal strategy.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Golgi Golgi/Vacuole CDP_DAG CDP-Diacylglycerol Cho1 Cho1 (PS Synthase) CDP_DAG->Cho1 Serine L-Serine Serine->Cho1 PS Phosphatidylserine (PS) Cho1->PS Psd1 Psd1 PS->Psd1 This compound This compound PS->this compound PE_Mito Phosphatidylethanolamine (PE) Psd1->PE_Mito Cellular PE Pool Cellular PE Pool PE_Mito->Cellular PE Pool PE_Golgi Phosphatidylethanolamine (PE) This compound->PE_Golgi PE_Golgi->Cellular PE Pool

Fungal Phosphatidylethanolamine Biosynthesis Pathway.

Determining Antifungal Efficacy: A Comparison of MIC Determination Methods

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Several methods are available for determining MIC values, each with its own advantages and limitations. The most common methods are broth microdilution and disk diffusion.

MethodDescriptionAdvantagesDisadvantages
Broth Microdilution Serial dilutions of the antifungal agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungus. The MIC is the lowest concentration that shows no visible growth after incubation.[5][6][7]Quantitative results, high throughput, and amenable to automation. It is considered the reference method by the Clinical and Laboratory Standards Institute (CLSI).[8][9]Can be labor-intensive if performed manually.
Disk Diffusion A filter paper disk impregnated with a specific concentration of the antifungal agent is placed on an agar plate inoculated with the fungus. The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation.Simple, low cost, and widely used for routine susceptibility testing.Provides qualitative (susceptible, intermediate, resistant) rather than quantitative (MIC) results. Less precise than dilution methods.

For the evaluation of novel this compound inhibitors, the broth microdilution method is recommended due to its quantitative nature, which is essential for detailed structure-activity relationship (SAR) studies and for providing precise data for statistical analysis.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the MIC of a potential this compound inhibitor against a fungal strain, based on CLSI guidelines.

G A Prepare standardized fungal inoculum C Inoculate the microtiter plate with the fungal suspension A->C B Prepare serial dilutions of the test compound in a 96-well plate B->C D Incubate the plate at the appropriate temperature and duration C->D E Determine the MIC by visual inspection or spectrophotometric reading D->E F Perform data analysis and statistical validation E->F

Workflow for Broth Microdilution MIC Assay.

Materials:

  • Test compound (potential this compound inhibitor)

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the cell density to a 0.5 McFarland standard. This suspension is then further diluted in the growth medium to achieve the desired final inoculum concentration.

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial twofold dilutions of the compound in the 96-well plate using the growth medium. A growth control well (no compound) and a sterility control well (no inoculum) should be included.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubation: Incubate the plate at 35°C for 24-48 hours. The exact time may vary depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength using a microplate reader.

Statistical Validation of MIC Data: Ensuring Reliability and Reproducibility

The statistical validation of MIC data is crucial to ensure the reliability and reproducibility of the results. This involves assessing both the intra- and inter-assay variability and, when possible, comparing results with other laboratories.

Key Statistical Parameters:

ParameterDescriptionStatistical Method
Intra-assay Variability (Precision) The variation observed within a single experiment, performed by the same operator on the same day.Calculate the mean, standard deviation, and coefficient of variation (CV) for replicate MIC values.
Inter-assay Variability (Reproducibility) The variation observed between different experiments, performed on different days or by different operators.Perform multiple independent experiments and analyze the variance between the resulting MIC values using ANOVA.
Inter-laboratory Comparison Comparison of MIC data generated by different laboratories to assess the robustness of the testing method.Exchange of a panel of standard strains and test compounds between laboratories and comparison of the MIC distributions. Statistical tests like the chi-square test or regression analysis can be used.
Quality Control (QC) Regular testing of reference strains with known MIC ranges to ensure the accuracy and consistency of the testing procedure.[10][11][12][13][14]The obtained MIC for the QC strain should fall within the established acceptable range as defined by CLSI.[10][11][12][13][14]

Example of Statistical Comparison:

To compare the efficacy of a novel this compound inhibitor ("Compound X") with a known antifungal agent ("Standard Drug"), a series of MIC determinations should be performed for both compounds against a panel of relevant fungal strains. The resulting MIC distributions can be compared using non-parametric statistical tests such as the Mann-Whitney U test or the Wilcoxon signed-rank test, as MIC data are often not normally distributed. A statistically significant lower MIC for Compound X would suggest superior in vitro potency.

Known this compound Inhibitors and Available Data

While the exploration of specific this compound inhibitors is an emerging field, some compounds have been identified. Doxorubicin, an anthracycline antibiotic primarily used in cancer chemotherapy, has been shown to inhibit fungal this compound. However, detailed MIC data for doxorubicin as a primary antifungal agent are limited. Some studies have investigated its synergistic or antagonistic effects with other antifungals like fluconazole in Candida species.[15][16][17][18][19] This highlights the need for further research to identify and characterize potent and selective this compound inhibitors and to establish their antifungal efficacy through robust MIC testing and statistical validation.

Conclusion

The statistical validation of MIC values for novel this compound inhibitors is a critical step in the antifungal drug discovery process. By employing standardized methodologies such as broth microdilution, adhering to rigorous experimental protocols, and performing comprehensive statistical analyses to assess reproducibility and comparability, researchers can generate high-quality, reliable data. This data is essential for making informed decisions about the potential of this compound inhibitors as a new class of antifungal agents. The visualization of the underlying biological pathways and experimental workflows, as provided in this guide, can further aid in the understanding and communication of this important research.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of Antifungal Spectra

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health. This guide provides an independent verification and comparison of the antifungal spectra of various agents, offering a valuable resource for researchers and drug development professionals. While this report aims to provide a comprehensive overview, specific data for an antifungal agent designated "Psd2" could not be independently verified within publicly available scientific literature. Therefore, this guide focuses on the comparative analysis of other well-documented antifungal peptides and standard antifungal drugs. The data presented is collated from various studies to provide a broad perspective on their efficacy against clinically relevant fungal species.

Comparative Antifungal Activity

The in vitro antifungal activity of various compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC ranges for different antifungal agents against a panel of Candida species, which are among the most common fungal pathogens.

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida kruseiCandida aurisReference
Antimicrobial Peptides
PS1-216 - 32 µM (Fluconazole-resistant)-----[1]
Peptides 35409, 1609, 29009Active (MICs not specified)ActiveActiveActiveActiveActive[2]
Polyenes
Amphotericin B2.2% resistance rate-----[3]
Azoles
Fluconazole13.3% resistance rate-16.7% resistance rate11.1% resistance rate--[3]
Echinocandins
AnidulafunginNo resistance detectedNo resistance detectedNo resistance detectedNo resistance detectedNo resistance detectedNo resistance detected[3]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies. The data for antimicrobial peptides are from specific studies and may not represent the entire class. Resistance rates for standard antifungals are from a specific surveillance study and may vary by geographical location.

Experimental Protocols

The determination of the antifungal spectrum of a compound relies on standardized experimental protocols. The following is a generalized workflow for assessing the in vitro activity of a novel antifungal agent.

Workflow for In Vitro Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Data Analysis A Fungal Isolate Culture B Inoculum Preparation (e.g., 0.5-2.5 x 10^3 CFU/mL) A->B E Addition of Inoculum to Dilutions B->E C Antifungal Agent Dilution Series C->E D Incubation in 96-well plates (e.g., 24-48 hours at 35-37°C) F Visual or Spectrophotometric Reading D->F E->D G Determination of MIC F->G H (Optional) MFC Determination G->H

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Detailed Methodologies

1. Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This is a common method for determining the MIC of an antifungal agent.[2]

  • Fungal Strains: Clinically relevant fungal species are used, such as various Candida species.[2][3]

  • Inoculum Preparation: Fungal colonies are suspended in a sterile medium, and the concentration is adjusted to a standard density (e.g., 0.5 to 2.5 x 10^3 CFU/mL).

  • Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Incubation: A standardized volume of the fungal inoculum is added to each well. The plate is then incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density.

2. Biofilm Susceptibility Testing:

The effectiveness of an antifungal against fungal biofilms is also a critical measure.

  • Biofilm Formation: Fungal cells are allowed to adhere to the surface of a 96-well plate and form a biofilm over a period of time (e.g., 24 hours).[4]

  • Treatment: The planktonic cells are removed, and the biofilm is treated with different concentrations of the antifungal agent for another incubation period.[4]

  • Quantification: The viability of the remaining biofilm can be quantified using assays like the XTT metabolic activity assay or by staining with crystal violet.[2][4]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the development of new antifungal drugs. Many antifungal agents target the fungal cell membrane or cell wall.

Ergosterol Biosynthesis Pathway and Drug Targets

The ergosterol biosynthesis pathway is a common target for antifungal drugs like azoles and allylamines.[5][6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.[5]

G cluster_pathway Ergosterol Biosynthesis cluster_drugs Antifungal Drug Targets Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Inhibits Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Key enzymatic steps in the ergosterol biosynthesis pathway targeted by azole and allylamine antifungals.

Other antifungal classes have different mechanisms:

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[5]

  • Echinocandins (e.g., Caspofungin, Anidulafungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to cell wall instability.[6][7]

  • Antimicrobial Peptides: Often act by disrupting the fungal cell membrane, leading to membranolytic action.[1] Some can also induce the overproduction of reactive oxygen species (ROS), causing cellular damage.[4]

Conclusion

The landscape of antifungal research is continually evolving, with a pressing need for novel agents to combat emerging resistance. While specific data on "this compound" remains elusive, the comparative analysis of other antimicrobial peptides and established antifungal drugs provides a valuable framework for evaluating new candidates. The methodologies and pathway analyses presented here serve as a foundational guide for researchers in the field. Continuous surveillance and standardized testing are paramount in the ongoing effort to develop more effective and robust antifungal therapies.

References

Comparative Proteomics of Fungi Treated with Psd2: A Proposed Framework for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and analyzing comparative proteomics studies of fungi treated with Psd2, a pea defensin with potent antifungal properties. While direct comparative proteomic data for this compound is not yet widely published, this document outlines the known mechanisms of this compound, hypothesizes the expected proteomic responses in fungi, provides detailed experimental protocols for future studies, and presents a structure for data comparison.

Introduction to this compound

This compound is a 5.4 kDa plant defensin isolated from pea seeds (Pisum sativum)[1][2]. It is a 47-amino-acid peptide characterized by an α-helix and antiparallel β-sheets stabilized by four disulfide bonds[1]. This compound exhibits broad-spectrum antifungal activity against several planktonic fungal species, including Aspergillus nidulans, Aspergillus niger, Neurospora crassa, and Fusarium solani[1]. A key feature of this compound is its selective activity against fungal cells, with no reported hemolytic activity against mammalian cells, making it a promising candidate for novel antifungal therapies[1][2].

Mechanism of Action of this compound

The antifungal activity of this compound is primarily attributed to its interaction with specific components of the fungal cell membrane. This compound preferentially binds to membrane raft domains enriched in glucosylceramide and ergosterol[1][2]. This interaction is crucial for its function, as fungal mutants lacking the glucosylceramide synthase gene show reduced susceptibility to this compound[1]. This targeted interaction disrupts membrane integrity and leads to fungal cell death.

cluster_membrane Fungal Cell Membrane This compound This compound MembraneRaft Membrane Raft This compound->MembraneRaft Binds to Glucosylceramide Glucosylceramide MembraneRaft->Glucosylceramide Ergosterol Ergosterol MembraneRaft->Ergosterol Disruption Membrane Disruption MembraneRaft->Disruption Leads to CellDeath Fungal Cell Death Disruption->CellDeath Causes

Figure 1: Proposed mechanism of this compound interaction with the fungal cell membrane.

Hypothesized Proteomic Changes in Response to this compound

Based on its membrane-disrupting mechanism, treatment with this compound is expected to induce a variety of stress responses in fungi, which would be reflected in their proteomic profiles. A comparative proteomics study would likely reveal significant changes in the abundance of proteins involved in:

  • Cell Wall Integrity (CWI) Pathway: Proteins involved in the synthesis and remodeling of the cell wall, such as glucan synthases, chitin synthases, and other cell wall-related proteins, are likely to be upregulated to compensate for membrane damage.

  • Stress Response: Heat shock proteins (e.g., Hsp70, Hsp90) and proteins involved in oxidative stress response (e.g., catalases, superoxide dismutases) are expected to be upregulated to protect the cell from damage.

  • Lipid Metabolism: Given that this compound targets membrane lipids, alterations in the expression of proteins involved in ergosterol and sphingolipid biosynthesis pathways are anticipated.

  • Signal Transduction: Key proteins in fungal signaling pathways, such as MAP kinases (e.g., Hog1, Mkc1), will likely show changes in abundance or post-translational modifications as the cell responds to the stress induced by this compound.

  • Ribosomal Proteins and Translation: A general stress response often involves the downregulation of proteins related to translation and ribosome biogenesis to conserve energy.

Proposed Experimental Workflow for Comparative Proteomics

A robust comparative proteomics study is essential to elucidate the detailed molecular response of different fungal species to this compound. The following workflow is proposed:

cluster_workflow Comparative Proteomics Workflow FungalCulture 1. Fungal Culture (e.g., A. nidulans, C. albicans) Psd2Treatment 2. This compound Treatment (Control vs. This compound-treated) FungalCulture->Psd2Treatment ProteinExtraction 3. Protein Extraction Psd2Treatment->ProteinExtraction Digestion 4. Protein Digestion (e.g., Trypsin) ProteinExtraction->Digestion LCMS 5. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 6. Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis Bioinformatics 7. Bioinformatics Analysis (Pathway & Functional Analysis) DataAnalysis->Bioinformatics Comparison 8. Comparative Analysis (Across Fungal Species) Bioinformatics->Comparison

Figure 2: Proposed experimental workflow for comparative proteomics of this compound-treated fungi.

Detailed Methodologies

Fungal Strains and Culture Conditions
  • Strains: Select at least two phylogenetically distinct fungal species known to be susceptible to this compound (e.g., Aspergillus nidulans and Candida albicans).

  • Culture: Grow fungal cultures in appropriate liquid media (e.g., RPMI-1640 for C. albicans, Sabouraud dextrose broth for A. nidulans) at their optimal growth temperatures until the mid-logarithmic phase.

This compound Treatment
  • Concentration: Treat fungal cultures with a sub-lethal concentration of this compound (e.g., IC50) to ensure a sufficient population of viable cells for proteomic analysis. A control group without this compound treatment should be run in parallel.

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 4, 8, or 12 hours) to allow for changes in protein expression.

Protein Extraction and Digestion
  • Cell Lysis: Harvest fungal cells by centrifugation and wash with PBS. Lyse the cells using a suitable method, such as bead beating or sonication, in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Digestion: Perform in-solution or in-gel digestion of proteins using trypsin overnight at 37°C.

LC-MS/MS Analysis
  • Instrumentation: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled with a nano-liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-20 most intense precursor ions for fragmentation.

Data Analysis
  • Database Searching: Search the raw mass spectrometry data against the respective fungal protein databases (e.g., from UniProt) using a search engine like MaxQuant or Proteome Discoverer.

  • Protein Quantification: Use a label-free quantification (LFQ) method to determine the relative abundance of proteins between the this compound-treated and control groups.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed (e.g., fold change > 2 and p-value < 0.05).

Potential Signaling Pathways Implicated in this compound Response

The stress induced by this compound is likely to activate several conserved signaling pathways in fungi. Understanding which pathways are activated can provide insights into the fungal response and potential targets for synergistic drug development.

cluster_pathways Potential Fungal Stress Response Pathways to this compound cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway This compound This compound MembraneStress Membrane Stress This compound->MembraneStress ROS Oxidative Stress (ROS Production) MembraneStress->ROS Mkc1 Mkc1 (MAPK) MembraneStress->Mkc1 Activates Hog1 Hog1 (MAPK) ROS->Hog1 Activates CWI_Response Cell Wall Remodeling (Chitin, Glucan Synthesis) Mkc1->CWI_Response HOG_Response Osmotic & Oxidative Stress Response Hog1->HOG_Response

Figure 3: Key signaling pathways likely activated in response to this compound-induced stress.

Framework for Quantitative Data Presentation

The following tables provide a standardized format for presenting the quantitative proteomic data from a comparative study of fungi treated with this compound.

Table 1: Differentially Expressed Proteins in Aspergillus nidulans Treated with this compound

Protein AccessionGene NameProtein NameFold Change (this compound/Control)p-valueBiological Process

Table 2: Differentially Expressed Proteins in Candida albicans Treated with this compound

Protein AccessionGene NameProtein NameFold Change (this compound/Control)p-valueBiological Process

Table 3: Comparative Analysis of Orthologous Protein Expression Changes

Orthologous GroupA. nidulans Fold ChangeC. albicans Fold ChangeConserved Response? (Up/Down/Variable)

Conclusion and Future Directions

A comparative proteomics approach is crucial for a deeper understanding of the fungal response to this compound. The data generated from such studies will not only elucidate the precise molecular mechanisms of this compound's antifungal activity but also reveal conserved and species-specific responses. This knowledge can be leveraged for the rational design of more potent this compound-derived antifungal peptides and for the development of combination therapies that target the fungal stress response pathways, potentially mitigating the emergence of resistance. Future research should focus on executing such comparative studies across a broader range of pathogenic fungi and integrating proteomic data with other 'omics' approaches, such as transcriptomics and metabolomics, for a holistic view of the fungal response to this compound.

References

A Comparative Analysis of Psd2, Natamycin, and Potassium Sorbate as Antifungal Food Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – In the ongoing battle against food spoilage, researchers and food industry professionals are increasingly exploring novel, natural alternatives to traditional chemical preservatives. This guide provides a detailed comparison of the plant defensin Psd2 (Pisum sativum defensin 2) with two widely used antifungal agents, natamycin and potassium sorbate, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols for their validation. This analysis is intended for researchers, scientists, and drug development professionals seeking to innovate in the field of food preservation.

Executive Summary

Food spoilage by fungal contaminants is a significant global issue, leading to substantial economic losses and potential health risks due to mycotoxin production. While natamycin and potassium sorbate are established preservatives, there is a growing interest in plant-derived antimicrobial peptides like this compound. This guide presents a side-by-side comparison of these three agents, highlighting their performance against common spoilage fungi. Quantitative data on their inhibitory concentrations are provided, along with detailed methodologies for antifungal susceptibility testing. Furthermore, this guide visualizes the distinct antifungal mechanisms and experimental workflows to facilitate a deeper understanding of their application in food preservation.

Comparative Efficacy Against Spoilage Fungi

The effectiveness of an antifungal preservative is primarily determined by its ability to inhibit the growth of a broad spectrum of spoilage fungi at low concentrations. The following table summarizes the available data on the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound, natamycin, and potassium sorbate against key food spoilage fungi.

PreservativeFungal SpeciesMIC/IC50 (µg/mL)Fungal SpeciesMIC/IC50 (µg/mL)Fungal SpeciesMIC/IC50 (µg/mL)
This compound (pea defensin) Aspergillus nigerIC50: 0.04 - 22[1]Fusarium culmorumIC50: 0.04 - 22[1]Neurospora crassaIC50: 0.04 - 22[1]
Natamycin Molds (general)MIC: 0.5 - 6.0[2][3]Yeasts (general)MIC: 1.0 - 5.0[2][3]Penicillium spp.MIC: 5.0[4]
Potassium Sorbate Aspergillus niger-Penicillium chrysogenum-Rhizopus stolonifer-

Note: Data for potassium sorbate is often presented as effective concentrations in specific food matrices rather than standard MIC values. One study showed 0.25% potassium sorbate was highly effective in controlling Rhizopus stolonifer, Aspergillus niger, Penicillium chrysogenum, and Mucor sp. in bakery products.

A recent study also highlighted the antibiofilm activity of this compound against Aspergillus nidulans, demonstrating that a concentration of 10 μM inhibited 50% of biofilm viability and biomass.[5][6]

Mechanisms of Antifungal Action

The mode of action differs significantly between these three preservatives, targeting distinct cellular components and pathways in fungal cells.

This compound: As a plant defensin, this compound primarily targets the fungal cell membrane. It interacts with specific lipid components, glucosylceramide and ergosterol, which are crucial for membrane integrity and function in fungi.[7] This interaction disrupts the membrane, leading to increased permeability and ultimately, cell death.

Natamycin: This polyene macrolide antibiotic also targets ergosterol in the fungal cell membrane.[2] By binding to ergosterol, natamycin forms a complex that disrupts the membrane's fluidity and integrity, leading to the leakage of essential cellular contents and fungal cell death.[2][3] Unlike some other polyenes, natamycin is reported to block fungal growth by specifically binding to ergosterol without causing widespread membrane permeabilization.[2]

Potassium Sorbate: The potassium salt of sorbic acid, potassium sorbate, is most effective in its undissociated acid form. It is believed to inhibit fungal growth by disrupting the cell membrane's proton motive force, inhibiting various cellular enzymes, and interfering with cellular transport processes. Its efficacy is pH-dependent, being more active in acidic conditions.

Signaling Pathway and Mechanism Diagrams

Psd2_Mechanism cluster_membrane Membrane Components This compound This compound Peptide FungalCell Fungal Cell Membrane This compound->FungalCell Binds to GlcCer Glucosylceramide This compound->GlcCer Interacts with Ergosterol Ergosterol This compound->Ergosterol Interacts with MembraneDisruption Membrane Disruption & Increased Permeability GlcCer->MembraneDisruption Ergosterol->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

Figure 1: this compound antifungal mechanism of action.

Natamycin_Mechanism Natamycin Natamycin FungalCell Fungal Cell Membrane Natamycin->FungalCell Targets Ergosterol Ergosterol Natamycin->Ergosterol Binds to ErgosterolComplex Natamycin-Ergosterol Complex Ergosterol->ErgosterolComplex MembraneFunction Disruption of Membrane Fluidity ErgosterolComplex->MembraneFunction Leakage Leakage of Cellular Contents MembraneFunction->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Results in Antifungal_Susceptibility_Workflow Start Start Culture Culture Fungal Isolate on Agar Medium Start->Culture Harvest Harvest and Standardize Spore Suspension Culture->Harvest Inoculate Inoculate Microtiter Plate Harvest->Inoculate PreparePreservatives Prepare Serial Dilutions of Preservatives PreparePreservatives->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

References

Safety Operating Guide

Unraveling "PsD2": A Critical Clarification for Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the proper disposal procedures for "PsD2" have revealed a significant ambiguity in the provided term. Extensive searches have exclusively identified "this compound" as the Second Payment Services Directive, a European Union regulation for electronic payments. No chemical or laboratory substance with this abbreviation has been found in the initial search.

To provide the essential, immediate safety and logistical information required for the proper disposal of any laboratory material, it is imperative to correctly identify the substance . The safety protocols, handling procedures, and ultimate disposal methods are entirely dependent on the chemical and physical properties of the material.

We urge all researchers, scientists, and drug development professionals to provide a more specific identifier for the substance referred to as "this compound."

Helpful information would include:

  • The full chemical name.

  • The Chemical Abstracts Service (CAS) number.

  • Any known synonyms or alternative nomenclature.

  • The context of its use (e.g., in which specific laboratory process or experiment it is a byproduct or unused reagent).

Once the correct substance is identified, our team can provide the detailed, step-by-step guidance necessary to ensure its safe and compliant disposal, in line with our commitment to being your preferred source for laboratory safety and chemical handling information. This will include:

  • A comprehensive summary of all relevant quantitative safety data.

  • Detailed experimental protocols for safe handling and waste preparation.

  • Clear diagrams illustrating all necessary procedural workflows and safety precautions.

The safety of laboratory personnel and the protection of the environment are of paramount importance. We look forward to receiving the clarifying information necessary to provide the precise and actionable guidance you require.

Personal protective equipment for handling PsD2

Author: BenchChem Technical Support Team. Date: November 2025

Important Safety Notice: "PsD2" Identification

It is critical to verify the correct name and/or CAS (Chemical Abstracts Service) number of the substance you are working with before proceeding. Handling a substance without its specific Safety Data Sheet (SDS) can pose significant safety risks.

This guide provides general safety protocols for handling potentially hazardous or unknown substances in a laboratory setting. This information is intended to supplement, not replace, a substance-specific SDS.

General Protocol for Handling Unknown Substances

When the identity and hazards of a chemical are unknown, it is essential to treat it as potentially hazardous. The following is a conservative approach to ensure safety.

Essential Personal Protective Equipment (PPE)

The following table summarizes the minimum recommended PPE for handling a substance with an unknown hazard profile.

PPE CategoryDescriptionPurpose
Eye Protection Chemical splash goggles or a full-face shield.[9][10][11]Protects eyes from splashes, aerosols, and fine particles. Standard safety glasses are not sufficient.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).[9][10] Check manufacturer's data for breakthrough times.Prevents skin contact with the substance. Double-gloving provides an extra layer of protection in case of a tear or contamination.
Body Protection A disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[11] For highly hazardous materials, a "bunny suit" may be necessary.[11]Protects skin and personal clothing from contamination. Gowns should be changed immediately after a spill or every two to three hours.[11]
Respiratory Protection A fit-tested N95 or higher respirator.[9] In the presence of vapors or gases, a full face-piece chemical cartridge respirator may be required.[9]Protects against inhalation of airborne particles, aerosols, or vapors. The type of respirator should be chosen based on a risk assessment.
Foot Protection Closed-toe shoes, preferably with slip-resistant soles. Shoe covers may be necessary depending on the risk of spills.Protects feet from spills and falling objects.
Operational Plan for Handling
  • Preparation :

    • Ensure you have the correct and functional PPE before entering the laboratory.

    • Verify that emergency equipment (eyewash station, safety shower, fire extinguisher, and spill kit) is accessible and operational.

    • Work should be conducted within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.[12]

  • Handling :

    • Always handle the substance in the smallest quantities necessary for the experiment.

    • Use disposable equipment whenever possible to minimize cleaning and potential for cross-contamination.

    • Keep containers with the substance closed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination. Generally, gloves are removed first, followed by gown and eye protection.

Disposal Plan
  • All waste contaminated with the unknown substance, including used PPE, must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not mix different types of waste unless instructed to do so.

Experimental Workflow for New Chemical Assessment

The following diagram outlines a logical workflow for assessing and handling a new or unknown chemical in a laboratory setting.

A Obtain Chemical Name & CAS Number B Locate Safety Data Sheet (SDS) A->B C SDS Available? B->C D Review SDS Sections: - Hazards - PPE - Handling & Storage - Disposal C->D Yes E STOP! Do Not Proceed. Treat as Unknown Hazard. C->E No F Follow Substance-Specific Protocols D->F G Follow General Protocol for Unknowns E->G

Caption: Workflow for assessing a new chemical.

Personal Protective Equipment (PPE) Selection Logic

This diagram illustrates the decision-making process for selecting appropriate PPE based on the potential hazards.

A Hazard Assessment B Splash Hazard? A->B C Inhalation Hazard? (Aerosols, Vapors, Dust) A->C D Skin Contact Hazard? A->D E Wear Chemical Splash Goggles or Face Shield B->E Yes F Use Respirator (N95 or Cartridge) C->F Yes G Wear Chemically Resistant Gloves & Gown D->G Yes H Proceed with Caution E->H F->H G->H

Caption: Logic for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.